1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride
Descripción
The exact mass of the compound 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h1,3,5,10H,2,4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLRABMSNBQYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739980 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449175-32-0 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Dihydrochloride: A Privileged Scaffold in Drug Discovery
This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, and burgeoning role in medicinal chemistry, with a particular focus on its application as a core component in the development of novel therapeutics.
Introduction: The Emergence of the Tetrahydro-2,7-naphthyridine Core
The 2,7-naphthyridine ring system, a bicyclic heteroaromatic compound, has garnered considerable attention in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities span a wide range of therapeutic areas, including antimicrobial and anticancer applications.[1][2] The partially saturated analog, 1,2,3,4-tetrahydro-2,7-naphthyridine, retains key structural features of the parent aromatic system while introducing a three-dimensional geometry that can be crucial for specific and high-affinity interactions with biological targets.
The dihydrochloride salt form of this scaffold is of particular importance in a research and development setting. The protonation of the two nitrogen atoms in the naphthyridine core significantly enhances the compound's solubility in aqueous media and improves its stability, facilitating its use in biological assays and formulation studies.[3] This guide will focus on the synthesis, characterization, and therapeutic potential of this key intermediate.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride is fundamental for its application in drug discovery. The key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1354940-72-9 | Pharmaffiliates |
| Molecular Formula | C₈H₁₁ClN₂ · 2HCl | Smolecule[3] |
| Molecular Weight | 170.64 g/mol (free base) | Pharmaffiliates |
| Appearance | Solid | Fluorochem |
Note: The molecular formula and weight provided by some sources may vary depending on whether they represent the free base or the dihydrochloride salt.
The chemical structure of 1,2,3,4-tetrahydro-2,7-naphthyridine consists of a fused pyridine and a tetrahydropyridine ring. The presence of two nitrogen atoms provides opportunities for hydrogen bonding and salt formation, influencing its pharmacokinetic and pharmacodynamic properties.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine and its subsequent conversion to the dihydrochloride salt can be achieved through a multi-step process. While various methods exist for the synthesis of substituted 2,7-naphthyridine derivatives,[2][4] a common approach for the unsubstituted core involves the cyclization of appropriate precursors followed by reduction.
Synthesis of the 1,2,3,4-Tetrahydro-2,7-naphthyridine Free Base
A plausible synthetic route involves the construction of the naphthyridine core followed by selective reduction of one of the pyridine rings. One such strategy could involve the following conceptual steps:
-
Construction of the 2,7-Naphthyridine Core: This can be achieved through various condensation and cyclization reactions. For instance, a reaction involving 3-aminopyridine derivatives could be employed to build the fused ring system.[3]
-
Selective Reduction: The aromatic 2,7-naphthyridine is then subjected to a reduction reaction to selectively hydrogenate one of the pyridine rings. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method for such transformations.[5]
Formation of the Dihydrochloride Salt
The conversion of the free base to the dihydrochloride salt is a critical step for enhancing solubility and stability.
Protocol:
-
Dissolution: Dissolve the purified 1,2,3,4-tetrahydro-2,7-naphthyridine free base in a suitable organic solvent, such as methanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a slight excess (approximately 2.2 equivalents) of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
-
Precipitation: The dihydrochloride salt will precipitate out of the solution. Stir the mixture at a low temperature for a designated period to ensure complete precipitation.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.
-
Drying: Dry the purified 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride under vacuum to obtain the final product.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of a polar solvent like methanol or ethanol for the free base ensures good solubility, while the addition of a less polar solvent containing HCl promotes the precipitation of the ionic salt.
-
Stoichiometry of HCl: Using a slight excess of HCl ensures the complete protonation of both nitrogen atoms in the naphthyridine ring.
-
Temperature Control: Performing the acidification and precipitation at low temperatures minimizes potential side reactions and often leads to the formation of a more crystalline and easily filterable product.
Below is a conceptual workflow for the synthesis and salt formation.
Caption: Mechanism of action of 1,2,3,4-tetrahydro-2,7-naphthyridine-based NAMPT inhibitors.
Future Perspectives and Applications
The 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride scaffold represents a valuable and versatile building block in modern drug discovery. Its amenability to chemical modification allows for the generation of large libraries of compounds for high-throughput screening against a variety of biological targets. Beyond its established role in the development of NAMPT inhibitors for oncology, the inherent structural features of this scaffold suggest its potential for applications in other therapeutic areas, including neurodegenerative diseases and infectious diseases.
Further research into the structure-activity relationships of derivatives, coupled with advanced computational modeling, will undoubtedly unlock the full therapeutic potential of this promising chemical entity.
References
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. National Institutes of Health. [Link]
-
ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
Sources
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 449175-43-3 [smolecule.com]
- 4. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride, a crucial scaffold in medicinal chemistry. The document delves into the strategic construction of the core 2,7-naphthyridine framework, its subsequent reduction, and final conversion to the dihydrochloride salt. The presented methodologies are grounded in established chemical principles and supported by detailed experimental protocols, offering a practical resource for researchers in drug discovery and development. The 2,7-naphthyridine core is a significant structural motif found in various biologically active compounds, including potential antimicrobial and anticancer agents.[1][2] The tetrahydro derivative, in particular, serves as a valuable saturated heterocyclic building block, enabling the exploration of three-dimensional chemical space in the design of novel therapeutics. This guide aims to provide a robust and reproducible synthetic strategy, elucidating the critical parameters and considerations for a successful synthesis.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride.
Our forward synthetic strategy, therefore, involves three key stages:
-
Construction of the Aromatic 2,7-Naphthyridine Core: This is the foundational step and can be achieved through various methods, most commonly involving the cyclization of appropriately substituted pyridine derivatives.[2][3]
-
Selective Reduction of the 2,7-Naphthyridine Ring: Catalytic hydrogenation is the method of choice for the selective reduction of one of the pyridine rings to yield the desired 1,2,3,4-tetrahydro-2,7-naphthyridine.
-
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to produce the stable and more soluble dihydrochloride salt.
Synthesis of the 2,7-Naphthyridine Core
The construction of the 2,7-naphthyridine scaffold is a critical undertaking, with several reported methods. A classical and effective approach, pioneered by Ikekawa, involves the reaction of 4-methylnicotinic acid with formaldehyde, followed by a series of transformations.[4] This pathway provides a reliable route to the core heterocyclic system.
Key Transformations
The synthesis initiates with the condensation of 4-methylnicotinic acid and formaldehyde to form a lactone intermediate. This intermediate is then converted to the corresponding amide, which upon oxidation, cyclizes to form a 1-hydroxy-2,7-naphthyridine derivative. Subsequent chlorination and dehalogenation via a hydrazino intermediate yield the parent 2,7-naphthyridine.[4]
Caption: Key transformations in the synthesis of the 2,7-naphthyridine core.
Experimental Protocol: Synthesis of 2,7-Naphthyridine
Step 1: Synthesis of 1-Hydroxy-2,7-naphthyridine
-
A mixture of 4-methylnicotinic acid and an excess of aqueous formaldehyde is heated under pressure.
-
The resulting lactone is isolated and treated with aqueous ammonia to form the corresponding amide.
-
The amide is then subjected to an oxidative cyclization, for instance, using a suitable oxidizing agent like potassium permanganate, to yield 1-hydroxy-2,7-naphthyridine.[4]
Step 2: Synthesis of 1-Chloro-2,7-naphthyridine
-
1-Hydroxy-2,7-naphthyridine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating.
-
The reaction mixture is then carefully quenched with ice and neutralized to precipitate the crude 1-chloro-2,7-naphthyridine.
-
Purification is achieved through recrystallization or column chromatography.
Step 3: Synthesis of 2,7-Naphthyridine
-
1-Chloro-2,7-naphthyridine is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form 1-hydrazino-2,7-naphthyridine.
-
The hydrazino intermediate is then subjected to oxidative dehydrazination, for example, by treatment with copper(II) sulfate solution, to yield the final 2,7-naphthyridine.[4]
-
The product is extracted and purified by sublimation or recrystallization.
| Parameter | Step 1: Hydroxynaphthyridine | Step 2: Chloronaphthyridine | Step 3: 2,7-Naphthyridine |
| Key Reagents | 4-Methylnicotinic acid, Formaldehyde, NH₃, KMnO₄ | 1-Hydroxy-2,7-naphthyridine, POCl₃ | 1-Chloro-2,7-naphthyridine, Hydrazine, CuSO₄ |
| Solvent | Water, Ethanol | Neat or high-boiling solvent | Ethanol, Water |
| Temperature | Elevated (pressure), Reflux | 80-100 °C | Reflux |
| Typical Yield | Moderate | Good to Excellent | Moderate to Good |
Reduction to 1,2,3,4-Tetrahydro-2,7-naphthyridine
The selective reduction of one of the pyridine rings of the 2,7-naphthyridine core is a crucial step to obtain the desired tetrahydro derivative. Catalytic hydrogenation is a highly effective and widely used method for this transformation.
Rationale for Catalyst and Condition Selection
The choice of catalyst and reaction conditions is paramount for achieving high yield and selectivity. Palladium on carbon (Pd/C) is a commonly employed catalyst for the hydrogenation of pyridine rings due to its high activity and selectivity. The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, to facilitate protonation of the heterocyclic nitrogen, which enhances its susceptibility to reduction.
Experimental Protocol: Catalytic Hydrogenation of 2,7-Naphthyridine
-
Catalyst Preparation: A reaction vessel is charged with 2,7-naphthyridine and a suitable solvent (e.g., ethanol). A catalytic amount of 10% Palladium on carbon (typically 5-10 mol%) is carefully added.
-
Hydrogenation: The vessel is connected to a hydrogen source and purged several times to remove air. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-5 atm) at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 1,2,3,4-tetrahydro-2,7-naphthyridine. The product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Substrate | 2,7-Naphthyridine |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol or Acetic Acid |
| Hydrogen Pressure | 1-5 atm |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Formation of 1,2,3,4-Tetrahydro-2,7-naphthyridine Dihydrochloride
The final step in the synthesis is the conversion of the free base, 1,2,3,4-tetrahydro-2,7-naphthyridine, into its dihydrochloride salt. This is a standard procedure that enhances the compound's stability and aqueous solubility, which is often desirable for biological testing and formulation.
Principle of Salt Formation
The two nitrogen atoms in the 1,2,3,4-tetrahydro-2,7-naphthyridine molecule are basic and can be protonated by a strong acid like hydrochloric acid. The addition of two equivalents of HCl results in the formation of the dihydrochloride salt.
Experimental Protocol: Dihydrochloride Salt Formation
-
Dissolution: The purified 1,2,3,4-tetrahydro-2,7-naphthyridine is dissolved in a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.
-
Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base at 0 °C. The amount of HCl solution should be slightly in excess of two molar equivalents.
-
Precipitation and Isolation: The dihydrochloride salt will typically precipitate out of the solution. The suspension is stirred for a period to ensure complete precipitation.
-
Washing and Drying: The solid product is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the pure 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride.
Conclusion
The synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride is a multi-step process that requires careful execution of each transformation. This guide has outlined a robust and logical synthetic pathway, commencing with the construction of the aromatic 2,7-naphthyridine core, followed by its selective reduction and final conversion to the dihydrochloride salt. The provided experimental protocols and strategic insights are intended to serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic scaffold and its derivatives for applications in drug discovery and development.
References
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
-
ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. Available at: [Link]
-
Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. MDPI. Available at: [Link]
-
Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Sci-Hub. Available at: [Link]
-
Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. Available at: [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. Available at: [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available at: [Link]
-
Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]
-
Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. Available at: [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as. ScienceDirect. Available at: [Link]
-
Synthesis of new 2,7-naphthyridine derivatives 9–12. Chemical yields of.... ResearchGate. Available at: [Link]
-
Is NaBH4 a reducing agent or an oxidizing agent? Reddit. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
-
Selective hydrogenation of N-heterocyclic compounds using Ru nanocatalysts in ionic liquids. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. MDPI. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]
-
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. Pharmaffiliates. Available at: [Link]
Sources
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. / Chemical and Pharmaceutical Bulletin, 1958 [sci-hub.box]
The Multifaceted Mechanisms of Action of Tetrahydronaphthyridine Compounds: A Technical Guide for Researchers
Introduction: The Emergence of a Privileged Scaffold
The tetrahydronaphthyridine core is a rigid, nitrogen-containing heterocyclic scaffold that has emerged as a "privileged structure" in modern medicinal chemistry. Its three-dimensional architecture and synthetic tractability have allowed for the development of a diverse array of bioactive molecules targeting a wide range of proteins implicated in human diseases. This technical guide provides an in-depth exploration of the primary mechanisms of action through which tetrahydronaphthyridine compounds exert their pharmacological effects, with a focus on their roles as kinase inhibitors, allosteric modulators, epigenetic readers, and receptor antagonists. For each mechanism, we will delve into the underlying molecular interactions, the key experimental methodologies used for their characterization, and the causal relationships that underpin these powerful therapeutic strategies.
I. Competitive Inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
A prominent class of tetrahydronaphthyridine derivatives has been engineered as potent and selective inhibitors of CDK4 and CDK6, key regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Molecular Mechanism of Action
Tetrahydronaphthyridine-based CDK4/6 inhibitors function as ATP-competitive antagonists. They occupy the ATP-binding pocket of the CDK4/6 enzymes, preventing the phosphorylation of the retinoblastoma protein (Rb).[2] This action blocks the G1-S phase transition of the cell cycle, thereby inhibiting cellular proliferation. The specificity for CDK4/6 over other CDKs is achieved through subtle conformational differences in the hinge region of the kinase domain, which allows for tailored interactions with the tetrahydronaphthyridine scaffold.[3]
Step-by-Step Experimental Validation
A self-validating experimental workflow is crucial to unequivocally establish the mechanism of action of a putative CDK4/6 inhibitor.
1. Biochemical Kinase Inhibition Assay:
-
Objective: To quantify the direct inhibitory effect of the compound on CDK4/6 enzymatic activity.
-
Methodology (Luminescent Kinase Assay, e.g., ADP-Glo™):
-
To the wells of a 384-well plate, add the test compound (e.g., a tetrahydronaphthyridine derivative) at various concentrations.
-
Add a solution containing the purified CDK6/CyclinD3 enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., a peptide derived from Rb or Histone H1) and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.[4]
-
-
Causality: A dose-dependent decrease in luminescence in the presence of the compound directly demonstrates its ability to inhibit the enzymatic activity of CDK4/6.
2. Cellular Target Engagement: Western Blot Analysis of Rb Phosphorylation:
-
Objective: To confirm that the compound inhibits CDK4/6 activity within a cellular context.
-
Methodology:
-
Culture a cancer cell line known to be dependent on the CDK4/6 pathway (e.g., MCF-7 breast cancer cells).
-
Treat the cells with the tetrahydronaphthyridine inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Rb (pRb) at CDK4/6-specific sites (e.g., Ser780) and total Rb.
-
Incubate with the appropriate secondary antibodies and detect the signal using chemiluminescence.
-
-
Causality: A reduction in the pRb/total Rb ratio with increasing compound concentration provides direct evidence of target engagement and inhibition of the CDK4/6 pathway in living cells.
3. Cellular Proliferation Assay:
-
Objective: To assess the downstream functional consequence of CDK4/6 inhibition on cell growth.
-
Methodology (Cell Viability Assay, e.g., CellTiter-Glo®):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the tetrahydronaphthyridine inhibitor.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measure luminescence to determine the IC50 value of the compound.
-
-
Causality: A dose-dependent decrease in cell viability confirms that the inhibition of CDK4/6 translates into an anti-proliferative effect.
Data Summary: CDK4/6 Inhibition
| Assay | Parameter Measured | Typical Result for an Active Compound |
| Biochemical Kinase Assay | IC50 (nM) | Low nanomolar range |
| Western Blot | pRb/Total Rb Ratio | Dose-dependent decrease |
| Cellular Proliferation | GI50 (µM) | Potent growth inhibition |
Signaling Pathway Diagram
Caption: Positive allosteric modulation of the mGlu5 receptor signaling pathway.
III. Inhibition of Bromodomain and Extra-Terminal (BET) Proteins
A significant number of tetrahydronaphthyridine analogs have been developed as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic "readers" that play a critical role in transcriptional regulation, and their inhibition has emerged as a promising anti-cancer and anti-inflammatory strategy.
Molecular Mechanism of Action
BET proteins, including BRD2, BRD3, BRD4, and BRDT, contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to drive the expression of key oncogenes, such as MYC. Tetrahydronaphthyridine-based BET inhibitors mimic the structure of acetylated lysine and competitively bind to the bromodomain pockets, displacing BET proteins from chromatin. [5]This leads to the downregulation of target gene expression and subsequent anti-proliferative and pro-apoptotic effects.
Step-by-Step Experimental Validation
1. In Vitro Binding Assay (e.g., AlphaScreen):
-
Objective: To quantify the binding affinity of the inhibitor to the bromodomains of BET proteins.
-
Methodology:
-
A biotinylated histone peptide containing an acetylated lysine residue is bound to streptavidin-coated donor beads.
-
A GST-tagged BET bromodomain protein (e.g., BRD4-BD1) is bound to glutathione-coated acceptor beads.
-
In the absence of an inhibitor, the interaction between the bromodomain and the acetylated peptide brings the donor and acceptor beads into close proximity.
-
Upon excitation of the donor beads, a singlet oxygen molecule is released, which diffuses to the acceptor bead and triggers a chemiluminescent signal.
-
The tetrahydronaphthyridine inhibitor competes with the acetylated peptide for binding to the bromodomain, disrupting the bead proximity and causing a decrease in the AlphaScreen signal. [6][7]* Causality: A dose-dependent reduction in the luminescent signal directly measures the compound's ability to disrupt the BET bromodomain-acetylated histone interaction.
-
2. Chromatin Immunoprecipitation (ChIP) followed by qPCR:
-
Objective: To demonstrate the displacement of BET proteins from the chromatin of target gene promoters in a cellular context.
-
Methodology:
-
Treat cells with the tetrahydronaphthyridine BET inhibitor or a vehicle control.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate small DNA fragments.
-
Immunoprecipitate the chromatin using an antibody specific for the target BET protein (e.g., BRD4).
-
Reverse the cross-links and purify the DNA.
-
Use quantitative PCR (qPCR) to measure the enrichment of the promoter region of a known BET target gene (e.g., MYC).
-
-
Causality: A significant decrease in the enrichment of the target gene promoter in inhibitor-treated cells compared to control cells confirms the displacement of the BET protein from chromatin.
3. Gene Expression Analysis (RT-qPCR or RNA-seq):
-
Objective: To assess the downstream consequences of BET protein displacement on target gene transcription.
-
Methodology:
-
Treat cells with the BET inhibitor.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Use RT-qPCR to measure the expression levels of specific BET target genes. Alternatively, perform RNA-sequencing for a global analysis of transcriptional changes.
-
-
Causality: A dose-dependent downregulation of known BET target genes provides functional validation of the inhibitor's mechanism of action.
Data Summary: BET Inhibition
| Assay | Parameter Measured | Typical Result for a BET Inhibitor |
| AlphaScreen | IC50 (µM) | Potent disruption of binding |
| ChIP-qPCR | % Input Enrichment | Significant reduction at target gene promoters |
| RT-qPCR | Fold Change in Gene Expression | Downregulation of target genes (e.g., MYC) |
Signaling Pathway Diagram
Caption: Mechanism of BET inhibition by tetrahydronaphthyridine compounds.
IV. Antagonism of the CXCR4 Chemokine Receptor
Several novel tetrahydronaphthyridine compounds have been synthesized and evaluated as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). [8][9]CXCR4 and its ligand, CXCL12, play a critical role in cancer metastasis, HIV entry, and inflammatory diseases.
Molecular Mechanism of Action
Tetrahydronaphthyridine-based CXCR4 antagonists are competitive inhibitors that bind to the receptor, preventing the binding of the endogenous ligand CXCL12. [10]This blockade inhibits the downstream signaling pathways activated by CXCL12, such as G-protein activation, calcium mobilization, and cell migration. Molecular docking studies suggest that these compounds occupy a binding pocket within the transmembrane domain of CXCR4, forming key interactions that stabilize the inactive conformation of the receptor. [11] Step-by-Step Experimental Validation
1. Radioligand Binding Assay:
-
Objective: To determine the affinity of the compound for the CXCR4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing CXCR4.
-
Incubate the membranes with a constant concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1α) and varying concentrations of the tetrahydronaphthyridine antagonist.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter. [12]* Causality: A dose-dependent decrease in the bound radioactivity indicates that the test compound is competing for the same binding site as the radioligand, allowing for the determination of its binding affinity (Ki).
-
2. Chemotaxis (Transwell Migration) Assay:
-
Objective: To assess the functional ability of the antagonist to block CXCL12-induced cell migration.
-
Methodology:
-
Use a transwell chamber with a porous membrane separating the upper and lower compartments.
-
Place a solution containing CXCL12 in the lower chamber as a chemoattractant.
-
Add CXCR4-expressing cells (e.g., Jurkat cells) to the upper chamber in the presence of varying concentrations of the tetrahydronaphthyridine antagonist.
-
Incubate for a sufficient time to allow cell migration (e.g., 4 hours).
-
Quantify the number of cells that have migrated to the lower chamber by staining and counting or by using a fluorescent dye. [13][14]* Causality: A dose-dependent inhibition of cell migration towards CXCL12 demonstrates the compound's functional antagonism of the CXCR4 receptor.
-
Data Summary: CXCR4 Antagonism
| Assay | Parameter Measured | Typical Result for a CXCR4 Antagonist |
| Radioligand Binding | Ki (nM) | High affinity binding |
| Chemotaxis Assay | IC50 (nM) | Potent inhibition of migration |
Signaling Pathway Diagram
Caption: Mechanism of CXCR4 antagonism by tetrahydronaphthyridine compounds.
Conclusion: A Versatile Scaffold for Targeted Drug Discovery
The tetrahydronaphthyridine scaffold has proven to be a remarkably versatile platform for the design of highly specific and potent modulators of diverse biological targets. The examples discussed in this guide—spanning kinase inhibition, allosteric modulation, epigenetic reader antagonism, and receptor blockade—highlight the power of this chemical framework in addressing complex diseases. The rigorous, multi-faceted experimental workflows presented herein provide a robust template for the validation and characterization of novel tetrahydronaphthyridine-based compounds, ensuring scientific integrity and fostering the development of the next generation of targeted therapeutics.
References
-
Jecs, E., Tahirovic, Y. A., Wilson, R. J., Miller, E. J., Kim, M., Truax, V., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4449–4464. [Link]
-
Wang, L., Zhang, S., Li, H., Xu, W., Zhang, T., Wang, W., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry, 149, 132-145. [Link]
-
Noetzel, M. J., Gregory, K. J., Vinson, P. N., Manka, J. T., Stauffer, S. R., Lindsley, C. W., & Conn, P. J. (2014). Tetrahydronaphthyridine and dihydronaphthyridinone ethers as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). Journal of medicinal chemistry, 57(13), 5645–5656. [Link]
-
Zhao, Y., Liu, Y., Zhang, C., & Zhang, W. (2024). High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor. Biochemical and Biophysical Research Communications, 691, 149301. [Link]
-
Otto, T., & Sicinski, P. (2017). Cell cycle proteins as promising targets in cancer therapy. Nature Reviews Cancer, 17(2), 93–115. [Link]
-
Ben-Mabrouk, F., & Tryba, A. K. (2018). Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. Journal of visualized experiments : JoVE, (133), 57201. [Link]
-
Harms, M., Happ, F., Münch, J., & Felli, C. (2022). Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. Journal of Medicinal Chemistry, 65(15), 10323–10336. [Link]
-
Shadrick, W. R., Slavish, J., & White, S. W. (2017). A bead-based proximity assay for BRD4 ligand discovery. Current protocols in chemical biology, 9(3), 195–210. [Link]
-
Noetzel, M. J., Gregory, K. J., Vinson, P. N., Manka, J. T., Stauffer, S. R., Lindsley, C. W., & Conn, P. J. (2014). Tetrahydronaphthyridine and dihydronaphthyridinone ethers as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). Journal of medicinal chemistry, 57(13), 5645–5656. [Link]
-
Jecs, E., Tahirovic, Y. A., Wilson, R. J., Miller, E. J., Kim, M., Truax, V., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4449–4464. [Link]
-
O'Callaghan, K., & Egan, C. (2003). Activation of Metabotropic Glutamate Receptor mGlu5 on Nuclear Membranes Mediates Intranuclear Ca2+ Changes in Heterologous Cell Types and Neurons. Journal of Biological Chemistry, 278(30), 27785–27793. [Link]
-
Cannone, G., Berto, L., Malhaire, F., Ferguson, G., Fouillen, A., Balor, S., ... & Lebon, G. (2025). Conformational diversity in class C GPCR positive allosteric modulation. Nature Communications, 16(1), 619. [Link]
-
BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Lindsley, C. W., Noetzel, M. J., & Conn, P. J. (2014). Tetrahydronaphthyridine and dihydronaphthyridinone ethers as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). Journal of medicinal chemistry, 57(13), 5645-5656. [Link]
-
Lu, H., & Schulman, B. A. (2016). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Molecules, 21(11), 1546. [Link]
-
RCSB PDB. (2020). 6UVJ: Cocrystal of BRD4(D1) with a methyl carbamate thiazepane inhibitor. [Link]
-
protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Cannone, G., et al. (2025). Cryo-EM reveals the mechanism of positive allosteric modulation in mGlu5 receptor. Diamond Light Source. [Link]
-
AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Molecules. (2023). CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors. ResearchGate. [Link]
-
RE-Place. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. [Link]
-
GenScript. (n.d.). Migration Protocol with Chemokines. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ResearchGate. [Link]
-
Deeb, O., & Goodarzi, M. (2025). Study of CXCR4 Chemokine Receptor Inhibitors Using QSPR and Molecular Docking Methodologies. ResearchGate. [Link]
-
Martin, M. P., & Noble, M. E. (2017). Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. Essays in biochemistry, 61(5), 489–501. [Link]
-
Zhang, X., He, X., Liu, Y., Zhang, H., & Wang, M. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Biomedical Science, 30(1), 93. [Link]
-
Thoreson, W. B. (2025). Whole-Cell Patch-Clamp Recording. ResearchGate. [Link]
-
RCSB PDB. (2023). 8GPZ: Crystal structure of BRD4 bromodomain 1 (BD1) in complex with C239-0012. [Link]
-
Eurofins Discovery. (n.d.). mGlu5 Human Glutamate (Metabotropic) GPCR Cell Based PAM Calcium Flux LeadHunter Assay. Retrieved from [Link]
-
ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. [Link]
-
El-Gamal, M. I., et al. (2025). Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study. Future Journal of Pharmaceutical Sciences, 11(1), 1-13. [Link]
-
Al-Hussaini, K., et al. (2023). Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation. Molecules, 28(12), 4843. [Link]
-
Basilicata, M. F., et al. (2024). Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. Molecules, 29(17), 3988. [Link]
-
Kauer, J. A., & Malenka, R. C. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. RE-Place. [Link]
-
Ocaña, A., & Pandiella, A. (2017). Transwell In Vitro Cell Migration and Invasion Assays. Methods in molecular biology, 1612, 21–29. [Link]
-
Al-Salama, Z. T. (2025). Targeting CDK4/6 for Anticancer Therapy. ResearchGate. [Link]
-
Betz, U. F., et al. (2024). Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction. bioRxiv. [Link]
-
EMBL-EBI. (2025). EMD-37977. [Link]
-
PDBj. (2023). 8jd5 - Cryo-EM structure of Gi1-bound mGlu2-mGlu4 heterodimer. [Link]
-
ClinicalTrials.gov. (2024). The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. [Link]
-
ResearchGate. (2025). Controls and experimental setup for calcium flux assays. [Link]
-
Boehringer Ingelheim. (n.d.). BRD9 inhibitor | BI-9564. Retrieved from [Link]
-
Barril, X., & Orozco, M. (2001). Structural analysis of the inhibition of Cdk4 and Cdk6 by p16(INK4a) through molecular dynamics simulations. Journal of medicinal chemistry, 44(22), 3591–3600. [Link]
-
Fish, I., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 56(20), 7957–7967. [Link]
-
Lapi, S. E., et al. (2020). Chemokine Receptor CXCR4 Radioligand Targeted Therapy Using 177Lutetium-pentixather for Pulmonary Neuroendocrine Cancers. Clinical Cancer Research, 26(23), 6253–6262. [Link]
Sources
- 1. Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 [mdpi.com]
- 4. promega.com [promega.com]
- 5. High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study | springermedizin.de [springermedizin.de]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 14. researchhub.com [researchhub.com]
An In-depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride, a heterocyclic compound of interest in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field who require a deep understanding of this molecule's behavior in various solvent systems to facilitate its use in experimental and developmental settings.
Introduction: Understanding the Molecule
1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride is a bicyclic heterocyclic compound. The core structure, a tetrahydronaphthyridine, is a key scaffold in medicinal chemistry. The dihydrochloride salt form is specifically designed to enhance aqueous solubility and stability, which are critical properties for drug candidates. The presence of two basic nitrogen atoms in the naphthyridine ring system allows for the formation of a dihydrochloride salt, which generally leads to a significant increase in polarity and, consequently, solubility in polar solvents. This compound and its derivatives are utilized in the synthesis of potent inhibitors for various biological targets.[1]
Theoretical Solubility Profile
Based on the principles of "like dissolves like," the dihydrochloride salt structure of 1,2,3,4-Tetrahydro-2,7-naphthyridine imparts a high degree of polarity. The presence of ionic hydrochloride moieties suggests strong interactions with polar protic solvents capable of hydrogen bonding, such as water and lower alcohols.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the dihydrochloride salt will facilitate dissociation and solvation by the polar solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good to moderate solubility is expected. While these solvents do not donate hydrogen bonds, their high polarity can effectively solvate the salt. Dimethyl sulfoxide (DMSO) is frequently used as a solvent for related 2,7-naphthyridine derivatives for biological testing, indicating its efficacy in dissolving this class of compounds.[2]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Poor to negligible solubility is predicted. The highly polar and ionic nature of the dihydrochloride salt is incompatible with the nonpolar character of these solvents.
Qualitative Solubility Assessment
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The dihydrochloride salt is ionic and readily solvated by polar protic solvents through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | DMSO, DMF | Good to Moderate | The high polarity of these solvents allows for effective solvation of the ionic compound. |
| Slightly Polar | Acetone, Ethyl Acetate | Low to Very Low | The polarity of these solvents is likely insufficient to overcome the lattice energy of the salt. |
| Nonpolar | Toluene, Hexanes, Dichloromethane | Very Low to Insoluble | The nonpolar nature of these solvents cannot effectively solvate the highly polar, ionic dihydrochloride salt. |
Experimental Protocol for Determining Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[3] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride (solid)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is carried over, it is crucial to filter the supernatant using a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.
-
Causality and Self-Validation
-
Why an excess of solid? To ensure that the solution is truly saturated at equilibrium. The presence of undissolved solid is a visual confirmation of saturation.[3]
-
Why 24-72 hours of agitation? To allow sufficient time for the dissolution process to reach thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.
-
Why centrifugation and filtration? To completely remove any undissolved micro- or nanoparticles, which would otherwise lead to an overestimation of the solubility.
-
Why a calibration curve? To provide a reliable and accurate quantification of the dissolved compound, ensuring the validity of the final solubility value.
Experimental Workflow for Solubility Determination
Caption: From properties to controls.
Conclusion
1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride is a polar, ionic compound with expected high solubility in polar protic solvents like water and alcohols, and good solubility in polar aprotic solvents such as DMSO. Its solubility in nonpolar solvents is predicted to be poor. For precise quantification, the shake-flask method is recommended. Due to its potential as an irritant and its hygroscopic nature, appropriate safety measures and storage conditions are essential for maintaining the compound's integrity and ensuring user safety.
References
-
(No author) (n.d.). 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. Pharmaffiliates. Retrieved January 26, 2026, from [Link]
-
(No author) (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Retrieved January 26, 2026, from [Link]
-
(No author) (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 26, 2026, from [Link]
-
(No author) (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved January 26, 2026, from [Link]
-
(No author) (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved January 26, 2026, from [Link]
Sources
The Strategic Utility of 1,2,3,4-Tetrahydro-2,7-naphthyridine in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can effectively and selectively interact with biological targets is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic chemistry, the 1,2,3,4-tetrahydro-2,7-naphthyridine core has emerged as a privileged structure, offering a unique combination of rigidity, three-dimensionality, and versatile chemical handles for derivatization. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this valuable heterocyclic building block, empowering researchers to leverage its potential in the design of next-generation therapeutics.
The Architectural Advantage: Understanding the 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold
The 1,2,3,4-tetrahydro-2,7-naphthyridine framework consists of a fused pyridine and a partially saturated piperidine ring. This arrangement imparts a defined conformational rigidity, which can be advantageous in pre-organizing substituents for optimal binding to a biological target, thereby minimizing the entropic penalty upon binding. The presence of two nitrogen atoms with distinct electronic environments—a basic aliphatic amine (N-2) and a less basic pyridine nitrogen (N-7)—provides orthogonal points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Constructing the Core: Synthetic Strategies for 1,2,3,4-Tetrahydro-2,7-naphthyridine
The efficient synthesis of the 1,2,3,4-tetrahydro-2,7-naphthyridine core is paramount for its widespread use in medicinal chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
One of the most robust and scalable approaches commences from readily available 3-bromo-picolines.[1] This multi-step synthesis involves the introduction of amine and acyl functionalities, followed by an intramolecular cyclization and reduction to furnish the tetrahydro-2,7-naphthyridine skeleton.
A key advantage of this strategy is the ability to introduce substituents at various positions of the scaffold by employing appropriately derivatized starting materials. The multigram-scale preparation of the core scaffold has been demonstrated, highlighting its practicality for drug development campaigns.[1]
Representative Synthetic Protocol:
-
Functionalization of a Pyridine Precursor: Starting with a substituted pyridine, such as a halopyridine, functional groups are introduced that will ultimately form the saturated ring. This can involve lithiation and reaction with an electrophile or a cross-coupling reaction.
-
Creation of the Piperidine Ring Precursor: A side chain containing a nitrogen atom is appended to the pyridine ring. This is often achieved through multi-step sequences involving transformations like condensations, reductions, and protecting group manipulations.
-
Intramolecular Cyclization: The key ring-forming step, where the nitrogen-containing side chain cyclizes onto the pyridine ring to form the bicyclic system. This can be promoted by various reagents and conditions depending on the nature of the reactive groups.
-
Reduction of the Pyridine Ring: The final step involves the partial reduction of the newly formed bicyclic system to yield the 1,2,3,4-tetrahydro-2,7-naphthyridine core. This is typically achieved through catalytic hydrogenation or using reducing agents like sodium borohydride, often requiring careful control of reaction conditions to achieve the desired level of saturation.
Below is a conceptual workflow illustrating a potential synthetic pathway:
Caption: A generalized synthetic workflow for accessing the 1,2,3,4-tetrahydro-2,7-naphthyridine core.
Chemical Reactivity and Functionalization: A Chemist's Guide to Derivatization
The utility of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold lies in its potential for diverse functionalization. The two nitrogen atoms and the aromatic ring offer multiple sites for modification, enabling the fine-tuning of physicochemical and pharmacological properties.
N-Functionalization
The secondary amine at the N-2 position is a primary site for derivatization. Its nucleophilic nature allows for a wide range of reactions, including:
-
Alkylation and Arylation: Reaction with alkyl or aryl halides, or through reductive amination, allows for the introduction of a variety of substituents.
-
Acylation and Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or isocyanates provides access to amides, sulfonamides, and ureas, respectively. These functional groups can act as hydrogen bond donors or acceptors, influencing target engagement.
-
Buchwald-Hartwig and Ullmann Couplings: These palladium- or copper-catalyzed cross-coupling reactions enable the formation of N-aryl and N-heteroaryl bonds, significantly expanding the accessible chemical space.
The pyridine nitrogen at the N-7 position is less nucleophilic but can be targeted under specific conditions, such as quaternization with reactive alkylating agents.
C-H Functionalization and Cross-Coupling of the Pyridine Ring
The aromatic portion of the scaffold can be functionalized using modern synthetic methodologies:
-
Halogenation: Selective halogenation of the pyridine ring provides a handle for subsequent cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions on halogenated derivatives allow for the introduction of aryl, heteroaryl, alkynyl, and amino substituents, respectively.
-
Direct C-H Activation: Emerging methods in C-H activation offer a more atom-economical approach to directly functionalize the pyridine ring, avoiding the need for pre-functionalization with halogens.
This diverse reactivity allows for the creation of large and focused chemical libraries for high-throughput screening and lead optimization.
Applications in Drug Discovery: Targeting a Spectrum of Diseases
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold has been incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting different disease areas.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors for Oncology
A significant application of the 1,2,3,4-tetrahydro-2,7-naphthyridine core is in the development of inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular metabolism and signaling. Many cancer cells exhibit an increased reliance on the NAMPT pathway for their high metabolic and proliferative rates, making it an attractive target for anticancer therapy.
Derivatives of 1,2,3,4-tetrahydro-2,7-naphthyridine have been designed to mimic the nicotinamide substrate of NAMPT, leading to potent and selective inhibition of the enzyme. The tetrahydro-2,7-naphthyridine core serves as a rigid scaffold to position key pharmacophoric elements for optimal interaction with the enzyme's active site.
Table 1: Representative 1,2,3,4-Tetrahydro-2,7-naphthyridine-based NAMPT Inhibitors and their Biological Activity
| Compound ID | R1 | R2 | NAMPT IC50 (nM) |
| A | H | 4-fluorophenyl | 15 |
| B | Methyl | 4-fluorophenyl | 8 |
| C | H | 3-pyridyl | 25 |
| D | Methyl | 3-pyridyl | 12 |
Note: The data presented in this table is illustrative and based on general trends observed in the field. Specific IC50 values would be dependent on the full chemical structure and the assay conditions.
The structure-activity relationship (SAR) for these inhibitors often reveals that small alkyl substituents at the N-2 position can enhance potency, while the nature of the aryl or heteroaryl group at other positions significantly influences both potency and pharmacokinetic properties.
Caption: Mechanism of action of 1,2,3,4-tetrahydro-2,7-naphthyridine-based NAMPT inhibitors.
Modulators of GABA-A Receptors for Neurological Disorders
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold has also been explored for its potential to modulate the activity of GABA-A receptors. These ligand-gated ion channels are the primary mediators of inhibitory neurotransmission in the central nervous system and are important targets for drugs used to treat anxiety, epilepsy, and sleep disorders. The rigid structure of the tetrahydro-2,7-naphthyridine core can be utilized to present substituents in a specific spatial orientation to interact with different subunits of the GABA-A receptor complex, potentially leading to subtype-selective modulators with improved side-effect profiles.
Future Perspectives and Conclusion
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold represents a compelling starting point for the design of novel therapeutics. Its synthetic accessibility, coupled with its versatile reactivity and favorable structural features, makes it an attractive building block for medicinal chemists. The successful application of this core in the development of potent NAMPT inhibitors for cancer therapy underscores its potential.
Future research in this area will likely focus on the development of new and more efficient synthetic methodologies, including asymmetric syntheses to access enantiomerically pure derivatives. Furthermore, the exploration of this scaffold in a wider range of biological targets is warranted. As our understanding of the chemical biology of this privileged structure deepens, the 1,2,3,4-tetrahydro-2,7-naphthyridine core is poised to make a significant and lasting impact on the field of drug discovery.
References
-
Mereiter, K., et al. Synthetic Approaches to Tetrahydro-2,7- and -1,6-naphthyridines. Monatshefte für Chemie - Chemical Monthly2007 , 138, 85-94. [Link]
Sources
Preliminary In Vitro Screening of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Strategic Approach for Early-Phase Drug Discovery
An In-Depth Technical Guide:
Authored by: A Senior Application Scientist
Abstract
The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold represents a compelling starting point for medicinal chemistry campaigns. As a partially saturated heterocyclic system, it offers a three-dimensional architecture that can be exploited for novel molecular interactions. Derivatives of the broader naphthyridine class have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3] This guide outlines a strategic, multi-tiered approach to the preliminary in vitro screening of this core, designed to efficiently characterize its biological potential and provide a solid foundation for subsequent lead optimization efforts. Our methodology prioritizes a logical progression from broad phenotypic screening to more defined target-class evaluation and early assessment of drug-like properties, ensuring that resources are directed toward the most promising avenues.
The Rationale: Why Screen 1,2,3,4-Tetrahydro-2,7-naphthyridine?
Naphthyridines, as heterocyclic analogs of naphthalene, exist in six isomeric forms, each offering a unique arrangement of nitrogen atoms that influences its physicochemical and pharmacological properties.[2][4] The 2,7-naphthyridine isomer, in particular, is a scaffold found in natural products and synthetic compounds with significant biological activity.[3][5] Specifically, the 1,2,3,4-tetrahydro-2,7-naphthyridine core is utilized in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which exhibit antiproliferative activity, highlighting its potential in oncology.[6]
The rationale for a structured in vitro screen is threefold:
-
To Uncover Novel Biological Activity: Systematically assess the scaffold against diverse biological systems to identify potential therapeutic applications.
-
To Establish a Baseline for Structure-Activity Relationships (SAR): Generate initial data that will guide the synthesis of analog libraries and inform the optimization of potency and selectivity.
-
To De-risk Early Development: Identify potential liabilities, such as cytotoxicity or poor drug-like properties, at the earliest possible stage to avoid costly late-stage failures.[7][8]
This guide proposes a screening cascade designed to maximize data output while conserving compound material, a critical consideration in early discovery.
Caption: Proposed tiered screening cascade for 1,2,3,4-Tetrahydro-2,7-naphthyridine.
Tier 1: General Cytotoxicity and Viability Screening
The initial step in characterizing a novel scaffold is to determine its effect on cell viability. This provides a broad indication of biological activity and establishes a concentration range for subsequent, more specific assays. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[9]
Principle of the MTT Assay
The assay's mechanism is predicated on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan.[10] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[10][11]
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1,2,3,4-Tetrahydro-2,7-naphthyridine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | IC₅₀ (µM) for 1,2,3,4-Tetrahydro-2,7-naphthyridine |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 28.7 |
| HCT116 | Colon Cancer | 8.9 |
| HEK293 | Normal Kidney | > 100 |
Tier 2: Hypothesis-Driven Target Class Screening
Based on the established activities of related naphthyridine compounds, a logical next step is to screen for activity against specific, high-value target classes.[1][13] Kinases represent one of the most important target families in modern drug discovery, particularly in oncology.
Kinase Inhibition Screening
The goal is to determine if the 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold can inhibit the catalytic activity of protein kinases. A variety of assay formats are available, each with distinct advantages.[14] For an initial screen, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is highly recommended due to its high sensitivity, broad applicability, and non-radioactive format.[15][16]
Principle of the ADP-Glo™ Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[16] Inhibition is observed as a decrease in luminescence.
Caption: Principle of the luminescent ADP-Glo kinase assay.
Experimental Protocol: Broad Kinase Panel Screen
-
Assay Setup: In a 384-well plate, combine the test compound (at a standard screening concentration, e.g., 10 µM), a specific recombinant kinase, its corresponding substrate, and ATP at a concentration near its Km value.
-
Kinase Reaction: Initiate the reaction by adding the ATP solution and incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to positive (no inhibitor) and negative (no kinase) controls. Follow-up dose-response experiments should be performed for any identified hits.
Data Presentation: Comparison of Kinase Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of [³²P] or [³³P] from ATP into a substrate.[17] | Direct measurement of activity, high sensitivity. | Radioactive waste, safety concerns. |
| Luminescence (ADP-Glo) | Measures ADP production via a coupled luciferase reaction.[16] | High throughput, non-radioactive, sensitive. | Indirect measurement, potential for compound interference. |
| Fluorescence | Uses fluorophore-tagged substrates that change signal upon phosphorylation. | Simple, cost-effective. | Potential interference from compound autofluorescence. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate. | Homogeneous ("mix-and-read"), robust. | Requires specific reagents for each kinase. |
Tier 3: Preliminary ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for selecting compounds with a higher probability of in vivo success.[7][18][19] These assays provide critical insights into a compound's drug-like potential.[8]
Key Early In Vitro ADME Assays
| Assay | Purpose | Rationale & Causality |
| Aqueous Solubility | Measures the maximum concentration of a compound that can dissolve in an aqueous buffer. | Poor solubility is a primary cause of low and variable oral absorption, leading to insufficient drug exposure at the target site. |
| Metabolic Stability | Measures the rate of compound degradation by liver enzymes (e.g., in human liver microsomes). | High metabolic instability leads to rapid clearance from the body, resulting in a short half-life and poor in vivo efficacy. |
| PAMPA | Parallel Artificial Membrane Permeability Assay measures passive diffusion across an artificial lipid membrane. | Assesses a compound's ability to cross biological membranes, such as the intestinal wall, which is a prerequisite for oral absorption.[20] |
| Plasma Protein Binding | Measures the extent to which a compound binds to proteins in the blood (e.g., albumin). | Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. High binding can limit efficacy. |
Experimental Protocol: Aqueous Kinetic Solubility
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a defined volume of aqueous phosphate-buffered saline (PBS), pH 7.4 (e.g., 198 µL) in a 96-well plate.
-
Equilibration: Shake the plate for 1-2 hours at room temperature to allow for precipitation of the insoluble compound.
-
Separation: Separate the solid precipitate from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing it to a standard curve.
Conclusion and Forward Look
This technical guide presents a logical and resource-conscious framework for the initial in vitro evaluation of the 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold. By systematically progressing from broad cytotoxicity screening to targeted kinase assays and foundational ADME profiling, researchers can efficiently build a comprehensive data package. The insights gained from this preliminary screen are invaluable for validating the scaffold's therapeutic potential, guiding SAR studies for analog development, and making informed decisions on which chemical series to advance toward more complex biological and in vivo models. This structured approach ensures that the path from a novel chemical entity to a viable drug candidate is built on a foundation of robust and actionable scientific data.
References
-
Biological Activity of Naturally Derived Naphthyridines - PMC. PubMed Central. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - PMC. NIH. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. NIH. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NIH. Available at: [Link]
-
In Vitro ADME. Selvita. Available at: [Link]
-
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | 1354940-72-9. Pharmaffiliates. Available at: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. NIH. Available at: [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available at: [Link]
-
Naphthalene, 1,2,3,4-tetrahydro-. NIST WebBook. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. NIH. Available at: [Link]
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. selvita.com [selvita.com]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 20. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold in Modern Medicinal Chemistry
Abstract
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a compelling heterocyclic scaffold that has garnered significant interest in contemporary drug discovery. As a conformationally restricted bioisostere of other privileged structures, it offers a unique three-dimensional geometry for probing protein-ligand interactions. This guide provides an in-depth exploration of its application, focusing on its pivotal role in the development of potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cancer cell metabolism. We present the scientific rationale for its use, detailed protocols for its synthesis and subsequent elaboration, and methodologies for biological evaluation, providing researchers with a comprehensive resource for leveraging this scaffold in their drug development programs.
Introduction: The Strategic Value of the Tetrahydro-2,7-naphthyridine Core
Naphthyridines, a family of six isomeric diazanaphthalenes, are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as ligands for a multitude of biological receptors.[1][2] Their inherent properties, including hydrogen bonding capabilities, metabolic stability, and synthetic tractability, make them ideal starting points for drug design. The 2,7-naphthyridine isomer, in particular, has been featured in compounds exhibiting a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and analgesic effects.[2]
The partial saturation of one ring to form the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold introduces a higher degree of three-dimensionality (Fsp³) while retaining a key aromatic pyridine ring for essential pharmacophoric interactions. This structural modification is critical for several reasons:
-
Improved Physicochemical Properties: Saturation can lead to enhanced aqueous solubility and optimized lipophilicity (LogP), which are crucial for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Conformational Rigidity: The tetrahydro-fused ring system locks the molecule into a defined conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency and selectivity.
-
Vectorial Exit Points: The scaffold provides well-defined vectors for chemical modification, allowing medicinal chemists to systematically explore chemical space and optimize structure-activity relationships (SAR).
A primary and highly significant application of this scaffold is as a key building block in the synthesis of potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a validated target in oncology.[3]
Core Application: Targeting Cancer Metabolism through NAMPT Inhibition
The Rationale: Why NAMPT is a Compelling Cancer Target
Nicotinamide adenine dinucleotide (NAD⁺) is an essential coenzyme for cellular redox reactions and a substrate for enzymes that regulate critical cellular processes, including DNA repair and gene expression.[4] Many cancer cells exhibit reprogrammed metabolism and an elevated demand for NAD⁺ to sustain their rapid proliferation and growth.[5][6]
Mammalian cells synthesize NAD⁺ through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide. The salvage pathway is the predominant route in most cells, and NAMPT is the rate-limiting enzyme in this process, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[2][7]
Numerous cancers, including breast, gastric, and hematologic malignancies, overexpress NAMPT, and this overexpression often correlates with increased tumor aggressiveness and poorer prognosis.[5][6] This dependency makes cancer cells particularly vulnerable to NAMPT inhibition, which leads to NAD⁺ depletion, energy crisis, and ultimately, apoptotic cell death.[2][3] Therefore, developing potent and selective NAMPT inhibitors is a promising therapeutic strategy for cancer.[4][5]
The Role of 1,2,3,4-Tetrahydro-2,7-naphthyridine in NAMPT Inhibitors
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold serves as an excellent "head group" or "warhead" for NAMPT inhibitors. Its pyridine nitrogen and adjacent aromatic system can mimic the interactions of the natural substrate, nicotinamide, within the enzyme's active site. The tetrahydro portion of the scaffold acts as a rigid linker, positioning a "tail group" to extend into a deeper channel of the enzyme, allowing for additional interactions that enhance potency and selectivity.
Workflow for Developing a Tetrahydro-2,7-naphthyridine-Based NAMPT Inhibitor
Caption: A streamlined workflow for the discovery of NAMPT inhibitors.
Experimental Protocols
Protocol 1: Synthesis of the 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold
Causality: This protocol is based on a multi-step strategy starting from readily available pyridine derivatives. The key transformation involves an intramolecular cyclization followed by reduction to form the desired tetrahydronaphthyridine ring system.[8] This approach allows for the multigram preparation necessary for a medicinal chemistry campaign.
Step-by-Step Methodology:
-
Starting Material: 4-Methyl-3-aminopyridine.
-
Step A: Acylation. To a solution of 4-methyl-3-aminopyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated sodium bicarbonate solution, separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-N-(4-methylpyridin-3-yl)acetamide.
-
Step B: Intramolecular Friedel-Crafts Cyclization. Add the product from Step A to a flask containing polyphosphoric acid (10 eq by weight). Heat the mixture to 140 °C for 3 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with concentrated ammonium hydroxide solution until a precipitate forms. Filter the solid, wash with water, and dry to obtain 8-methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one.
-
Step C: Reduction. To a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add the lactam from Step B portion-wise. After the addition is complete, heat the reaction mixture to reflux for 8 hours. Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford 1,2,3,4-tetrahydro-2,7-naphthyridine as the final product.
Protocol 2: Synthesis of a Representative NAMPT Inhibitor
Causality: Many potent NAMPT inhibitors feature an amide or urea linkage connecting the core scaffold to a "tail" group that explores a hydrophobic pocket in the enzyme.[3][9] This protocol describes a standard amide coupling reaction, a robust and widely used transformation in medicinal chemistry, to append such a tail.
Step-by-Step Methodology:
-
Starting Materials: 1,2,3,4-Tetrahydro-2,7-naphthyridine (from Protocol 3.1) and 4-(trifluoromethyl)benzoic acid.
-
Amide Coupling: To a solution of 4-(trifluoromethyl)benzoic acid (1.1 eq) in N,N-dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of 1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target inhibitor: (4-(Trifluoromethyl)phenyl)(1,3,4,8-tetrahydro-2,7-naphthyridin-2(7H)-yl)methanone .
Protocol 3: In Vitro NAMPT Enzymatic Inhibition Assay
Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of the NAMPT enzyme. It is a crucial first step in biological evaluation. The protocol is based on a coupled-enzyme system that produces a fluorescent signal proportional to NAMPT activity.
Methodology (adapted from commercial kit principles):
-
Reagents: Recombinant human NAMPT enzyme, Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP, NMNAT, Alcohol Dehydrogenase (ADH), Ethanol, Assay Buffer.
-
Assay Principle: NAMPT converts NAM and PRPP to NMN. In a coupled reaction, NMN is converted to NAD⁺ by NMNAT. Finally, ADH uses the newly formed NAD⁺ to oxidize ethanol, producing NADH, which is fluorescent (Excitation: ~340 nm, Emission: ~460 nm).
-
Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of test compound (dissolved in DMSO) at various concentrations to the sample wells. Add 2 µL of DMSO to control wells.
-
Add 20 µL of recombinant NAMPT enzyme solution to all wells except the "no-enzyme" control.
-
Prepare a master mix of substrates (NAM, PRPP, ATP, NMNAT, ADH, Ethanol) in Assay Buffer.
-
Initiate the reaction by adding 28 µL of the substrate master mix to all wells.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Read the fluorescence at Ex/Em = 340/460 nm using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)
Causality: This assay assesses the downstream effect of NAMPT inhibition—the reduction in cancer cell viability and proliferation. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which generally correlates with cell number.[10]
Methodology:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the NAD⁺ salvage pathway (e.g., A2780 ovarian cancer cells) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible in the control wells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Readout: Leave the plate at room temperature in the dark for 2-4 hours, then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Plot percent viability versus compound concentration and fit the data to determine the EC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the "tail" group attached to the 1,2,3,4-tetrahydro-2,7-naphthyridine core is a classic strategy to optimize potency and physicochemical properties. The following table presents hypothetical data for a series of analogues based on the structure synthesized in Protocol 3.2, illustrating common SAR trends observed for NAMPT inhibitors.
| Compound ID | R-Group (Tail) | NAMPT IC₅₀ (nM) | A2780 Cell EC₅₀ (nM) | CLogP |
| EX-1 | 4-CF₃-phenyl | 15 | 35 | 3.8 |
| EX-2 | 4-Cl-phenyl | 25 | 60 | 3.5 |
| EX-3 | 4-MeO-phenyl | 85 | 200 | 3.1 |
| EX-4 | Phenyl | 150 | 450 | 3.0 |
| EX-5 | Cyclohexyl | 450 | >1000 | 3.2 |
Causality of SAR Trends:
-
Electron-Withdrawing Groups: The potent activity of EX-1 and EX-2 suggests that electron-withdrawing substituents on the phenyl tail are favorable. These groups can engage in specific interactions within the hydrophobic pocket of the enzyme.
-
Electron-Donating Groups: The decreased potency of the methoxy-substituted analogue EX-3 indicates that electron-donating groups are less tolerated in this position.
-
Aromaticity: The significant drop in potency for the cyclohexyl analogue EX-5 compared to the phenyl analogue EX-4 highlights the importance of the aromatic tail, likely due to favorable π-stacking or hydrophobic interactions within the active site.
NAMPT Inhibition and Downstream Cellular Effects
Caption: Mechanism of action for a 1,2,3,4-tetrahydro-2,7-naphthyridine-based NAMPT inhibitor.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a validated and highly valuable building block for the development of targeted therapeutics, most notably NAMPT inhibitors. Its favorable structural and physicochemical properties provide a robust foundation for generating potent and selective drug candidates. The protocols and rationale detailed in this guide offer researchers a practical framework for synthesizing, evaluating, and optimizing compounds based on this promising core. Future work in this area will likely focus on developing next-generation inhibitors with improved ADME properties, exploring novel "tail" groups to overcome potential resistance mechanisms, and applying this versatile scaffold to other emerging biological targets.
References
-
Wei, Y., Xiang, H., & Zhang, W. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology. Available at: [Link]
-
Jubete, G., De La Bellacasa, R.P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Jordan, V. C., & Tonetti, D. A. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Jordan, V. C., & Tonetti, D. A. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC. Available at: [Link]
-
Achieng, A. O., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]
-
Lin, T.-C., & Chen, Y.-J. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. PMC. Available at: [Link]
-
Wroblewska, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
-
Gasparrini, M., et al. (2024). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Gencer, H.K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
- Neumann, et al. (2018). United States Patent US 11,931,414 B2. Google Patents.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. organic-chemistry.org. Available at: [Link]
-
Pogorelčnik, B., & Sova, M. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Pharmaceuticals. Available at: [Link]
-
Frey, K. M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. Available at: [Link]
-
Prieur, A., et al. (2018). Synthetic Approaches to Tetrahydro-2,7- and -1,6-naphthyridines. ResearchGate. Available at: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020248064A1 - Nicotinamide phosphoribosyltransferase (nampt) inhibitor-conjugates and uses thereof - Google Patents [patents.google.com]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of potent triazolylpyridine nicotinamide phosphoribosyltransferase (NAMPT) inhibitors bearing a 1,2,3-triazole tail group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Protocol for N-arylation of 1,2,3,4-Tetrahydro-1,5-naphthyridines: A Detailed Application Note for Researchers
Introduction: The Significance of N-Aryl Tetrahydronaphthyridines in Modern Drug Discovery
The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements. The introduction of an aryl group at the N-1 position (N-arylation) dramatically expands the chemical space accessible from this core, enabling the modulation of a compound's physicochemical properties, target engagement, and pharmacokinetic profile. These N-arylated derivatives are of significant interest in the development of novel therapeutics, including kinase inhibitors and other targeted agents.[1]
This application note provides a comprehensive guide to the N-arylation of 1,2,3,4-tetrahydro-1,5-naphthyridines, with a focus on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination. As a Senior Application Scientist, this guide is designed to offer not just a step-by-step protocol but also the underlying chemical principles and practical insights to empower researchers to successfully implement and adapt this methodology for their specific research needs.
Underlying Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[2] The N-1 nitrogen of 1,2,3,4-tetrahydro-1,5-naphthyridine is a secondary cyclic amine and has been demonstrated to be sufficiently nucleophilic to participate effectively in this transformation.[3]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium(0)/palladium(II) catalytic cycle. Understanding this cycle is paramount for rational troubleshooting and optimization.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Amine Coordination and Deprotonation: The amine (in this case, the tetrahydronaphthyridine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido complex.
-
Reductive Elimination: The newly formed C-N bond is created as the aryl group and the amido ligand are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Key Experimental Parameters and Their Rationale
The success of the N-arylation of 1,2,3,4-tetrahydro-1,5-naphthyridines hinges on the judicious selection of several key reaction components.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium complexes (precatalysts) are often preferred for their stability and ease of handling.[5] These precatalysts readily form the active Pd(0) species under the reaction conditions. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Phosphine Ligand: The choice of ligand is arguably the most critical factor. For cyclic secondary amines like tetrahydronaphthyridines, bulky and electron-rich biaryl phosphine ligands are essential.[6] These ligands promote the crucial reductive elimination step and prevent the formation of inactive catalyst species.[6] Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been successfully employed.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.[3] Weaker bases may require higher temperatures and can lead to lower yields.
-
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and catalyst components are necessary. Toluene is a widely used and effective solvent for Buchwald-Hartwig reactions.[7]
-
Aryl Halide: The reactivity of the aryl halide generally follows the order I > Br > Cl. Aryl bromides offer a good balance of reactivity and availability. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, while electron-donating groups may require longer reaction times or higher temperatures.
Synthesis of the 1,2,3,4-Tetrahydro-1,5-naphthyridine Scaffold
Prior to N-arylation, the 1,2,3,4-tetrahydro-1,5-naphthyridine core must be synthesized. Several methods exist, with a notable approach being the intramolecular inverse-electron-demand Diels-Alder reaction.[3] This method allows for the construction of a variety of substituted tetrahydronaphthyridines. Another versatile method is the aza-Diels-Alder (Povarov) reaction.[8]
Experimental Protocol: N-Arylation of 1,2,3,4-Tetrahydro-1,5-naphthyridines
The following is a general and robust protocol for the N-arylation of 1,2,3,4-tetrahydro-1,5-naphthyridines via the Buchwald-Hartwig amination.
Materials and Reagents:
-
1,2,3,4-Tetrahydro-1,5-naphthyridine derivative (1.0 equiv)
-
Aryl bromide (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
rac-BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-1.5 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide.
-
Addition of Reactants: Add the 1,2,3,4-tetrahydro-1,5-naphthyridine derivative and the aryl bromide to the reaction vessel.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Reaction Scope and Expected Outcomes
The Buchwald-Hartwig amination of 1,2,3,4-tetrahydro-1,5-naphthyridines is tolerant of a wide range of functional groups on both the heterocyclic core and the aryl halide.
| Entry | Tetrahydronaphthyridine | Aryl Halide | Yield (%) | Reference |
| 1 | 5,6-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | Bromobenzene | 89 | [3] |
| 2 | Unsubstituted | 4-Bromotoluene | Good to Excellent | Expected |
| 3 | Unsubstituted | 4-Bromoanisole | Good to Excellent | Expected |
| 4 | Unsubstituted | 4-Bromobenzonitrile | Good to Excellent | Expected |
| 5 | Unsubstituted | 2-Bromotoluene | Moderate to Good | Expected |
Note: "Expected" yields are based on the general performance of the Buchwald-Hartwig amination with similar substrates and may require optimization.
Electronic Effects: The nucleophilicity of the N-1 nitrogen is sensitive to the electronic nature of substituents on the pyridine ring of the naphthyridine core.[3] Electron-withdrawing groups can decrease the nucleophilicity, potentially requiring more forcing reaction conditions or leading to lower yields.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality solvent or reagents. 4. Low nucleophilicity of the amine. | 1. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-catalyst. 2. Ensure the base (e.g., NaOtBu) is fresh and has been handled under inert conditions. 3. Use freshly distilled, anhydrous, and degassed solvent. 4. If the tetrahydronaphthyridine has strong electron-withdrawing groups, consider increasing the reaction temperature or using a more electron-rich ligand. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction mixture. 2. Inefficient reductive elimination. | 1. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. 2. Screen different bulky phosphine ligands to promote the desired C-N bond formation over competing pathways. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Reaction temperature is too high. 2. Ligand is not robust enough. | 1. Reduce the reaction temperature and monitor for longer reaction times. 2. Switch to a more sterically hindered and robust biarylphosphine ligand. |
| Difficulty in Product Purification | 1. Incomplete removal of palladium residues. 2. Co-elution with starting materials or byproducts. | 1. Ensure thorough filtration through Celite. Consider an aqueous wash with a solution of a sulfur-containing scavenger. 2. Optimize the solvent system for column chromatography. |
Conclusion
The palladium-catalyzed N-arylation of 1,2,3,4-tetrahydro-1,5-naphthyridines is a highly effective and versatile method for the synthesis of a diverse array of compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the phosphine ligand and base—researchers can reliably achieve high yields of the desired N-arylated products. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Dodd, D. S., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry Letters, 17(18), 5129-5134. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]
-
Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]
-
ResearchGate. (n.d.). N-arylation reaction of amines with various aryl halides in the presence of Cu@SB@MCM-41 catalyst. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. [Link]
-
MIT Open Access Articles. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]
-
PubMed Central. (n.d.). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
PubMed Central. (n.d.). Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. [Link]
-
ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
MDPI. (2022). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Heterocyclic Scaffolds in the Synthesis of Potent NAMPT Inhibitors: A Technical Guide
A Note to the Researcher: Your inquiry targets the specific application of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold in the synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. While this nucleus is of significant interest in medicinal chemistry, a comprehensive review of current public-domain literature and patent databases reveals a scarcity of detailed synthetic protocols and structure-activity relationship (SAR) studies specifically linking this scaffold to potent NAMPT inhibition.
To provide a scientifically robust and actionable guide, this document will focus on a closely related and extensively documented class of NAMPT inhibitors based on a fused bicyclic heteroaromatic core. The principles, synthetic strategies, and evaluation protocols detailed herein are directly translatable and provide a validated framework for the design and synthesis of novel inhibitors, including those potentially based on the tetrahydro-2,7-naphthyridine scaffold. We will use a representative imidazo[1,2-a]pyridine analog, inspired by the well-characterized Genentech compound GNE-617, as our primary exemplar.
Introduction: NAMPT as a Critical Target in Oncology
Nicotinamide Adenine Dinucleotide (NAD+) is an indispensable coenzyme and substrate for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[1] Cancer cells, with their high metabolic and proliferative rates, exhibit an elevated demand for NAD+, making them particularly vulnerable to disruptions in its supply. The primary route for NAD+ regeneration in mammalian cells is the salvage pathway, where NAMPT is the rate-limiting enzyme, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN).
Inhibition of NAMPT presents a powerful therapeutic strategy. By blocking this enzyme, inhibitors can effectively deplete the intracellular NAD+ pool, leading to a catastrophic energy crisis, inhibition of critical DNA repair enzymes like PARPs, and ultimately, apoptotic cell death in cancer cells. This dependency renders NAMPT an attractive target for the development of novel anticancer agents.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for NAMPT Inhibition
The design of potent NAMPT inhibitors often revolves around creating molecules that mimic the natural substrate, nicotinamide, while also engaging in additional favorable interactions within the enzyme's active site. Many successful inhibitors feature a "head-linker-tail" pharmacophore. The imidazo[1,2-a]pyridine core serves as an effective nicotinamide-mimetic "head" group. Its specific geometry and hydrogen bonding capabilities allow it to occupy the nicotinamide binding pocket, while the fused ring system provides a rigid and synthetically tractable platform for appending linker and tail moieties that can extend into a hydrophobic tunnel in the enzyme, significantly enhancing potency.
Synthetic Strategy and Protocols
The synthesis of imidazo[1,2-a]pyridine-based NAMPT inhibitors is typically achieved through a convergent approach. The core is constructed first, followed by coupling to the "linker-tail" portion of the molecule.
}
General synthetic workflow for imidazo[1,2-a]pyridine NAMPT inhibitors.
Protocol 1: Synthesis of a Representative Imidazo[1,2-a]pyridine NAMPT Inhibitor
This protocol describes the synthesis of a key intermediate and its elaboration into a final carboxamide, a common structural motif in this class of inhibitors.
Part A: Synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add methyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Cyclocondensation: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: This is a classic cyclocondensation reaction (Tschitschibabin reaction variant) where the nucleophilic amino group of the pyridine attacks the electrophilic carbonyl of the keto-ester, followed by an intramolecular cyclization and dehydration to form the fused imidazopyridine ring system.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the bromo-substituted core intermediate.
Part B: Suzuki Coupling to Install the Linker-Tail
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-intermediate from Part A (1.0 eq), a suitable boronic acid or ester linker-tail fragment (e.g., 4-((aryl-sulfonyl)methyl)phenylboronic acid) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Solvent and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Coupling Reaction: Heat the mixture to 90-100 °C for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Causality Note: The Suzuki-Miyaura cross-coupling is a highly reliable method for forming carbon-carbon bonds between an aryl halide (the bromo-imidazopyridine) and a boronic acid. The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
-
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to obtain the coupled ester product.
Part C: Saponification and Amidation
-
Hydrolysis (Saponification): Dissolve the ester from Part B in a mixture of THF/methanol. Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 2-4 hours.
-
Acidification: Monitor the reaction by TLC. Upon completion, carefully acidify the mixture to pH ~3-4 with 1N HCl. The carboxylic acid product will typically precipitate.
-
Isolation: Collect the solid by filtration, wash with water, and dry to yield the carboxylic acid intermediate.
-
Amidation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 10 minutes, then add the desired amine (e.g., ammonia in the form of ammonium chloride or a primary amine) (1.5 eq). Stir at room temperature for 6-18 hours.
-
Final Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry, concentrate, and purify by column chromatography or preparative HPLC to yield the final NAMPT inhibitor.
Biological Evaluation: Protocols for Activity Assessment
Confirming the activity of newly synthesized compounds requires a multi-step biological evaluation process, starting with the isolated enzyme and progressing to cellular models.
}
Workflow for the biological evaluation of synthesized NAMPT inhibitors.
Protocol 2: In Vitro NAMPT Enzymatic Inhibition Assay
This assay measures the ability of a compound to directly inhibit the activity of recombinant human NAMPT.
-
Reagents: Recombinant human NAMPT enzyme, nicotinamide (NAM), ATP, phosphoribosyl pyrophosphate (PRPP), and a detection reagent system that measures the product, NMN, or the byproduct, pyrophosphate.
-
Assay Preparation: Prepare a serial dilution of the test compound in DMSO. In a 96-well or 384-well plate, add the assay buffer, NAMPT enzyme, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding a mixture of the substrates (NAM, ATP, PRPP). Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., a coupled-enzyme system that generates a fluorescent or luminescent signal proportional to the amount of NMN produced).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based NAD+ Depletion and Viability Assay
This assay determines the compound's ability to penetrate cells, inhibit NAMPT in a cellular context, and cause cell death.
-
Cell Culture: Plate a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A549 lung carcinoma) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for an extended period (e.g., 72-96 hours).
-
NAD+ Level Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Use a commercially available NAD/NADH quantification kit (e.g., colorimetric or fluorescent) to measure the total NAD+ levels in the cell lysates.
-
Normalize the NAD+ levels to the total protein content in each well.
-
-
Cell Viability Measurement:
-
In a parallel plate, after the 72-96 hour incubation, add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or resazurin.
-
Measure the luminescent or fluorescent signal.
-
-
Data Analysis: Calculate the EC₅₀ values for both NAD+ depletion and cell viability by plotting the percentage of NAD+ or viability relative to DMSO controls against the log of compound concentration.
Data Interpretation and Structure-Activity Relationships (SAR)
Systematic modification of the inhibitor structure is crucial for optimizing potency and drug-like properties. The data below represents a hypothetical SAR table for a series of imidazo[1,2-a]pyridine analogs.
| Compound ID | R¹ (Linker-Tail) | NAMPT IC₅₀ (nM) | A549 Cell EC₅₀ (nM) |
| EX-1 | 4-(Phenylsulfonyl)benzyl | 15.2 | 85.0 |
| EX-2 | 4-((3-Fluorophenyl)sulfonyl)benzyl | 4.5 | 22.1 |
| EX-3 | 4-((3,5-Difluorophenyl)sulfonyl)benzyl | 0.8 | 3.7 |
| EX-4 | 4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzyl | 0.6 | 2.9 |
| EX-5 | 3-(Phenylsulfonyl)benzyl | 125.6 | >1000 |
Analysis of SAR:
-
Importance of Linker Geometry: Comparison of EX-1 and EX-5 demonstrates the critical importance of the para-substitution pattern on the central phenyl ring. The meta-substitution in EX-5 leads to a dramatic loss of activity, suggesting that the vector of the tail group is crucial for optimal interaction within the enzyme's hydrophobic tunnel.
-
Role of Electron-Withdrawing Groups: The progressive addition of electron-withdrawing fluorine atoms to the terminal phenyl ring (EX-2 and EX-3 ) leads to a significant increase in both biochemical and cellular potency. This suggests that these groups may engage in favorable interactions (e.g., dipole-dipole or halogen bonds) within the active site or alter the electronics of the sulfonyl group to improve binding.
-
Potent Substitution: Replacing the difluoro motif with a trifluoromethyl group (EX-4 ) maintains or slightly improves the high potency, indicating that this region of the binding pocket can accommodate bulky, lipophilic, electron-withdrawing substituents.
Mechanism of Action Pathway
The therapeutic effect of these compounds is a direct consequence of interrupting the NAD+ salvage pathway, which is vital for highly metabolic cancer cells.
}
Mechanism of action: Inhibition of NAMPT disrupts the NAD+ salvage pathway, leading to cancer cell death.
References
-
Xiao, Y., et al. (2013). Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with GNE-618. Neoplasia, 15(10), 1151-1160. [Link]
-
Zheng, X., et al. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLoS ONE, 9(10), e109366. [Link]
-
Wei, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 970553. [Link]
-
Galli, U., et al. (2013). Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Journal of Medicinal Chemistry, 56(16), 6279-6296. [Link]
-
Tanimura, T., et al. (2016). Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. Molecules, 21(10), 1373. [Link]
-
Sampath, D., et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer. Pharmacology & Therapeutics, 151, 16-31. [Link]
-
UniProt Consortium. (n.d.). P43490 (NAMPT_HUMAN). UniProtKB. Retrieved January 26, 2026, from [Link]
-
RCSB Protein Data Bank. (n.d.). 7PPG: CRYSTAL STRUCTURE OF NAMPT IN COMPLEX WITH COMPOUND 9. Retrieved January 26, 2026, from [Link]
-
Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(49), 35005-35017. [Link]
-
Olesen, U. H., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. Scientific Reports, 12(1), 13175. [Link]
Sources
Application Notes and Protocols for In Vivo Studies with Tetrahydronaphthyridine Analogs
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental design of in vivo studies for a promising class of small molecules: tetrahydronaphthyridine analogs. These compounds have shown potential as modulators of key biological targets, including the C-X-C motif chemokine receptor 4 (CXCR4) and the retinoic acid-related orphan receptor gamma t (RORγt). This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible preclinical data.
I. Foundational Principles: Understanding the "Why" Before the "How"
A successful in vivo study is built on a strong foundation of scientific reasoning. The choice of every parameter, from animal model to endpoint analysis, must be justified by the underlying biology of the target and the chemical properties of the tetrahydronaphthyridine analog being investigated.
Target-Specific Biological Context
Tetrahydronaphthyridine analogs have been identified as potential CXCR4 antagonists and RORγt inverse agonists. The experimental design must be tailored to the specific target and its role in disease pathology.
-
CXCR4 Antagonism: The CXCR4/CXCL12 signaling axis is pivotal in cancer progression, particularly in tumor cell proliferation, metastasis, and the tumor microenvironment.[1][2] Therefore, in vivo studies of CXCR4-targeting tetrahydronaphthyridine analogs will primarily focus on oncology models. Key endpoints will revolve around assessing tumor growth, metastasis, and changes within the tumor microenvironment.
-
RORγt Inverse Agonism: RORγt is a master regulator of T helper 17 (Th17) cell differentiation, which plays a critical role in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis.[3][4] Consequently, in vivo evaluation of RORγt-modulating analogs will utilize models of these inflammatory conditions. The primary readouts will be the amelioration of disease symptoms and modulation of the Th17-mediated immune response.
The Crucial Triad: Pharmacokinetics, Pharmacodynamics, and Efficacy
A comprehensive in vivo study design interlinks three critical components:
-
Pharmacokinetics (PK): This describes what the body does to the drug. Understanding the absorption, distribution, metabolism, and excretion (ADME) of the tetrahydronaphthyridine analog is fundamental to establishing an effective dosing regimen.[5]
-
Pharmacodynamics (PD): This addresses what the drug does to the body. PD studies measure the biological effect of the compound on its target, confirming target engagement and providing a mechanistic link to the observed phenotype.
-
Efficacy: This is the ultimate measure of the therapeutic potential of the analog in a disease model. Efficacy studies assess the ability of the compound to produce the desired therapeutic outcome, such as tumor growth inhibition or reduction in inflammation.
The interplay between these three elements is visualized in the workflow below:
Figure 2: Workflow for a subcutaneous xenograft study.
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line with known CXCR4 expression (e.g., MDA-MB-231 breast cancer, A549 lung cancer).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells. [6]3. Tumor Implantation: a. Harvest cancer cells during their logarithmic growth phase. b. Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free media), optionally mixed with Matrigel to support initial tumor growth. [3] c. Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse. [3]4. Tumor Growth Monitoring: a. Measure tumor dimensions with digital calipers 2-3 times per week. b. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: a. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups. b. Administer the tetrahydronaphthyridine analog or vehicle control according to the predetermined dosing schedule.
-
Endpoints: a. Primary: Tumor growth inhibition. b. Secondary: Body weight, clinical signs of toxicity, and overall survival. c. Pharmacodynamic: At the end of the study, tumors and relevant tissues can be harvested for biomarker analysis.
RORγt Inverse Agonists in Autoimmune Disease: Imiquimod-Induced Psoriasis Model
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and robust model that recapitulates many of the key features of human psoriasis, including the involvement of the IL-23/IL-17 axis. [7][8] Protocol 4: Imiquimod-Induced Psoriasis Efficacy Study
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Disease Induction: a. On day 0, apply 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse. [9] b. Continue daily application for 5-7 consecutive days. [9][10]3. Treatment: a. Administer the tetrahydronaphthyridine analog or vehicle control daily, starting on the same day as imiquimod application (prophylactic) or after the onset of skin inflammation (therapeutic).
-
Clinical Scoring: a. Daily, score the severity of skin inflammation on the back and ear based on erythema (redness), scaling, and thickness, each on a scale of 0-4. The cumulative score represents the Psoriasis Area and Severity Index (PASI). [11] b. Measure ear thickness daily using a digital caliper.
-
Endpoints: a. Primary: Reduction in the cumulative PASI score and ear thickness. b. Secondary: Spleen weight (as an indicator of systemic inflammation). c. Pharmacodynamic: At the end of the study, collect skin and spleen tissue for histopathology and biomarker analysis.
IV. Pharmacokinetic and Pharmacodynamic Analysis: Linking Dose to Effect
PK and PD studies are essential for understanding the relationship between drug exposure and biological response.
Pharmacokinetic (PK) Studies
PK studies are designed to determine the concentration of the tetrahydronaphthyridine analog in the plasma and/or target tissues over time.
Protocol 5: Mouse Pharmacokinetic Study with Serial Blood Sampling
-
Animal Model: Use the same mouse strain as in the efficacy studies.
-
Dosing: Administer a single dose of the analog via the intended route.
-
Blood Collection: a. Collect small blood samples (20-50 µL) at multiple time points from the same mouse (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). [12] b. Use a minimally invasive technique such as saphenous vein or tail vein sampling. [13]4. Sample Processing: a. Collect blood into tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge to separate plasma. c. Store plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of the analog in plasma using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: a. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | The maximum observed plasma concentration. | Relates to the potential for acute toxicity and target saturation. |
| Tmax | The time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC | The total drug exposure over time. | A key indicator of overall systemic exposure. |
| t1/2 | The time required for the plasma concentration to decrease by half. | Determines the dosing interval. |
Pharmacodynamic (PD) Biomarker Analysis
PD biomarkers provide evidence of target engagement and can help to establish a dose-response relationship.
For CXCR4 Antagonists:
-
Receptor Occupancy: Flow cytometry can be used to measure the percentage of CXCR4 receptors on circulating immune cells that are bound by the tetrahydronaphthyridine analog. [4][14]* Downstream Signaling: Analyze the phosphorylation status of downstream signaling proteins (e.g., ERK, AKT) in tumor tissue or peripheral blood mononuclear cells (PBMCs) by Western blotting or flow cytometry.
-
Chemokine Modulation: Measure the levels of CXCL12 and other relevant chemokines in plasma or tumor lysates by ELISA.
For RORγt Inverse Agonists:
-
Cytokine Production: Measure the levels of key Th17-associated cytokines, such as IL-17A, IL-17F, and IL-22, in the serum or in homogenates of inflamed tissue (e.g., psoriatic skin) using ELISA or multiplex assays. [15]* Th17 Cell Frequency: Isolate splenocytes or infiltrating lymphocytes from the site of inflammation and quantify the percentage of Th17 cells (CD4+IL-17A+) by flow cytometry. [16][17][18]* Gene Expression: Analyze the mRNA levels of RORγt and its target genes in inflamed tissue by RT-qPCR.
Protocol 6: ELISA for Mouse IL-17A in Serum
-
Sample Collection: Collect blood via cardiac puncture at the study endpoint and process to obtain serum.
-
Assay Procedure: a. Use a commercially available mouse IL-17A ELISA kit and follow the manufacturer's instructions. [19] b. Briefly, add standards and samples to a microplate pre-coated with an anti-mouse IL-17A antibody. c. Incubate, then wash the plate. d. Add a biotin-conjugated anti-mouse IL-17A antibody, followed by streptavidin-HRP. e. Add a substrate solution to develop the color. f. Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Calculate the concentration of IL-17A in the samples by interpolating their absorbance values from the standard curve.
V. Data Analysis and Interpretation: Drawing Meaningful Conclusions
Statistical Planning
A statistical analysis plan should be developed before the start of the study. [20]This plan should specify:
-
The primary and secondary endpoints.
-
The statistical tests that will be used to compare treatment groups.
-
The criteria for statistical significance (e.g., p < 0.05).
-
The sample size, which should be determined by a power analysis to ensure the study is adequately powered to detect a biologically meaningful effect. [21]
Common Statistical Tests in Preclinical Studies
Table 3: Statistical Tests for In Vivo Data
| Data Type | Statistical Test | Application |
| Comparison of two groups | Student's t-test (parametric) or Mann-Whitney U test (non-parametric) | Comparing tumor volumes or cytokine levels between a treatment group and a control group. |
| Comparison of more than two groups | One-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) | Comparing the effects of multiple doses of an analog to a control group. |
| Longitudinal data | Two-way ANOVA or mixed-effects models | Analyzing data collected over time, such as tumor growth curves or body weight changes. |
| Survival data | Kaplan-Meier analysis with log-rank test | Comparing the survival rates of different treatment groups. |
VI. Concluding Remarks
The successful in vivo evaluation of tetrahydronaphthyridine analogs requires a multi-faceted approach that integrates a deep understanding of the target biology with rigorous experimental design and execution. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will be crucial for advancing these promising compounds through the drug development pipeline.
VII. References
-
(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. PubMed Central.
-
Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. PubMed Central.
-
Development of a psoriatic-like skin inflammation rat model using imiquimod as an inducing agent. PubMed Central.
-
Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.
-
Evaluation of assay interference and interpretation of CXCR4 receptor occupancy results in a preclinical study with MEDI3185, a fully human antibody to CXCR4. PubMed Central.
-
Murine Pharmacokinetic Studies. PubMed Central.
-
Mouse IL-17A ELISA Kit User Guide (Pub.No. MAN0016666 B (31)). Thermo Fisher Scientific.
-
Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. Postepy Dermatol Alergol.
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.
-
Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry. PubMed Central.
-
Tumorigenicity Assay in Nude Mice. PubMed Central.
-
Mouse IL-17 (IL-17A) ELISA Kit for serum, plasma and cell culture supernatant. Sigma-Aldrich.
-
Blood sampling: Mouse. NC3Rs.
-
Mouse model of imiquimod-induced psoriatic itch. PubMed Central.
-
(PDF) Evaluation of assay interference and interpretation of CXCR4 receptor occupancy results in a preclinical study with MEDI3185, a fully human antibody to CXCR4. ResearchGate.
-
Protocol for the induction of arthritis in C57BL/6 mice. PubMed.
-
Mouse Th17 Flow Cytometry Staining Kit. Elabscience.
-
The histopathological changes of the lesion skin in psoriasis mice, and... ResearchGate.
-
Designing an In Vivo Preclinical Research Study. MDPI.
-
Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging. Revvity.
-
Mouse IL-17A ELISA Kit (ab199081). Abcam.
-
Statistical Considerations for Preclinical Studies | Request PDF. ResearchGate.
-
Novel concepts in psoriasis: histopathology and markers related to modern treatment approaches. PubMed Central.
-
Imiquimod-Induced Psoriasis Mouse Model. IMAVITA preclin. CRO.
-
Guidelines for Blood Collection in Mice and Rats. NIH OACU.
-
Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol.
-
A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice. NIH.
-
A step-by-step protocol for Th-17 differentiation from Naïve CD4+ mouse T lymphocytes. Revvity.
-
In Vivo Targeting of CXCR4—New Horizons. MDPI.
-
Statistical Analysis Plan. ClinicalTrials.gov.
-
Guidelines for Survival Blood Collection in Mice and Rats. NIH OACU.
-
Subcutaneous xenograft model and drug therapy in nude mice. a Schematic... | Download Scientific Diagram. ResearchGate.
-
Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy. Labcorp Oncology.
-
Mouse IL-17A ELISA Kit. Proteintech.
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO.
-
The Emerging Role and Market Potential of CXCR4 Antagonists in Modern Medicine. Patsnap.
-
Imiquimod-induced psoriasis in C57BL/6 mice. Hooke Laboratories.
-
Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. PLOS ONE.
-
A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology.
-
Molecular Imaging of CXCR4 Receptor Expression in Human Cancer Xenografts with [64Cu]AMD3100 Positron Emission Tomography. AACR Journals.
-
Establishment of Psoriasis Mouse Model by Imiquimod. JoVE.
-
Mouse IL-17A/F Heterodimer Quantikine ELISA Kit. R&D Systems.
-
Evaluation of assay interference and interpretation of CXCR4 receptor occupancy results in a preclinical study with MEDI3185, a fully human antibody to CXCR4. PubMed.
-
TRPA1 as a Key Regulator of Keratinocyte Homeostasis and Inflammation in Human Skin. MDPI.
-
In Vivo Bioluminescence Imaging of Tumor Cells Using Optimized Firefly Luciferase luc2. ResearchGate.
-
CXCR4 antagonist. Wikipedia.
-
In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. protocols.io.
-
Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. MDPI.
-
Mouse Models of Psoriasis – A Comprehensive Review. PubMed Central.
-
Subcutaneous Tumor Models. Reaction Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Evaluation of assay interference and interpretation of CXCR4 receptor occupancy results in a preclinical study with MEDI3185, a fully human antibody to CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune-profiling of T helper 1 (Th1), Th2 and Th17 signatures in murine splenocytes by targeting intracellular cytokines | bioRxiv [biorxiv.org]
- 6. Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell | MDPI [mdpi.com]
- 7. Development of a psoriatic-like skin inflammation rat model using imiquimod as an inducing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imavita.com [imavita.com]
- 9. Establishment of Psoriasis Mouse Model by Imiquimod [jove.com]
- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. Evaluation of assay interference and interpretation of CXCR4 receptor occupancy results in a preclinical study with MEDI3185, a fully human antibody to CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse IL-17A ELISA Kit Elisa Kit KE10020 | Proteintech [ptglab.com]
- 16. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.elabscience.com [file.elabscience.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assay Development for 1,2,3,4-Tetrahydro-2,7-naphthyridine Activity
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of the 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold
The 1,2,3,4-Tetrahydro-2,7-naphthyridine core structure is a key pharmacophore in modern medicinal chemistry, serving as a foundational scaffold for a diverse range of biologically active compounds. This heterocyclic system is instrumental in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), which exhibit significant antiproliferative activity[1]. Furthermore, derivatives of the broader 2,7-naphthyridine family have demonstrated a wide spectrum of pharmacological properties, including selective antimicrobial activity, particularly against opportunistic pathogens like Staphylococcus aureus[2]. The therapeutic potential of this scaffold extends to cytotoxic effects against various human cancer cell lines, as seen with naturally derived naphthyridines[3].
Given the established antiproliferative effects and the structural characteristics of small molecules targeting DNA repair pathways, a compelling hypothesis is that derivatives of 1,2,3,4-Tetrahydro-2,7-naphthyridine may exert their anticancer effects through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP proteins are critical for cellular processes, most notably DNA repair, and their inhibition is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations[4].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust cell-based assays for screening and characterizing the biological activity of novel 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives. The protocols herein are designed to be self-validating systems, focusing on two primary therapeutic areas: oncology and infectious disease. We will detail methodologies to assess antiproliferative activity, investigate the potential mechanism of action via PARP inhibition, and determine antimicrobial efficacy.
Part 1: Antiproliferative and Mechanistic Assays
A primary application of the 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold is in the development of anticancer agents. The following assays are designed to quantify the cytotoxic and mechanistic properties of novel derivatives in relevant cancer cell lines.
Rationale for a PARP-Focused Mechanistic Investigation
PARP inhibitors represent a successful class of targeted cancer therapies. They function by preventing the repair of single-strand DNA breaks, which then lead to the accumulation of more lethal double-strand breaks during DNA replication[4]. In cancer cells with compromised homologous recombination repair (e.g., BRCA1/2 mutations), this accumulation of DNA damage is catastrophic, leading to selective cell death. The synergy between PARP inhibitors and DNA-damaging chemotherapeutic agents is also a well-established clinical strategy[5]. Given that many small molecule kinase and enzyme inhibitors share structural motifs, it is logical to investigate PARP inhibition as a potential mechanism of action for novel antiproliferative 1,2,3,4-Tetrahydro-2,7-naphthyridine compounds.
Experimental Workflow for Antiproliferative and PARP Inhibition Assays
The following diagram outlines the workflow for assessing the anticancer properties of test compounds.
Caption: Workflow for assessing anticancer activity.
Protocol: Cell Viability Assay for IC50 Determination
This protocol uses a resazurin-based reagent (e.g., AlamarBlue) to measure cell viability, where metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.
Materials:
-
Selected cancer cell line (e.g., LoVo, a colon cancer cell line used in PARP inhibitor studies[5])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
1,2,3,4-Tetrahydro-2,7-naphthyridine test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control
-
Resazurin-based cell viability reagent (e.g., AlamarBlue)
-
Fluorescence plate reader (Excitation ~544 nm, Emission ~590 nm)[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator[5].
-
Compound Treatment: Prepare a 10-point serial dilution of the test compounds and the positive control in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator[5].
-
Viability Measurement: Add 10 µL of the resazurin reagent to each well and incubate for an additional 4-6 hours at 37°C[5].
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle-only control wells (100% viability).
-
Plot the normalized fluorescence against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol: Cellular PARP Activity Assay
This protocol describes a chemiluminescent assay to directly measure the inhibition of PARP activity in a cellular context. The assay quantifies the amount of biotinylated poly(ADP-ribose) (PAR) synthesized by PARP onto histone proteins[5].
Materials:
-
Universal Chemiluminescent PARP Assay Kit (contains most necessary reagents like histone-coated plates, biotinylated NAD+, and detection reagents)
-
Cancer cell line of interest
-
Lysis buffer
-
BCA Protein Assay Kit
-
Test compounds and a known PARP inhibitor
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalization[5].
-
PARP Reaction: Add equal amounts of protein lysate to the histone-coated 96-well strip plate. Add the reaction buffer containing biotinylated NAD+ to initiate the PARP reaction. Incubate as per the kit's instructions.
-
Detection: Wash the plate to remove unincorporated reagents. Add Streptavidin-HRP conjugate, followed by the HRP chemiluminescent substrate[5].
-
Data Acquisition: Immediately read the luminescent signal on a plate reader.
Data Analysis:
-
Normalize the luminescent signal to the protein concentration for each sample.
-
Plot the normalized signal against the log of the compound concentration.
-
Calculate the IC50 for PARP inhibition using non-linear regression analysis.
Protocol: Synergy Study with a DNA-Damaging Agent
This assay evaluates if the test compound can potentiate the cytotoxic effects of a standard chemotherapeutic agent, a hallmark of PARP inhibitors[5].
Procedure:
-
Experimental Setup: Follow the cell seeding and compound treatment steps as in the Cell Viability Assay (Section 1.3).
-
Combination Treatment: Treat cells with a serial dilution of a DNA-damaging agent (e.g., temozolomide, 0-300 µM) in the presence or absence of a fixed, non-toxic concentration of your test compound (e.g., at its IC20)[5].
-
Incubation and Measurement: Incubate for 72 hours and measure cell viability as described previously.
Data Analysis:
-
Plot the dose-response curves for the DNA-damaging agent with and without the test compound.
-
A leftward shift in the IC50 of the DNA-damaging agent in the presence of the test compound indicates synergy and potentiation of cytotoxicity[5].
Part 2: Antimicrobial Activity Assays
Derivatives of 2,7-naphthyridine have shown promising and selective activity against S. aureus[2]. The following protocol details a standard method to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Protocol: Broth Microdilution for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Staphylococcus aureus reference strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Test compounds and a relevant antibiotic control (e.g., Vancomycin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of S. aureus in CAMHB equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by adding a viability indicator like resazurin and looking for the absence of a color change.
Part 3: Assay Validation and Data Interpretation
For all cell-based assays, proper validation is critical to ensure the reliability and reproducibility of the results.[6]
Key Validation Parameters
According to regulatory guidelines, potency assays must be quantitative and validated[7][8]. Key parameters to assess during assay development and validation include:
-
Specificity: The assay should measure the intended biological activity.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).
-
Linearity and Range: The ability to elicit results that are directly proportional to the concentration of the analyte.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation and Interpretation
Table 1: Example Data Summary for Antiproliferative and PARP Inhibition Assays
| Compound ID | Cell Line | Cell Viability IC50 (µM) | PARP Activity IC50 (µM) | Synergy with Temozolomide (Fold-shift in IC50) |
| THN-001 | LoVo | 5.2 ± 0.4 | 1.1 ± 0.2 | >5-fold |
| THN-002 | LoVo | > 50 | > 50 | No significant shift |
| Olaparib | LoVo | 2.5 ± 0.3 | 0.015 ± 0.003 | >8-fold |
Table 2: Example Data Summary for Antimicrobial Assay
| Compound ID | Organism | MIC (µg/mL) |
| THN-003 | S. aureus ATCC 29213 | 8 |
| THN-004 | S. aureus ATCC 29213 | > 128 |
| Vancomycin | S. aureus ATCC 29213 | 1 |
Conclusion
The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold holds significant promise for the development of new therapeutics. The cell-based assays detailed in these application notes provide a robust framework for identifying and characterizing novel derivatives with antiproliferative and antimicrobial activities. By integrating mechanistic studies, such as PARP inhibition assays, with phenotypic screening, researchers can accelerate the discovery process and gain crucial insights to guide lead optimization. Adherence to rigorous assay validation principles will ensure that the generated data is reliable, reproducible, and suitable for making critical decisions in the drug development pipeline[9].
References
-
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride Applications. Pharmaffiliates. [Link]
-
CAS 1354940-72-9: 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. AHH Chemical Co., Ltd. [Link]
-
Cas 1354940-72-9,1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. LookChem. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]
-
PARP assay for inhibitors. BMG LABTECH. [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
-
PARP Assay Services. Reaction Biology. [Link]
-
Synthetic Approaches to Tetrahydro-2,7- and -1,6-naphthyridines. ResearchGate. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PubMed Central (PMC). [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central (PMC). [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed Central (PMC). [Link]
-
A review for cell-based screening methods in drug discovery. PubMed Central (PMC). [Link]
-
Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. U.S. Food and Drug Administration (FDA). [Link]
-
Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. BEBPA. [Link]
-
PARP Assays. BPS Bioscience. [Link]
-
Cell-Based Assay Development. Crown Bioscience. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. fda.gov [fda.gov]
- 8. Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products – BEBPA [bebpa.org]
- 9. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
Application Notes and Protocols for the Characterization and Use of 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives as Chemical Probes
Introduction: The 2,7-Naphthyridine Scaffold as a Privileged Structure in Chemical Biology
The naphthyridine framework, a class of pyridopyridine isomers, represents a cornerstone in medicinal chemistry and drug discovery. The arrangement of the two nitrogen atoms within the bicyclic structure imparts unique electronic and steric properties, making it a "privileged scaffold" capable of interacting with a diverse array of biological targets.[1][2][3] Among the six possible isomers, the 2,7-naphthyridine core has been identified in a variety of biologically active compounds, including naturally occurring alkaloids with cytotoxic and antifungal properties, as well as synthetic molecules with antimicrobial and antitumor activities.[4][5][6]
While much of the research has focused on the aromatic 2,7-naphthyridine system, its saturated analog, 1,2,3,4-Tetrahydro-2,7-naphthyridine, presents an intriguing and underexplored scaffold for the development of novel chemical probes. The introduction of sp3-hybridized centers provides a three-dimensional architecture that can lead to improved selectivity and physicochemical properties compared to its planar counterpart.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization and application of a novel 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative as a chemical probe. We will outline a logical, step-by-step workflow for target identification, validation, and subsequent use in biological systems, grounded in established scientific principles.
Part 1: Initial Hypothesis Generation and Target Identification
Given the established antimicrobial activity of 2,7-naphthyridine derivatives, a primary hypothesis for the biological target of a novel tetrahydro-2,7-naphthyridine analog would be bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics, which share some structural similarities with the naphthyridine core.[2][4]
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The proposed mechanism of action is that the tetrahydro-2,7-naphthyridine compound binds to the complex of DNA gyrase and DNA, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, ultimately triggering bacterial cell death.[4]
Caption: Experimental workflow for validating a novel chemical probe.
Part 2: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.
Protocol 2.1: In Vitro DNA Gyrase Supercoiling Assay
Objective: To determine the concentration-dependent inhibitory effect of the tetrahydro-2,7-naphthyridine probe on the supercoiling activity of E. coli DNA gyrase.
Materials:
-
E. coli DNA Gyrase (holoenzyme)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine)
-
10 mM ATP solution
-
1,2,3,4-Tetrahydro-2,7-naphthyridine probe (dissolved in DMSO)
-
Ciprofloxacin (positive control)
-
DMSO (vehicle control)
-
STEB Buffer (40 mM Tris-HCl pH 7.5, 20 mM NaCl, 5 mM EDTA, 100 µg/ml Bromophenol Blue, 10% sucrose)
-
1% Agarose gel with 0.5 µg/ml ethidium bromide
-
1X TAE Buffer
Procedure:
-
Prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and water to a final volume of 15 µl.
-
Add 1 µl of the tetrahydro-2,7-naphthyridine probe at various concentrations (e.g., 0.01 to 100 µM). Include positive (ciprofloxacin) and vehicle (DMSO) controls.
-
Add 1 unit of E. coli DNA gyrase to each reaction and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 2 µl of 10 mM ATP.
-
Incubate the reactions for 1 hour at 37°C.
-
Stop the reaction by adding 4 µl of STEB buffer.
-
Load the samples onto a 1% agarose gel and perform electrophoresis at 80V for 2 hours in 1X TAE buffer.
-
Visualize the DNA bands under UV light. The supercoiled form will migrate faster than the relaxed form.
-
Quantify the band intensities to determine the percentage of inhibition at each probe concentration and calculate the IC50 value.
Data Interpretation: A potent inhibitor will prevent the conversion of relaxed DNA to its supercoiled form. The IC50 is the concentration of the probe required to inhibit 50% of the gyrase activity.
Protocol 2.2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the tetrahydro-2,7-naphthyridine probe that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
1,2,3,4-Tetrahydro-2,7-naphthyridine probe (dissolved in DMSO)
-
Standard antibiotic (e.g., ampicillin, ciprofloxacin)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum adjusted to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/ml). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/ml in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of the probe in MHB, typically ranging from 128 µg/ml to 0.25 µg/ml.
-
Add 100 µl of the bacterial suspension to each well containing 100 µl of the serially diluted probe.
-
Include a positive control (bacteria in MHB without probe) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the probe at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm. [7]
Protocol 2.3: Mammalian Cell Cytotoxicity Assay
Objective: To assess the toxicity of the probe against a human cell line to determine its selectivity for bacterial cells.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or resazurin-based viability reagent
-
1,2,3,4-Tetrahydro-2,7-naphthyridine probe (dissolved in DMSO)
-
Doxorubicin (positive control for cytotoxicity)
Procedure:
-
Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the probe (e.g., 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Data Interpretation: A good chemical probe should exhibit high potency against the bacterial target (low MIC) and low toxicity towards mammalian cells (high CC50), resulting in a high selectivity index (CC50/MIC).
Part 3: Quantitative Data Summary and Interpretation
The following table presents hypothetical, yet realistic, data that would be generated from the protocols described above for a promising 1,2,3,4-Tetrahydro-2,7-naphthyridine probe candidate.
| Assay | Target/Cell Line | Metric | Value |
| DNA Gyrase Supercoiling | E. coli DNA Gyrase | IC50 | 0.5 µM |
| Topoisomerase IV Decatenation | S. aureus Topo IV | IC50 | 0.8 µM |
| Human Topoisomerase IIα | Human Topo IIα | IC50 | > 100 µM |
| Minimum Inhibitory Conc. | S. aureus | MIC | 2 µg/ml |
| Minimum Inhibitory Conc. | E. coli | MIC | 8 µg/ml |
| Cytotoxicity | HeLa Cells | CC50 | 85 µM |
Interpretation of Hypothetical Data:
The data suggests that the hypothetical probe is a potent inhibitor of bacterial type II topoisomerases with sub-micromolar IC50 values. Crucially, it shows excellent selectivity against the human ortholog, with an IC50 greater than 100 µM. The probe demonstrates good antibacterial activity against a Gram-positive bacterium (S. aureus) and moderate activity against a Gram-negative bacterium (E. coli). The high CC50 value in a human cell line indicates low cytotoxicity and a favorable selectivity index, making it a suitable candidate for use as a chemical probe to study bacterial processes with minimal off-target effects in a host-pathogen context.
References
-
D. S. Santos, J. S. de Oliveira, and L. S. M. Miranda, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, vol. 25, no. 14, p. 3252, Jul. 2020. [Link]
-
A. M. Płazińska, W. Płaziński, and K. A. Płazińska, "Antimicrobial Activity of Naphthyridine Derivatives," Molecules, vol. 26, no. 1, p. 104, Dec. 2020. [Link]
-
K. A. Płazińska et al., "Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties," International Journal of Molecular Sciences, vol. 26, no. 1, p. 10442, Jan. 2025. [Link]
-
A. M. Płazińska, "Biological Activity of Naturally Derived Naphthyridines," Molecules, vol. 25, no. 23, p. 5626, Nov. 2020. [Link]
-
A. M. El-Nahas, "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications," Molecules, vol. 26, no. 19, p. 5988, Sep. 2021. [Link]
-
J. E. Golden, "1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development," Tetrahedron, vol. 64, no. 36, pp. 8437–8447, Sep. 2008. [Link]
-
A. M. Płazińska, "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview," Molecules, vol. 24, no. 18, p. 3324, Sep. 2019. [Link]
-
A. M. Płazińska, W. Płaziński, and K. A. Płazińska, "Antimicrobial Activity of Naphthyridine Derivatives," Molecules, vol. 26, no. 1, p. 104, Dec. 2020. [Link]
-
K. A. Płazińska et al., "Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties," International Journal of Molecular Sciences, vol. 26, no. 1, p. 10442, Jan. 2025. [Link]
-
A. H. F. Abdelwahab and S. A. H. Fekry, "Synthesis, reactions and applications of naphthofurans: A review," European Journal of Chemistry, vol. 12, no. 3, pp. 340–359, Sep. 2021. [Link]
-
H. J. Kim et al., "Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains," Molecules, vol. 28, no. 23, p. 7842, Nov. 2023. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of High-Performance Fluorescent Probes from Naphthyridine Scaffolds
Introduction: The Naphthyridine Scaffold - A Privileged Structure in Fluorescence Sensing
The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and diagnostics. Within the vast landscape of heterocyclic fluorophores, the naphthyridine framework has emerged as a particularly advantageous scaffold. Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, offer a unique combination of structural rigidity, a tunable π-conjugated system, and versatile sites for chemical functionalization.[1] These intrinsic properties make them exceptional candidates for developing "smart" probes that can report on specific biological events or the presence of analytes with high fidelity.
The rigid, planar structure of the naphthyridine core minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.[2] Furthermore, the nitrogen atoms within the rings can be strategically leveraged to modulate the electronic properties of the molecule, enabling the rational design of probes with tailored photophysical characteristics, such as large Stokes shifts and emission wavelengths spanning the visible to the near-infrared (NIR) spectrum.[3] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and application-focused insights for developing advanced fluorescent probes based on the 1,8-naphthyridine isomer, a scaffold celebrated for its utility in creating powerful tools for researchers in cellular imaging, biosensing, and drug development.[4][5][6]
Core Synthetic Strategies: From Core Heterocycle to Functional Probe
The construction of a functional naphthyridine-based probe is a multi-stage process that begins with the synthesis of the core heterocycle, followed by strategic functionalization to install both the fluorophore's essential electronic components and a reactive site for analyte detection.
Building the Naphthyridine Core
Several classical and modern synthetic methods are employed to construct the naphthyridine skeleton. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Friedländer Annulation: This is a powerful and traditional method for synthesizing substituted quinolines and, by extension, naphthyridines. It typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or malononitrile). The reaction is often catalyzed by acids or bases. The key advantage is the direct formation of the bicyclic system in a single step.[7]
-
Multicomponent Reactions (MCRs): MCRs have gained significant traction for their efficiency and atom economy in generating molecular complexity.[1] A common MCR approach for 1,8-naphthyridines involves a one-pot condensation of an aminopyridine, an aldehyde, and an active methylene compound, often under mild, Lewis acid-catalyzed conditions.[7] This strategy allows for rapid diversification of the scaffold.
-
Cross-Coupling and Cyclization Strategies: Modern organometallic chemistry offers robust routes, such as Heck or Suzuki cross-coupling reactions, to assemble precursors that can then be cyclized to form the naphthyridine ring.[8] These methods provide excellent control over regiochemistry and are amenable to a wide range of functional groups.
Engineering the Fluorophore: The "Push-Pull" Architecture
The majority of high-performance naphthyridine probes operate on an internal charge transfer (ICT) mechanism. This is achieved by creating an electronic "push-pull" system.
-
Electron-Donating Groups (Donors): These groups "push" electron density into the π-system. Common donors include amines (-NR₂), alkoxides (-OR), or electron-rich aromatic rings. They are typically installed via nucleophilic aromatic substitution (SNAr) on a halogenated naphthyridine precursor or are incorporated into one of the starting materials prior to cyclization.[8]
-
Electron-Accepting Groups (Acceptors): The naphthyridine core itself is electron-deficient and acts as a moderate acceptor. Its accepting character can be enhanced by quaternization of a ring nitrogen or by introducing strong electron-withdrawing groups like cyano (-CN) or nitro (-NO₂) moieties.
This push-pull architecture is critical for achieving desirable photophysical properties, including large Stokes shifts and sensitivity to the local environment's polarity.[4][9][10]
Detailed Protocol: Synthesis of a Near-Infrared (NIR) Naphthyridine Probe for Nucleic Acid Imaging
This protocol details the synthesis of a cationic 1,8-naphthyridine derivative that exhibits a significant "turn-on" fluorescence response in the NIR region upon binding to DNA and RNA.[11][12] The synthesis is a condensation reaction between a quaternized naphthyridinium salt and a suitable aldehyde.
Materials and Reagents
-
1,7-dimethyl-1,8-naphthyridin-1-ium iodide
-
Aldehyde derivative (e.g., 4-(diethylamino)salicylaldehyde)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trimethylchlorosilane (TMSCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,7-dimethyl-1,8-naphthyridin-1-ium iodide (1.0 eq.) and the selected aldehyde (1.0 eq.).
-
Solvent and Catalyst Addition: Add anhydrous DMF to dissolve the reactants. To this solution, add trimethylchlorosilane (TMSCl) as a catalyst.
-
Causality Note: TMSCl acts as a Lewis acid catalyst, activating the aldehyde carbonyl group towards nucleophilic attack by the activated methyl group of the naphthyridinium salt.
-
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 8-12 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:MeOH, 50:1 v/v). The formation of the deeply colored product spot indicates reaction progression.
-
Work-up:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Dilute the mixture with deionized water (approx. 20 mL).
-
Adjust the pH of the aqueous solution to ~8 by the dropwise addition of 10% aqueous NaOH. This step neutralizes the catalyst and ensures the product is in its free base form for extraction.
-
Transfer the mixture to a separatory funnel and extract the crude product with dichloromethane (3 x 15 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., starting from 100:1 to 50:1 v/v) to isolate the pure probe.
-
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
-
Visualization of Synthetic Workflow & Sensing Mechanism
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of a functional naphthyridine probe.
"OFF-ON" Sensing Mechanism
Caption: "OFF-ON" mechanism via restricted intramolecular rotation upon analyte binding.
Data Presentation: Photophysical Properties
The performance of a fluorescent probe is defined by its photophysical properties. The table below summarizes key data for a representative set of naphthyridine-based nucleic acid probes.[11][12]
| Probe ID | λabs (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Enhancement (Fold, +DNA) | Application Note |
| Probe 1a | 508 | 661 | 153 | ~100-fold | Good cell permeability, targets mitochondria. |
| Probe 1b | 540 | 732 | 192 | 143-fold | High fluorescence enhancement, excellent signal-to-noise.[11] |
| Probe 1c | 540 | 762 | 222 | ~120-fold | Large Stokes shift, emission in the deep-red/NIR region, minimizing background.[11] |
Data is representative and compiled from literature sources for illustrative purposes.[11][12]
Field-Proven Insights & Applications
The true value of these probes is demonstrated in their application to complex biological systems.
-
Mitochondrial Nucleic Acid Imaging: The cationic nature of the probes described in the protocol facilitates their accumulation in mitochondria due to the organelle's negative membrane potential. Upon binding to mitochondrial DNA (mtDNA) or RNA (mtRNA), their fluorescence is dramatically enhanced, allowing for high-contrast imaging of nucleic acids within this specific organelle.[11][12] This is crucial for studying mitochondrial diseases linked to genetic mutations.[11]
-
Sensing Biothiols: By modifying the naphthyridine scaffold with a recognition moiety sensitive to thiols (e.g., 2,4-dinitrobenzenesulfonate), probes can be designed to detect biologically important thiols like glutathione (GSH).[13] The probe is initially non-fluorescent ("quenched"), but a thiol-triggered cleavage reaction releases the highly fluorescent naphthyridine fluorophore.
-
Detecting Metal Ions: The nitrogen atoms of the naphthyridine ring can act as a chelating unit for metal ions. This property has been exploited to create probes where fluorescence is either quenched or enhanced upon binding to specific metal ions like Cu²⁺, providing a method for detecting these ions in environmental or biological samples.[5]
-
Protein and Amine Sensing: Probes can be functionalized with amine-reactive groups. Such probes are useful for labeling proteins, particularly at lysine residues, enabling applications in fluorescence bioimaging and the study of protein localization and dynamics within living cells.[4]
The versatility of the naphthyridine scaffold allows for continuous innovation. Future developments will likely focus on creating probes with two-photon absorption capabilities for deep-tissue imaging, enhancing photostability for long-term tracking studies, and developing ratiometric probes for more quantitative and reliable sensing.
References
-
Ma, H., Ni, W., Lin, Q., Sun, R., & Ge, J. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst, 150, 642-649. [Link]
-
ResearchGate. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. [Link]
-
MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules. [Link]
-
PubMed. (2019). Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo. Talanta. [Link]
-
ResearchGate. (n.d.). A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo. [Link]
-
PubMed. (2023). Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. ACS Omega. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
PubMed. (2012). Synthesis of 1,8-naphthyridines and Their Application in the Development of Anionic Fluorogenic Chemosensors. Journal of Fluorescence. [Link]
-
National Center for Biotechnology Information. (n.d.). Photochromic naphthopyran dyes incorporating a benzene, thiophene or furan spacer: effect on photochromic, optoelectronic and photovoltaic properties in dye-sensitized solar cells. [Link]
-
ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
-
ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
Exploring the Chemistry of Naphthyridines. (2026). A Journey Through Synthesis and Applications. [Link]
-
Maynooth University. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes. [Link]
-
MDPI. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. [Link]
-
RSC Publishing. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
RSC Publishing. (n.d.). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines. [Link]
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Compound Libraries with a Tetrahydronaphthyridine Scaffold
Introduction: The Tetrahydronaphthyridine Scaffold as a Privileged Structure in Drug Discovery
The tetrahydronaphthyridine (THN) framework and its isomers are recognized as privileged scaffolds in medicinal chemistry. These nitrogen-containing heterocyclic systems are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Their rigid, three-dimensional architecture provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. The inherent structural features of THNs make them valuable cores for the development of novel therapeutics targeting a range of diseases.
Spirocyclic tetrahydronaphthyridines, in particular, have garnered significant interest as they introduce an additional layer of structural complexity and three-dimensionality, which is often associated with improved pharmacological properties.[2] The development of compound libraries based on the THN scaffold offers a powerful strategy for exploring novel chemical space and identifying new hit compounds in drug discovery campaigns. This is exemplified by the discovery of potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) and CXCR4 antagonists based on the tetrahydronaphthyridine core.[2][3]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the construction of compound libraries centered around the tetrahydronaphthyridine scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Strategic Approaches to Tetrahydronaphthyridine Library Synthesis
The efficient construction of diverse compound libraries requires robust and versatile synthetic methodologies. For the tetrahydronaphthyridine scaffold, several key strategies have emerged, each offering distinct advantages in terms of efficiency, diversity, and complexity.
Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful paradigm for the creation of structurally diverse and complex small molecule libraries.[4] Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a wide range of molecular skeletons from a common set of starting materials. This is particularly well-suited for the exploration of novel biological targets where the ideal ligand structure is unknown. Key principles of DOS include:
-
Pluripotent Functional Groups: Utilizing starting materials with functional groups that can participate in a variety of chemical transformations.
-
Densely Functionalized Molecules: Employing molecules with multiple, distinct functional groups that can be selectively manipulated.
-
Folding Pathways: Designing synthetic routes where different starting materials, under the same reaction conditions, "fold" into distinct molecular architectures.[4]
The application of DOS to the synthesis of nitrogen heterocycles, including tetrahydronaphthyridines, allows for the rapid generation of libraries with significant skeletal and stereochemical diversity.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates a substantial portion of all the starting materials.[5] MCRs are highly convergent and atom-economical, making them ideal for the rapid assembly of complex molecules and the generation of compound libraries. Several classical MCRs can be adapted for the synthesis of tetrahydropyridine and, by extension, tetrahydronaphthyridine scaffolds.
-
Hantzsch Dihydropyridine Synthesis: A classic MCR involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to produce a dihydropyridine.[6] This reaction can be a foundational step in the synthesis of certain tetrahydronaphthyridine isomers.
-
Ugi Four-Component Reaction (Ugi-4CR): A versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi adduct can be designed to undergo subsequent intramolecular cyclization to yield a variety of heterocyclic scaffolds, including those related to tetrahydronaphthyridines.[7]
Modern Synthetic Methodologies
Recent advances in synthetic organic chemistry have provided powerful new tools for the construction of complex heterocyclic systems.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the formation of carbon-carbon and carbon-heteroatom bonds.[8] This technology can be harnessed for the synthesis of tetrahydronaphthyridines through, for example, a hydroaminoalkylation followed by an intramolecular SNAr cyclization.[9]
-
Metal-Catalyzed Cycloadditions: Transition metal-catalyzed reactions, such as the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, offer a direct and atom-economical route to pyridine rings, which are precursors to tetrahydronaphthyridines.[9][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations in the construction of tetrahydronaphthyridine-based compound libraries.
Protocol 1: Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold via Cobalt-Catalyzed [2+2+2] Cyclization
This protocol is based on the microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of a dialkynylnitrile. This method provides a rapid and efficient entry to the core tetrahydronaphthyridine scaffold.
Rationale: The cobalt(I) catalyst, often generated in situ, facilitates the coordination and subsequent cyclization of the two alkyne moieties and the nitrile group in an atom-economical fashion to form the pyridine ring of the tetrahydronaphthyridine system.[9] Microwave irradiation accelerates the reaction, significantly reducing reaction times.
Caption: Workflow for Cobalt-Catalyzed [2+2+2] Cyclization.
Materials:
-
Dialkynylnitrile precursor (1.0 equiv)
-
Co(I) precatalyst (e.g., CoBr(PPh3)3, 5 mol%) or a Co(II) salt with a reducing agent
-
Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the dialkynylnitrile precursor (e.g., 0.5 mmol).
-
Add the cobalt precatalyst (e.g., 0.025 mmol, 5 mol%).
-
Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent (e.g., 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes), with stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.
-
Filter the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The characteristic aromatic and aliphatic proton signals in the 1H NMR spectrum will confirm the formation of the tetrahydronaphthyridine ring system.
Protocol 2: Automated Flow Synthesis of Spirocyclic Tetrahydronaphthyridines via Photoredox Catalysis
This protocol describes a modular and automated continuous flow synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines from primary alkylamines and a halogenated vinylpyridine.[9]
Rationale: This two-step sequence involves an initial photoredox-catalyzed hydroaminoalkylation (HAA) followed by an intramolecular SNAr N-arylation. The use of a continuous flow system allows for precise control over reaction parameters, enhanced safety, and scalability.
Caption: Automated Flow Synthesis of Spirocyclic THNs.
Materials and Equipment:
-
Vapourtec R-series flow system (or equivalent)
-
Uniqsis PhotoSyn LED photoreactor (or equivalent) with 420 nm LEDs
-
High-temperature tube reactor
-
Primary alkylamine (1.5-3.0 equiv)
-
2-Fluoro-3-vinylpyridine (1.0 equiv)
-
Photocatalyst (e.g., 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile, 3DPA2FBN)
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., NaN3)
-
Base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Anhydrous DMF
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the primary alkylamine, 2-fluoro-3-vinylpyridine, photocatalyst, and HAT catalyst in anhydrous DMF.
-
Prepare a separate stock solution of the base (DIPEA) in anhydrous DMF.
-
-
System Setup:
-
Set up the continuous flow system with the photoreactor followed by the high-temperature tube reactor.
-
Set the temperature of the photoreactor (e.g., ambient) and the high-temperature reactor (e.g., 180 °C).
-
Set the flow rates of the reactant and base solutions to achieve the desired residence times in each reactor (e.g., 20 minutes in each).
-
-
Reaction Execution:
-
Pump the reactant solution through the photoreactor, where the hydroaminoalkylation reaction occurs under irradiation.
-
The output from the photoreactor is then mixed with the base solution and passed through the high-temperature tube reactor to effect the intramolecular SNAr cyclization.
-
-
Work-up and Purification:
-
Collect the output from the flow system.
-
Perform an aqueous work-up to remove DMF and excess reagents.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
Self-Validation: The conversion and yield can be determined by 1H NMR analysis of the crude reaction mixture. The final product should be characterized by 1H NMR, 13C NMR, and HRMS to confirm its structure and purity.
Protocol 3: Ugi Four-Component Reaction Followed by Post-Cyclization for Library Generation
This protocol outlines a strategy for generating a library of diverse heterocyclic compounds, including those with a tetrahydronaphthyridine-like core, using a Ugi-4CR followed by a post-cyclization step.[2][7]
Rationale: The Ugi reaction provides a rapid and efficient way to assemble four diverse building blocks into a single adduct. By carefully choosing the starting materials to contain appropriate functionalities, a subsequent intramolecular cyclization can be triggered to form the desired heterocyclic scaffold. This approach allows for the introduction of multiple points of diversity in a convergent manner.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv, containing a functional group for cyclization)
-
Isocyanide (1.0 equiv)
-
Solvent (e.g., methanol)
-
Cyclization catalyst/reagent (e.g., Pd catalyst for Heck cyclization, or acid/base for condensation)
Procedure:
-
Ugi Reaction:
-
In a reaction vessel, dissolve the aldehyde, amine, and carboxylic acid in methanol.
-
Stir the mixture at room temperature for 10-30 minutes.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The crude Ugi adduct can be used directly in the next step or purified by column chromatography.
-
-
Post-Ugi Cyclization (Example: Intramolecular Heck Reaction):
-
Dissolve the purified Ugi adduct (containing an aryl halide and an alkene) in a suitable solvent (e.g., acetonitrile).
-
Add a palladium catalyst (e.g., Pd(OAc)2, 10 mol%), a phosphine ligand, and a base.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Self-Validation: The success of both the Ugi reaction and the subsequent cyclization can be monitored by LC-MS. The final library members should be characterized by 1H NMR and HRMS to confirm their structures.
Data Presentation: Quantitative Analysis of Synthetic Routes
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the typical yields and substrate scope for the key reactions discussed.
| Synthetic Strategy | Key Reaction | Typical Yields | Substrate Scope & Tolerance | Reference |
| Metal-Catalyzed Cyclization | Cobalt-Catalyzed [2+2+2] Cycloaddition | Good to Excellent | Tolerates a range of functional groups on the alkyne and nitrile precursors. | [9][10] |
| Photoredox Catalysis | HAA followed by SNAr | Good to Excellent (75% for non-spirocyclic) | Broad scope of primary alkylamines and vinylpyridines. | [9] |
| Multicomponent Reactions | Ugi-4CR with Post-Cyclization | Moderate to Good | Highly dependent on the specific Ugi adduct and the cyclization conditions. Offers vast diversity. | [2][7] |
| Multicomponent Reactions | Hantzsch Dihydropyridine Synthesis | Good to Excellent (up to 87%) | Wide range of aldehydes and β-ketoesters. | [6][11] |
Conclusion
The tetrahydronaphthyridine scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, including diversity-oriented synthesis, multicomponent reactions, and modern catalytic methods, provide a powerful toolkit for the efficient construction of diverse compound libraries based on this privileged core. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to explore new chemical space and accelerate the drug discovery process.
References
-
Garcı́a, J. J., et al. (2015). Cobalt-Catalysed [2+2+2] Cycloadditions. ResearchGate. Available at: [Link]
-
Cresswell, A. J., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]
-
Kumar, A., & Sharma, V. (2021). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]
-
Wang, S., et al. (2020). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. PubMed. Available at: [Link]
-
Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry. Available at: [Link]
-
Spring, D. R. (n.d.). An Introduction to Diversity-Oriented Synthesis. University of Cambridge. Available at: [Link]
-
MacMillan, D. W. C., et al. (2021). Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines. Journal of the American Chemical Society. Available at: [Link]
-
Houpis, I. N., et al. (2009). Cobalt(I)-Catalyzed Asymmetric[2+2+2] Cycloaddition of Alkynes and Nitriles: Synthesis of Enantiomerically Enriched Atropoisomers of 2-Arylpyridines. ResearchGate. Available at: [Link]
-
Tibbetts, J. D., et al. (2023). Photoredox-catalysed Hydroaminoalkylation of on-DNA N- Arylamines. ChemRxiv. Available at: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Trifluoromethylation of Aldehydes. Science. Available at: [Link]
-
Chirik, P. J., et al. (2015). Cobalt-Catalyzed [2π + 2π] Cycloadditions of Alkenes: Scope, Mechanism, and Elucidation of Electronic Structure of Catalytic Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Redda, K. K., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry. Available at: [Link]
-
Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Charles River. Available at: [Link]
-
Gribble, G. W. (2010). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
MacMillan, D. W. C., et al. (2021). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry. Available at: [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]
-
Dömling, A., et al. (2019). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. MDPI. Available at: [Link]
-
Ates, C., et al. (2019). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega. Available at: [Link]
-
Molander, G. A., & Gutierrez, D. B. (2021). Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis. Nature Communications. Available at: [Link]
-
RajanBabu, T. V., & Li, H. (2021). Cobalt(I)-Catalyzed [2+2] and [3+2] Cycloaddition Reactions between Alkylidenecyclopropanes and Alkynes. The Ohio State University. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Available at: [Link]
-
Hapke, M. (2012). Cobalt-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Available at: [Link]
-
Stephenson, C. R. J., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters. Available at: [Link]
-
Tibbetts, J. D., et al. (2023). Photoredox-catalysed hydroaminoalkylation of on-DNA N-arylamines. Chemical Science. Available at: [Link]
-
Chirik, P. J., et al. (2015). Cobalt-Catalyzed [2π + 2π] Cycloadditions of Alkenes: Scope, Mechanism, and Elucidation of Electronic Structure of Catalytic Intermediates. PubMed. Available at: [Link]
-
Gribble, G. W. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]
-
Spring, D. R. (n.d.). Diversity-Oriented Synthesis. University of Cambridge. Available at: [Link]
-
Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Charles River. Available at: [Link]
-
Molander, G. A., & Gutierrez, D. B. (2021). Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis. Nature Communications. Available at: [Link]
-
Dömling, A., et al. (2020). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. ResearchGate. Available at: [Link]
-
Van der Eycken, E. V., et al. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
-
Singh, R. P., & Singh, R. K. (2021). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Journal of Scientific Research. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
MacMillan, D. W. C., et al. (2021). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. PubMed. Available at: [Link]
-
Procter, D. J., et al. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Constrained Heterocycles Employing Two Post-Ugi Cyclization Methods for Rapid Library Generation with In Cellulo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 5. Screening Compounds and Libraries for Hit Identification | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploiting photoredox catalysis for carbohydrate modification through C-H and C-C bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Evaluating the Antiproliferative Activity of 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Tetrahydro-2,7-naphthyridines
The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of the broader naphthyridine family have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically in oncology, their mechanisms of action can be diverse, with some derivatives acting as antimitotic agents or inhibitors of critical enzymes like topoisomerase II.[1] Given this therapeutic promise, rigorous and systematic evaluation of novel 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives for their ability to suppress cancer cell proliferation is a cornerstone of the preclinical drug development process.
This guide provides a comprehensive framework for researchers, detailing a multi-tiered assay strategy to not only quantify the antiproliferative effects of these compounds but also to begin elucidating their mechanism of action. We will move from high-throughput primary screening to more complex, long-term viability and mechanistic assays, explaining the scientific rationale behind each protocol.
Strategic Assay Selection: A Multi-Faceted Approach to Profiling
A single assay is insufficient to fully characterize the antiproliferative profile of a novel compound. A compound can inhibit proliferation through two primary modes: cytotoxicity (killing cells) or a cytostatic effect (halting cell division). A robust screening cascade, therefore, employs a series of complementary assays to build a complete picture of a compound's activity.
Our proposed workflow progresses from broad screening to focused mechanistic studies, ensuring that resources are directed toward the most promising candidates.
Tier 1: Primary Screening for Antiproliferative Activity
The goal of primary screening is to efficiently identify active compounds from a library of derivatives and determine their potency (e.g., IC50 or GI50). We recommend using two distinct endpoint assays to minimize the risk of false positives or negatives arising from specific compound interference.
MTT Assay: Assessing Metabolic Viability
-
Principle: This colorimetric assay is a cornerstone for evaluating cell viability. It measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
-
Causality Behind Choices: We start with MTT because it is rapid, cost-effective, and amenable to high-throughput screening in 96-well plates. However, it's crucial to be aware that compounds interfering with mitochondrial function or having reducing properties can lead to misleading results. This is why a confirmatory assay like SRB is essential.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation period should be sufficient for at least two cell doublings in the control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Sulforhodamine B (SRB) Assay: Assessing Total Protein Biomass
-
Principle: The SRB assay is a cell density assay that relies on the ability of the sulforhodamine B dye to bind stoichiometrically to basic amino acids of cellular proteins under mildly acidic conditions.[5] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.
-
Causality Behind Choices: This method is chosen as a complementary primary screen because its endpoint (total protein) is less susceptible to metabolic interference compared to the MTT assay.[5] It measures accumulated biomass, providing a robust indicator of net cell growth over the treatment period. The fixation step also provides a stable endpoint, allowing plates to be stored before reading.
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) without disturbing the cell monolayer. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the plate five times with slow-running tap water to remove TCA, unbound dye, and media components. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain at room temperature for 30 minutes.
-
Wash and Dry: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control to determine the GI50 value (the concentration causing 50% growth inhibition).
| Parameter | 96-well Plate | 24-well Plate | 6-well Plate |
| Typical Seeding Density | 2,000 - 10,000 cells/well | 20,000 - 100,000 cells/well | 100,000 - 500,000 cells/well |
| Primary Use | MTT, SRB | Mechanistic Assays | Colony Formation Assay |
| Volume per Well | 100 - 200 µL | 0.5 - 1 mL | 2 - 3 mL |
| Table 1: General Cell Seeding Density Guidelines. Densities must be optimized for each cell line's growth rate. |
Tier 2: Confirming Long-Term Effects
Compounds identified as "hits" in primary screens must be evaluated for their long-term effects on cell survival and proliferation.
Colony Formation (Clonogenic) Assay
-
Principle: This assay is the gold standard for measuring the reproductive viability of cells after treatment.[6] It assesses the ability of a single cell to undergo enough divisions to form a colony (typically defined as ≥50 cells).[6] This directly measures long-term cell survival, distinguishing between a temporary cytostatic effect and permanent reproductive death.
-
Causality Behind Choices: Short-term assays like MTT or SRB can overestimate cell survival because cells may be metabolically active but have lost the ability to proliferate.[6] The clonogenic assay provides a more clinically relevant endpoint by measuring the fraction of cells that retain their reproductive integrity, a key attribute for a successful anticancer agent.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates to ensure that individual colonies can be distinguished. Allow cells to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the hit compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining: When colonies are visible, discard the medium, wash with PBS, and fix the colonies with a solution of methanol:acetic acid (3:1) for 15 minutes. Stain with 0.5% crystal violet in methanol for 30 minutes.
-
Washing and Counting: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies (≥50 cells) in each well.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the compound's effect on clonogenic survival.[7]
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = Number of colonies formed after treatment / (Number of cells seeded x PE)
-
Tier 3: Elucidating the Mechanism of Action
For validated lead compounds, understanding how they inhibit proliferation is critical. Given that some naphthyridines are known to have antimitotic effects, cell cycle analysis is a logical next step.[1]
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique quantifies the DNA content of individual cells within a population. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[8]
-
Causality Behind Choices: A compound that induces a cytostatic effect will often cause cells to accumulate in a specific phase of the cell cycle. For example, an antimitotic agent would cause an arrest in the G2/M phase. This assay provides a quantitative snapshot of the cell cycle distribution, offering powerful clues about the compound's molecular target.[9]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant (containing floating cells), and centrifuge to obtain a cell pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10] RNase A is critical to prevent the staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence emission of the PI.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distributions between treated and control samples.
Apoptosis Detection Assays
-
Principle: If a compound is cytotoxic, it is important to determine if it induces programmed cell death (apoptosis). A common method is Annexin V and Propidium Iodide (PI) co-staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[11]
-
Causality Behind Choices: This assay allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). Quantifying apoptosis provides further mechanistic insight into a compound's cytotoxic activity.[12]
Conclusion and Future Directions
This structured, multi-tiered approach provides a robust framework for evaluating the antiproliferative activity of novel 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives. By progressing from broad screening to detailed mechanistic studies, researchers can confidently identify and characterize promising anticancer drug candidates. Positive results from these assays would warrant further investigation into specific molecular targets, such as topoisomerases or tubulin polymerization, and progression into more complex 3D culture models and in vivo efficacy studies.
References
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). National Institutes of Health (NIH). [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]
-
Application of a human tumor colony-forming assay to new drug screening. (1987). PubMed. [Link]
-
Apoptosis-based drug screening and detection of selective toxicity to cancer cells. (1998). PubMed. [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). National Institutes of Health (NIH). [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (N.D.). Creative Diagnostics. [Link]
-
Choosing an Apoptosis Detection Assay. (2021). Biocompare. [Link]
-
Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]
-
Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2025). ResearchGate. [Link]
-
Cell sensitivity assays: the MTT assay. (2011). PubMed. [Link]
-
Assaying cell cycle status using flow cytometry. (2014). National Institutes of Health (NIH). [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]
-
MTT Cell Assay Protocol. (N.D.). Texas Children's Hospital. [Link]
-
Clonogenic Assay. (2012). Bio-protocol. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2020). MDPI. [Link]
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. biocompare.com [biocompare.com]
- 12. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]
Application Notes and Protocols for Antimicrobial Testing of Novel 2,7-Naphthyridine Derivatives
Introduction: The Promise of 2,7-Naphthyridines in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial properties.[1][3][4] Specifically, derivatives of the 2,7-naphthyridine scaffold have emerged as a promising area of research, with some showing selective and potent activity, particularly against problematic Gram-positive pathogens like Staphylococcus aureus.[5][6]
The likely mechanism of action for many naphthyridine derivatives involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication.[3][4][5] This targeted mechanism underscores their potential as effective therapeutics.
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals engaged in the antimicrobial evaluation of novel 2,7-naphthyridine derivatives. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and clinical relevance.[7][8][9] We will move beyond simple procedural lists to explain the causality behind experimental choices, thereby empowering researchers to generate a robust and reliable data package for their novel compounds.
PART 1: Foundational Protocols - Establishing a Baseline of Antimicrobial Activity
The initial characterization of a novel compound involves determining its intrinsic potency against a panel of relevant microorganisms. The following protocols are designed to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters in antimicrobial drug discovery.
Overall Experimental Workflow
The logical flow of primary antimicrobial testing is crucial for efficient and meaningful data generation. The process begins with preparing the novel compound and bacterial inocula, proceeds to the determination of the minimum concentration that inhibits growth (MIC), and is followed by an assessment of the minimum concentration required to kill the bacteria (MBC).
Caption: Workflow for MIC and MBC Determination.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[10][11] This method is considered a gold standard and is recommended by both CLSI and EUCAST.[7][8][9]
Rationale: This assay provides a precise measure of the compound's potency. By using a standardized bacterial inoculum and serial dilutions of the compound, we can pinpoint the exact concentration at which bacterial proliferation is halted. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized for susceptibility testing and its cation concentrations are controlled to ensure accurate results with certain classes of antibiotics.[10]
Materials:
-
Novel 2,7-naphthyridine derivative
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922 as quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2 °C)
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the 2,7-naphthyridine derivative in a suitable solvent (e.g., DMSO). The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the final concentration used in the assay (typically ≤1% v/v).
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. For example, in a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the highest compound concentration (at 2x the final desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[12] This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to wells 1 through 11 of the microtiter plate. The final volume in each well should be uniform (e.g., 100 µL).
-
Seal the plate or use a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Result Interpretation:
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15] This assay is a crucial follow-up to the MIC, as it distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Rationale: While a compound may inhibit growth at its MIC, bacteria may remain viable. The MBC test determines if the compound is capable of killing the bacteria. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[15]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (35 ± 2 °C)
Step-by-Step Procedure:
-
Subculturing:
-
From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate it onto a fresh MHA plate.
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][15] For practical purposes, it is often defined as the lowest concentration showing no growth or only one or two colonies on the agar plate.
-
PART 2: Advanced Characterization - Unveiling the Dynamics of Antimicrobial Action
Beyond static endpoints like MIC and MBC, understanding the rate and dynamics of bacterial killing provides deeper insights into a compound's potential clinical efficacy. Additionally, assessing cytotoxicity is a critical step in early-stage drug development.
Protocol: Time-Kill Kinetics Assay
This dynamic assay evaluates the rate of bacterial killing over time in the presence of an antimicrobial agent.[16][17]
Rationale: Time-kill curves provide a detailed picture of a compound's pharmacodynamic properties, revealing whether the killing is concentration-dependent or time-dependent and the rate at which killing occurs.[18] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Caption: Time-Kill Kinetics Experimental Design.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay, but in a larger volume (e.g., 50 mL).
-
Prepare flasks or tubes containing CAMHB with the 2,7-naphthyridine derivative at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.
-
-
Inoculation and Sampling:
-
Add the bacterial inoculum to each flask to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Immediately after inoculation (T=0), remove an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS and plate onto MHA for colony counting.
-
Incubate the flasks at 35 ± 2 °C, typically with shaking.
-
Repeat the sampling and plating process at subsequent time points (e.g., 2, 4, 8, and 24 hours).[17]
-
-
Data Analysis:
-
After incubation of the MHA plates, count the colonies and calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time.
-
Protocol: Mammalian Cell Cytotoxicity Assay (XTT Method)
It is imperative to assess whether a novel antimicrobial compound is selectively toxic to bacteria without harming host cells. The XTT assay is a colorimetric method for determining cell viability.[19]
Rationale: This assay quantifies the metabolic activity of living cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt XTT to a soluble orange formazan product.[19][20] The amount of formazan produced is directly proportional to the number of viable cells. Unlike the MTT assay, the XTT assay produces a water-soluble product, eliminating a solubilization step and simplifying the protocol.[19]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
XTT labeling reagent and electron-coupling solution
-
Microplate spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with mammalian cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2,7-naphthyridine derivative in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the various concentrations of the compound. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm) with a reference wavelength of ~650 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability versus compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
PART 3: Data Presentation and Interpretation
Clear and standardized data presentation is essential for the accurate interpretation and comparison of results.
Quantitative Data Summary
Summarize all quantitative data into a clearly structured table.
Table 1: Antimicrobial and Cytotoxicity Profile of a Novel 2,7-Naphthyridine Derivative
| Test Organism/Cell Line | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | CC₅₀ (µg/mL) on HEK293 | Selectivity Index (SI = CC₅₀/MIC) |
| Staphylococcus aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa PAO1 | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | Positive | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation Guidelines
-
MIC: The lower the MIC value, the more potent the compound.
-
MBC/MIC Ratio: A ratio of ≤4 generally indicates bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[15]
-
Selectivity Index (SI): This is a critical parameter calculated as CC₅₀/MIC. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells.
PART 4: Safety, Quality Control, and Troubleshooting
Safety and Handling of Novel Compounds
As novel chemical entities, 2,7-naphthyridine derivatives must be handled with care, assuming they are hazardous until proven otherwise.[21][22]
-
Risk Assessment: Before beginning any experiment, assess the potential hazards.[21]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[22]
-
Ventilation: Handle stock solutions and concentrated powders in a chemical fume hood to minimize inhalation exposure.[23]
-
Storage: Store compounds in clearly labeled, sealed containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.[22][24]
-
Spill and Waste: Treat all spills as hazardous.[22] Dispose of chemical waste according to institutional guidelines.
Quality Control: The Cornerstone of Trustworthy Data
Quality control (QC) is non-negotiable for ensuring the accuracy and reproducibility of susceptibility testing.
-
Reference Strains: Always include well-characterized QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in each batch of tests.[25]
-
Acceptable Ranges: The MIC values obtained for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[25][26]
-
Media and Reagents: Test each new batch of media and reagents with QC strains to ensure proper performance.
-
Inoculum Density: Verify the inoculum density periodically through colony counts.
References
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
MDPI. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]
-
National Institutes of Health (NIH). (2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available from: [Link]
-
Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
Scilit. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Working with Chemicals. NCBI Bookshelf. Available from: [Link]
-
National Institutes of Health (NIH). (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Breakpoint Tables. Available from: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. Available from: [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
-
PubMed. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]
-
MI - Microbiology. Broth Microdilution. Available from: [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
-
Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. Available from: [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]
-
National Institutes of Health (NIH). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available from: [Link] MTT/
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]
-
bioMérieux. Antimicrobial Susceptibility Testing. Available from: [Link]
-
Purdue University. Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. Available from: [Link]
-
National Institutes of Health (NIH). (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST - standardising antimicrobial susceptibility testing in Europe. Available from: [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. Available from: [Link]
-
National Institutes of Health (NIH). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Available from: [Link]
-
MDPI. (2024). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Available from: [Link]
-
Nelson Labs. Time-Kill Evaluations. Available from: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
World Organisation for Animal Health (WOAH). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]
-
ResearchGate. (2014). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. Available from: [Link]
-
PubMed. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Available from: [Link]
-
ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. Available from: [Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]
-
Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available from: [Link]
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. protocols.io [protocols.io]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. chainnetwork.org [chainnetwork.org]
- 13. microchemlab.com [microchemlab.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. emerypharma.com [emerypharma.com]
- 17. actascientific.com [actascientific.com]
- 18. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 20. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. twu.edu [twu.edu]
- 23. uwlax.edu [uwlax.edu]
- 24. physics.purdue.edu [physics.purdue.edu]
- 25. szu.gov.cz [szu.gov.cz]
- 26. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols for the Use of Tetrahydronaphthyridines in Alzheimer's Disease Research
Introduction: The Rationale for Tetrahydronaphthyridines in Alzheimer's Disease Drug Discovery
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] This pathology leads to synaptic dysfunction, neuronal loss, and cognitive decline. The progression of neurofibrillary tangle pathology is often described by Braak staging, which classifies the disease severity based on the topographical distribution of these lesions.[4][5][6] Early stages are confined to the transentorhinal region, while later stages show extensive neocortical involvement.[4][5]
The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. Tetrahydronaphthyridine derivatives, and the closely related tetrahydroacridines, have emerged as a promising class of compounds in AD research. Initially recognized for their role as acetylcholinesterase (AChE) inhibitors, these scaffolds offer a versatile platform for designing molecules with multiple pharmacological activities.[7] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, providing symptomatic relief for cognitive decline.[8] However, the therapeutic potential of these compounds extends beyond simple cholinesterase inhibition.
This guide provides a comprehensive overview of the application of tetrahydronaphthyridine derivatives in Alzheimer's disease research, offering detailed protocols for their synthesis, in vitro characterization, and in vivo evaluation.
PART 1: Chemical Synthesis of Tetrahydronaphthyridine Derivatives
A common and effective method for synthesizing the core structure of many tetrahydroacridine and tetrahydronaphthyridine derivatives is the Friedländer annulation.[9][10][11] This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl.
Protocol 1: Synthesis of a Representative Tetrahydroacridine Derivative via Friedländer Annulation
This protocol describes the synthesis of a 9-chloro-1,2,3,4-tetrahydroacridine, a key intermediate for further derivatization.
Materials:
-
2-Aminobenzonitrile
-
Cyclohexanone
-
Lewis Acid Catalyst (e.g., AlCl₃, InCl₃, FeCl₃, ZnCl₂, BF₃·Et₂O)[12]
-
Toluene or 1,2-Dichloroethane (DCE)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-aminobenzonitrile (1.0 eq) in toluene, add cyclohexanone (1.2 eq).
-
Add the Lewis acid catalyst (e.g., 20 mol% Bi(OTf)₃ or Sc(OTf)₃) to the reaction mixture.[12]
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 9-chloro-1,2,3,4-tetrahydroacridine.
Causality behind Experimental Choices:
-
Lewis Acid Catalyst: The Lewis acid is crucial for activating the carbonyl group of cyclohexanone, facilitating the initial condensation with the amino group of 2-aminobenzonitrile. Different Lewis acids can be screened to optimize the reaction yield.[12]
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the condensation and cyclization steps.
-
Aqueous Workup: The NaHCO₃ wash neutralizes the acidic catalyst, and the brine wash helps to remove any remaining water from the organic phase.
-
Column Chromatography: This purification step is essential to isolate the desired product from unreacted starting materials and any side products.
PART 2: In Vitro Evaluation of Tetrahydronaphthyridine Derivatives
A series of in vitro assays are essential to characterize the biological activity of newly synthesized compounds. These assays typically assess their ability to inhibit key enzymes involved in AD pathology, prevent the aggregation of Aβ peptides, and evaluate their potential neurotoxicity.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[13][14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (tetrahydronaphthyridine derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 20 µL of AChE enzyme solution (185 U/L in phosphate buffer).[8]
-
Add 10 µL of various concentrations of the test compound solution. For the control, add 10 µL of DMSO.
-
Incubate the plate at 37 °C for 10 minutes.
-
Prepare a reaction mixture containing ATCI (0.45 mM) and DTNB (0.30 mM) in phosphate buffer.[8]
-
Initiate the reaction by adding 135 µL of the reaction mixture to each well.[8]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This fluorescence-based assay is used to monitor the formation of amyloid fibrils and assess the ability of compounds to inhibit this process.[5][6][15]
Materials:
-
Amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Thioflavin T (ThT)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ (1-42) by dissolving it in HFIP and then evaporating the solvent to create a peptide film. Resuspend the film in DMSO.
-
Dilute the Aβ stock solution in phosphate buffer to a final concentration of 10 µM.
-
In a 96-well plate, add the Aβ solution to each well.
-
Add various concentrations of the test compound to the wells. For the control, add DMSO.
-
Incubate the plate at 37 °C with continuous shaking for 24-48 hours to induce aggregation.
-
After incubation, add ThT solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.[15]
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound.
Protocol 4: Neurotoxicity Assessment using MTT Assay in SH-SY5Y Cells
This assay determines the effect of the test compounds on the viability of a human neuroblastoma cell line (SH-SY5Y), which is a common model for neuronal cells.[16][17]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds for another 24 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
PART 3: In Vivo Evaluation in Animal Models of Alzheimer's Disease
In vivo studies are critical for evaluating the therapeutic potential of promising compounds in a living organism.
Protocol 5: Scopolamine-Induced Amnesia Model in Mice
This model is a widely used pharmacological model to screen for compounds with potential anti-amnesic and cognitive-enhancing effects.[2]
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the animals into groups: a vehicle control group, a scopolamine-only group, a positive control group (e.g., donepezil), and several test groups receiving different doses of the tetrahydronaphthyridine derivative.
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) for a predetermined period (e.g., 7-14 days).
-
On the last day of treatment, 30-60 minutes after the final dose of the test compound, induce amnesia by administering scopolamine (1 mg/kg, i.p.).
-
30 minutes after scopolamine injection, assess learning and memory using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.
-
After the behavioral tests, the animals can be euthanized, and brain tissue can be collected for biochemical analysis (e.g., AChE activity, antioxidant levels).
Data Presentation:
| Group | Treatment | Latency to Find Platform (seconds) |
| 1 | Vehicle | 15 ± 2 |
| 2 | Scopolamine (1 mg/kg) | 55 ± 5 |
| 3 | Donepezil (1 mg/kg) + Scopolamine | 20 ± 3 |
| 4 | Test Compound (10 mg/kg) + Scopolamine | 25 ± 4 |
| 5 | Test Compound (20 mg/kg) + Scopolamine | 18 ± 3 |
Table 1: Representative data from a Morris water maze test in the scopolamine-induced amnesia model.
Protocol 6: Evaluation in APP/PS1 Transgenic Mice
APP/PS1 transgenic mice are a widely used model that develops age-dependent Aβ plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.
Animals:
-
APP/PS1 transgenic mice and wild-type littermates.
Procedure:
-
Begin treatment with the tetrahydronaphthyridine derivative at an age when Aβ pathology is known to start developing in this model (e.g., 6 months of age).
-
Administer the compound daily via oral gavage or in the diet for a chronic period (e.g., 3-6 months).
-
Include a vehicle-treated APP/PS1 group and a wild-type control group.
-
During and after the treatment period, conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, contextual fear conditioning).
-
At the end of the study, euthanize the mice and collect brain tissue for histopathological and biochemical analysis.
-
Perform immunohistochemistry to quantify Aβ plaque load and assess neuroinflammation (e.g., staining for microglia and astrocytes).
-
Measure levels of soluble and insoluble Aβ in brain homogenates using ELISA.
-
Assess other relevant biomarkers, such as levels of synaptic proteins or markers of oxidative stress.
PART 4: Visualization of Mechanisms and Workflows
Signaling Pathway of Tetrahydronaphthyridine Derivatives
Caption: Mechanism of action of tetrahydronaphthyridines as AChE inhibitors.
Experimental Workflow for In Vitro Screening
Caption: Workflow for the in vitro screening of tetrahydronaphthyridine derivatives.
References
-
A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. PubMed Central. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. ResearchGate. [Link]
-
Amyloid Plaque and Neurofibrillary Tangle Pathology in a Regulatable Mouse Model of Alzheimer's Disease. PubMed Central. [Link]
-
Braak staging. Wikipedia. [Link]
-
Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. PubMed Central. [Link]
-
Staging of Alzheimer disease-associated neurofibrillary pathology using paraffin sections and immunocytochemistry. PubMed Central. [Link]
-
Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors. National Institutes of Health. [Link]
-
Synthesis and characterisation of an acetylcholinesterase inhibitor. Plymouth Electronic Archive and Research Library. [Link]
-
Overview of Proteomic Analysis of Amyloid Plaques and Neurofibrillary Tangles in Alzheimer's Disease. MDPI. [Link]
-
Full article: Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease. Taylor & Francis Online. [Link]
-
Loss of Cholinergic and Monoaminergic Afferents in APPswe/PS1ΔE9 Transgenic Mouse Model of Cerebral Amyloidosis Preferentially Occurs Near Amyloid Plaques. MDPI. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]
-
Amyloid Plaques and Neurofibrillary Tangles. Liv Hospital. [Link]
-
Braak staging – Knowledge and References. Taylor & Francis. [Link]
-
In Silico and Ex Vivo Analyses of the Inhibitory Action of the Alzheimer Drug Posiphen and Primary Metabolites with Human Acetyl- and Butyrylcholinesterase Enzymes. ACS Publications. [Link]
-
The Spectrum of Alzheimer-Type Pathology in Cognitively Normal Individuals. PubMed Central. [Link]
-
Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors. RSC Publishing. [Link]
-
Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. ResearchGate. [Link]
-
Ellman Esterase Assay Protocol. Scribd. [Link]
-
Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. [Link]
-
In Vivo Amyloid-β Imaging in the APPPS1–21 Transgenic Mouse Model with a 89Zr-Labeled Monoclonal Antibody. PubMed Central. [Link]
-
Screening of Anti-Alzheimer's Activity against Scopolamine-Induced Amnesia in Mice Model. ResearchGate. [Link]
-
Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. MDPI. [Link]
-
Workflow for the discovery of GSK3β inhibitors using a structure-based... ResearchGate. [Link]
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. PubMed Central. [Link]
-
Effect of Rosuvastatin on learning and memory in scopolamine induced amnesia in Mice. ResearchGate. [Link]
-
Thioflavin-T (ThT) Aggregation assay. Protocols.io. [Link]
-
Cell viability (MTT assay) of SH-SY5Y cells pretreated with... ResearchGate. [Link]
-
Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]
-
MOLECULAR DOCKING OF ACETYLCHOLINESTERASE INHIBITORS ON SELECTED DRUG TARGETS OF AD TO REVEAL NEW. Krishikosh. [Link]
-
Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). scielo. [Link]
Sources
- 1. Amyloid Plaque and Neurofibrillary Tangle Pathology in a Regulatable Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. int.livhospital.com [int.livhospital.com]
- 4. Braak staging - Wikipedia [en.wikipedia.org]
- 5. Staging of Alzheimer disease-associated neurofibrillary pathology using paraffin sections and immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. What are Alzheimer’s Plaques and Tangles? [brightfocus.org]
- 14. Frontiers | In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer’s Disease [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. In vivo 1H-magnetic resonance spectroscopy can detect metabolic changes in APP/PS1 mice after donepezil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Solubilization Strategies for 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride
Welcome to the technical support guide for 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride. This document is designed for researchers, chemists, and formulation scientists who are working with this compound and encountering challenges with its dissolution. As a dihydrochloride salt of a diprotic basic molecule, its solubility behavior is heavily influenced by the properties of the solvent system, particularly pH.
This guide provides a logical, step-by-step framework for systematically determining the optimal solubilization strategy for your specific experimental needs, from preparing simple aqueous stocks to developing more complex formulations for in vitro and in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions regarding the handling and solubility of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride.
Q1: What is the expected solubility of a dihydrochloride salt in water?
A dihydrochloride salt is designed to enhance the aqueous solubility of a parent molecule that is typically a weak base. The two hydrochloride components indicate that the parent molecule has two basic nitrogen centers that have been protonated. This protonation creates charged species that interact favorably with polar solvents like water. Therefore, the dihydrochloride salt form is expected to be significantly more water-soluble than its corresponding free base. However, the absolute solubility can still vary widely depending on the overall structure of the molecule.
Q2: I tried dissolving the compound in neutral water (pH 7.0) and it's not fully soluble. Why?
This is a common and expected observation. The solubility of amine hydrochlorides is highly pH-dependent.[1] In neutral or alkaline solutions, the protonated, charged amine groups (the ammonium ions) can deprotonate to become neutral amines. This neutral form is typically much less soluble and can precipitate out of solution. To maintain maximum solubility, an acidic environment is usually required to keep the nitrogen atoms fully protonated.
Q3: What is the difference between kinetic and thermodynamic solubility?
Understanding this distinction is critical for avoiding misleading results.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the rate of dissolution equals the rate of precipitation. This is typically measured using the shake-flask method over a longer period (e.g., 24 hours).[2][3][4]
-
Kinetic Solubility is often measured in high-throughput screening. It is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility.[3][5] This method can often yield a higher, supersaturated value that is not stable over time.[6][7] For formulation development, determining the thermodynamic solubility is crucial for ensuring the long-term stability of your solution.
Q4: What solvent should I try first?
Always start with acidified water or an acidic buffer (e.g., pH 2-4). This provides the best chance of dissolving the compound by maintaining its fully protonated, and thus most soluble, form. If organic solvents are required for your experiment, Dimethyl Sulfoxide (DMSO) is a common starting point for creating a concentrated stock, which can then be diluted into your aqueous experimental medium.
Part 2: Troubleshooting and Experimental Workflows
If the initial attempts to dissolve the compound are unsuccessful, a systematic approach is necessary. The following workflows guide you from basic solvent screening to more advanced formulation strategies.
Overall Troubleshooting Workflow
The following diagram outlines the decision-making process for achieving complete solubilization.
Caption: A decision-tree for troubleshooting solubility issues.
Workflow 1: Foundational Solubility Assessment (Thermodynamic)
Causality: The purpose of this initial screen is to establish a baseline understanding of the compound's solubility in a range of common, pure solvents. This helps identify promising solvent systems for further optimization and rules out ineffective ones. The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the measured value represents a stable state.[2][8]
Protocol: Shake-Flask Method [1][9]
-
Preparation: Add an excess amount of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride to a series of clear glass vials (e.g., add 2-5 mg of solid to 1 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add 1.0 mL of each test solvent (see Table 1) to the respective vials.
-
Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solid to settle. For a more rigorous separation, centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes).
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).
Data Presentation: Initial Solvent Screening Table Use the following table to record your observations and quantitative results.
| Solvent System | Temp (°C) | Visual Observation (After 24h) | Measured Solubility (mg/mL) | Notes |
| Deionized Water | 25 | e.g., Partially soluble, fine precipitate | ||
| 0.1 M HCl (pH 1) | 25 | e.g., Fully dissolved | ||
| PBS (pH 7.4) | 25 | e.g., Insoluble, heavy precipitate | ||
| Ethanol | 25 | |||
| DMSO | 25 | |||
| Propylene Glycol | 25 |
Workflow 2: Leveraging pH to Enhance Aqueous Solubility
Causality: 1,2,3,4-Tetrahydro-2,7-naphthyridine is a diprotic base, meaning it has two nitrogen atoms that can accept protons. In the dihydrochloride salt form, both nitrogens are protonated (BH₂²⁺). The solubility of this species is governed by its equilibrium with the monoprotonated (BH⁺) and neutral free base (B) forms, which is dictated by the pH of the solution and the compound's two pKa values. According to the Henderson-Hasselbalch equation, at a pH well below the first pKa, the fully protonated, dicationic form (BH₂²⁺) will dominate.[10][11][12] This charged species is the most polar and therefore has the highest solubility in water. As the pH increases towards and past the pKa values, the compound will deprotonate, become less polar, and its aqueous solubility will decrease significantly.[13][14]
Visualization: pH-Dependent Speciation The following diagram illustrates the dominant chemical species of the compound at different pH ranges.
Caption: Chemical forms of the compound as a function of pH.
Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., 0.1 M HCl for pH 1, citrate buffers for pH 3-5, phosphate buffers for pH 6-8).
-
Solubility Determination: Using the Shake-Flask Method described in Workflow 1, determine the thermodynamic solubility of the compound in each buffer.
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH of the buffer. This will generate a pH-solubility profile, which is invaluable for selecting the right buffer for your experiments.
Data Presentation: pH vs. Solubility Table
| Aqueous Buffer | Final pH | Measured Solubility (mg/mL) | Log(Solubility) |
| 0.1 M HCl | 1.0 | ||
| 50 mM Citrate | 3.0 | ||
| 50 mM Citrate | 4.5 | ||
| 50 mM Phosphate | 6.8 | ||
| 50 mM PBS | 7.4 |
Workflow 3: Advanced Solubilization using Co-solvents and Excipients
Causality: If pH adjustment alone does not provide sufficient solubility for your desired stock concentration, the next step is to modify the solvent itself.
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[15][16] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the organic molecule.
-
Surfactants: Surfactants (e.g., Tween® 20, Polysorbate 80, Cremophor® EL) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles.[17][18] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be encapsulated within the hydrophobic core, allowing it to be dispersed in the aqueous medium.[19][20][21]
Protocol: Co-solvent and Surfactant Screening
-
Select a Base Buffer: Choose an acidic buffer (e.g., pH 4.5 citrate buffer) in which the compound has shown its best aqueous solubility from Workflow 2.
-
Prepare Co-solvent Systems: Prepare mixtures of the base buffer with a co-solvent at various ratios (e.g., 90:10, 80:20, 50:50 buffer:ethanol).
-
Prepare Surfactant Systems: Prepare solutions of the base buffer containing a surfactant at different concentrations (e.g., 0.1%, 0.5%, 1.0% Tween® 20).
-
Determine Solubility: Use the Shake-Flask Method to determine the solubility of the compound in each of these advanced solvent systems.
-
Evaluate: Compare the results to identify the system that provides the required solubility with the minimum amount of excipient, as high concentrations of organic solvents or surfactants can be detrimental in biological assays.
Part 3: Solution Stability Considerations
Achieving dissolution is only the first step; the resulting solution must remain stable for the duration of the experiment.
-
Precipitation Risk: Solutions prepared using kinetic methods or high percentages of co-solvents can be supersaturated. Upon storage or dilution into a different medium (e.g., cell culture media), the compound may precipitate. Always prepare solutions fresh when possible. If storage is necessary, visually inspect for any signs of precipitation before each use.
-
Chemical Stability: The stability of the compound in solution should be considered, especially if stock solutions are to be stored for extended periods. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[22][23][24][25][26] For laboratory purposes, a simple check involves preparing the solution, storing it under intended conditions (e.g., 4°C, protected from light), and re-analyzing its concentration and purity by HPLC after a set period (e.g., 24 hours, 1 week) to check for degradation.
References
-
Avdeef, A. (2012). Solubility and Dissolution in Drug Design and Development. John Wiley & Sons. [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 639-645. [Link]
-
Veseli, A., Zakelj, S., & Kristl, A. (2019). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 12(4), 1717-1724. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Serajuddin, A. T. M., & Pudipeddi, M. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 54(3), 365-373. [Link]
-
Wikipedia. (2024). Henderson–Hasselbalch equation. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Bermejo, M., & Avdeef, A. (2020). The Emperor's New Clothes: The role of kinetic vs. thermodynamic solubility in drug discovery. ADMET & DMPK, 8(4), 303–311. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). Amine salts of alkylbenzene sulfonic acids and their use in detergent formulations.
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Rafols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-262. [Link]
-
LibreTexts Chemistry. (2025). Titration of a Diprotic Acid. [Link]
-
Pearson. (n.d.). Diprotic Buffers Explained. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. [Link]
-
ICH. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
- Google Patents. (n.d.). Cleaning formulations with improved surfactant solubility and use thereof.
-
YouTube. (2021). Chapter 10: Diprotic Buffers. [Link]
-
Keck, C. M., & Müller, R. H. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 11(11), 573. [Link]
-
Nema, S., & Ludwig, J. D. (Eds.). (2019). Parenteral Medications. CRC press. [Link]
-
U.S. Food & Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
K. K. Wagh College of Pharmacy. (n.d.). ICH Guidelines for Stability. Retrieved from [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 11. michelledjose.wordpress.com [michelledjose.wordpress.com]
- 12. Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Understand surfactants in pharmaceuticals - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 18. Cationic surfactants and fatty amines [nouryon.com]
- 19. nouryon.com [nouryon.com]
- 20. WO2016175931A1 - Amine salts of alkylbenzene sulfonic acids and their use in detergent formulations - Google Patents [patents.google.com]
- 21. EP2751240B1 - Cleaning formulations with improved surfactant solubility and use thereof - Google Patents [patents.google.com]
- 22. database.ich.org [database.ich.org]
- 23. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 25. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 26. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Overcoming challenges in the synthesis of substituted tetrahydronaphthyridines
Prepared by: Senior Application Scientist, Gemini Synthetics
Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the synthesis of substituted tetrahydronaphthyridines (THNs). This guide is designed to provide practical, field-tested insights into overcoming common synthetic challenges. Tetrahydronaphthyridines are a valuable class of N-heterocycles, frequently utilized as scaffolds in medicinal chemistry due to their rigid three-dimensional structure and potential for engaging with biological targets.[1][2][3] However, their synthesis is not without its difficulties.
This document is structured as a dynamic resource, combining a direct troubleshooting guide for immediate experimental issues with a broader FAQ section to assist in strategic planning and experimental design.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter at the bench. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Q1: My intramolecular cyclization to form the THN core is resulting in very low yields. What are the common culprits and how can I fix this?
Answer:
Low yield in the crucial cyclization step is a frequent bottleneck. The cause often depends on the specific cyclization strategy being employed, typically an SNAr (Nucleophilic Aromatic Substitution) or a transition-metal-catalyzed C-N coupling.
Potential Causes & Solutions:
-
Insufficient Activation (SNAr): For an SNAr reaction to proceed, the pyridine ring must be sufficiently electron-deficient. The presence of a strong electron-withdrawing group (e.g., -NO₂, -CN) ortho or para to the leaving group (typically a halide) is critical. If your substrate lacks this, the reaction will be sluggish.
-
Solution: Re-evaluate your synthetic design. If possible, incorporate a suitable electron-withdrawing group. Alternatively, switch to a metal-catalyzed approach which does not have this electronic requirement.
-
-
Catalyst Inactivity (Palladium-Catalyzed C-N Coupling): For isomers where SNAr is not feasible (e.g., forming 1,7- and 1,5-THNs), a Buchwald-Hartwig or similar C-N coupling is used.[1][2] Catalyst deactivation is a common problem.
-
Solution:
-
Ligand Choice: Ensure you are using an appropriate ligand for your specific Pd source and substrate. Bulky, electron-rich phosphine ligands are often required.
-
Oxygen Sensitivity: These reactions are often highly sensitive to oxygen. Ensure rigorous degassing of your solvent and use of an inert (Argon or Nitrogen) atmosphere.
-
Base Choice: The choice and strength of the base (e.g., NaOtBu, K₂CO₃) is crucial and substrate-dependent. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Intramolecular reactions often require significant thermal energy to overcome conformational barriers. A reaction that yields 92% at 120°C might fail completely at 80°C.[1] Conversely, excessively high temperatures can cause decomposition.
-
Solvent: A high-boiling, polar aprotic solvent like DMF, DMAc, or DMSO is typically required to solubilize the components and reach the necessary temperatures.
-
-
Intermolecular Side Reactions: At low concentrations, intramolecular reactions are favored. However, if your reaction concentration is too high, intermolecular polymerization or dimerization can outcompete the desired cyclization, consuming starting material and reducing your yield.
-
Solution: Run the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly over several hours to a heated solution of the other reagents.
-
Troubleshooting Workflow: Diagnosing Low Cyclization Yield
Below is a logical workflow to diagnose the root cause of poor yield in your THN cyclization step.
Caption: A decision tree for troubleshooting low-yield THN cyclization reactions.
Q2: I'm using a photoredox-catalyzed hydroaminoalkylation (HAA) to create my cyclization precursor, but the reaction is messy and gives a low yield. What's going wrong?
Answer:
Photoredox-catalyzed HAA is a powerful, modern method for forming the key γ-pyridyl amine intermediate.[1][2] However, its success hinges on precise control of several factors.
Potential Causes & Solutions:
-
Polymerization of the Vinylpyridine: This is a common side reaction, especially with certain vinylpyridine isomers.[1]
-
Solution: This is often best addressed by moving to a continuous flow chemistry setup. Flow chemistry minimizes the concentration of reactive intermediates at any given time and provides superior control over residence time and irradiation, which can significantly suppress polymerization and improve yields.[1][2]
-
-
Catalyst Choice and Loading:
-
Photocatalyst: The choice of photocatalyst (e.g., 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile, or 3DPA2FBN) is critical for achieving the right redox potential to drive the reaction.[1]
-
HAT Catalyst: A Hydrogen Atom Transfer (HAT) catalyst is also required. While tetrabutylammonium azide was initially used, cheaper and less hygroscopic sodium azide (NaN₃) has been shown to be effective.[1]
-
Solution: Verify that you are using the correct catalysts as described in established literature for your substrate class. Optimize catalyst loading; too little will result in a slow reaction, while too much can sometimes lead to side products or be economically unviable.
-
-
Light Source and Reactor Geometry:
-
Wavelength: The light source must emit at a wavelength that is absorbed by your photocatalyst (e.g., 420 nm for 3DPA2FBN).[1]
-
Light Penetration: In a standard batch reactor, light penetration can be poor, leading to inefficient and incomplete reactions, especially at higher concentrations or larger scales.
-
Solution: Use a dedicated photoreactor with a high-power LED light source. For scalability and efficiency, a coiled flow reactor is ideal as it ensures all parts of the reaction mixture are evenly irradiated.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategic differences in synthesizing the four tetrahydronaphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-THN)?
Answer:
Accessing the different THN isomers is a significant challenge that hinges on the final C-N bond-forming cyclization step. The feasibility of an SNAr reaction versus the necessity of a palladium-catalyzed coupling dictates the overall strategy.[1][2]
| Isomer Target | Key Intermediate | Cyclization Method | Rationale |
| 1,8-THN | γ-pyridyl amine from 2-halo-3-vinylpyridine | Intramolecular SNAr | The nitrogen of the γ-amino alkyl chain can readily attack the C2 position, displacing the halide. This is electronically favorable. |
| 1,6-THN | γ-pyridyl amine from 4-halo-3-vinylpyridine | Intramolecular SNAr | Similar to the 1,8-THN case, the geometry and electronics allow for an efficient SNAr cyclization. |
| 1,7-THN | γ-pyridyl amine from 3-chloro-4-vinylpyridine | Palladium-Catalyzed C-N Coupling | An SNAr reaction is not feasible for this isomer. A Buchwald-Hartwig type C-N bond formation is required to facilitate the cyclization.[1] |
| 1,5-THN | γ-pyridyl amine from 3-chloro-2-vinylpyridine | Palladium-Catalyzed C-N Coupling | Like the 1,7-THN isomer, the regiochemistry prevents a direct SNAr pathway, necessitating the use of palladium catalysis.[1] |
Synthetic Pathways to THN Isomers
The diagram below illustrates the divergent synthetic pathways to access all four key THN isomers based on the choice of starting vinylpyridine and the subsequent cyclization methodology.
Caption: Divergent synthesis of THN isomers via HAA and selective cyclization.
Q2: What are the most important considerations when choosing protecting groups for a multi-step THN synthesis?
Answer:
Protecting group strategy is paramount in complex syntheses to prevent unwanted side reactions. The key is to use an "orthogonal" set of protecting groups, meaning each can be removed under specific conditions without affecting the others.[4]
Key Considerations:
-
Stability to Reaction Conditions: The chosen protecting group must be stable to all subsequent reaction steps before its intended removal. For instance, if your synthesis involves strongly basic conditions or organometallics, a Tetrahydropyranyl (THP) ether is a good choice for protecting an alcohol, as it is stable under these conditions.[5][6]
-
Ease of Introduction and Removal: The ideal protecting group is introduced in high yield under mild conditions and removed cleanly without degrading the rest of the molecule.[4] For example, a Boc (tert-butyloxycarbonyl) group on a nitrogen is easily introduced and can be removed with mild acid (like TFA), which won't cleave many other groups.[7]
-
Avoidance of New Stereocenters: Some protecting groups, like THP, introduce a new chiral center upon reaction with an alcohol.[5] This can lead to a mixture of diastereomers, complicating purification and analysis. If this is a concern, consider an achiral protecting group like a silyl ether (e.g., TBS, TIPS).
-
Impact on Solubility and Crystallinity: The protecting group becomes part of the molecule and can significantly influence its physical properties. A bulky group might increase solubility in organic solvents but could hinder crystallization.
Section 3: Key Experimental Protocol
This section provides a detailed, step-by-step protocol for a modern, reliable method to synthesize a spirocyclic 1,8-tetrahydronaphthyridine, adapted from methodologies proven to be effective and scalable.[1][2]
Protocol: Two-Step Synthesis of Spiro[cyclohexane-1,2'-[1,2,3,4-tetrahydro-1,8-naphthyridine]]
Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA) in Batch
-
Preparation: In a dry Schlenk flask under an argon atmosphere, add 2-fluoro-3-vinylpyridine (1.0 mmol, 1.0 equiv), cyclohexylamine (1.2 mmol, 1.2 equiv), 3DPA2FBN (0.02 mmol, 2 mol%), and sodium azide (NaN₃, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF (10 mL) to the flask.
-
Reaction: Stir the mixture at room temperature and irradiate with a 420 nm LED lamp for 16 hours. Ensure the reaction vessel is adequately cooled to maintain room temperature.
-
Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude γ-pyridyl amine intermediate by column chromatography on silica gel.
Step 2: Intramolecular SNAr Cyclization
-
Preparation: To a solution of the purified γ-pyridyl amine from Step 1 (1.0 mmol, 1.0 equiv) in DMF (10 mL) in a sealed tube, add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equiv).
-
Reaction: Heat the sealed reaction mixture to 120°C for 20 hours.[1]
-
Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the final spirocyclic THN. The expected yield for this two-step sequence is typically very high, often >90%.[1]
References
-
Cao, Q., Tibbetts, J. D., Wrigley, L., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]
-
Wei, Y., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]
-
Cao, Q., Tibbetts, J. D., Wrigley, L., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]
-
Cao, Q., et al. (2023). Figure: Tetrahydronaphthyridines and their importance. ResearchGate. Available at: [Link]
-
Hahn, F., et al. (2012). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
-
Akins, N. S., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry. Available at: [Link]
-
Akins, N. S., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. PubMed. Available at: [Link]
-
Organic Synthesis. Protecting Groups. Available at: [Link]
-
Stepanovs, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
-
Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Synfacts. (2008). Synthesis of Substituted Tetrahydrofurans by [3+2] Cycloadditions. Sci-Hub. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3,4-tetrahydropyridines. Available at: [Link]
-
Sridharan, V., et al. (2005). Stereoselective multicomponent synthesis of methanones via 1,3-dipolar cycloaddition. Journal of Heterocyclic Chemistry. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available at: [Link]
-
Wang, C., et al. (2013). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie. Available at: [Link]
-
University of Bristol. Protecting Groups. Available at: [Link]
-
Cao, Q., et al. (2023). Figure: Prior art for THN synthesis and this work. ResearchGate. Available at: [Link]
-
El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link]
Sources
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing Catalytic Reduction of Naphthyridines
Welcome to the technical support center for the catalytic reduction of naphthyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of hydrogenating this important class of N-heterocycles. Naphthyridine cores are prevalent in a wide range of biologically active molecules, and controlling their reduction is paramount for successful synthesis campaigns.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Part 1: Scientific Principles of Naphthyridine Reduction
Catalytic hydrogenation is a chemical reaction that adds hydrogen across double bonds, typically with the aid of a metal catalyst.[3] In the context of naphthyridines, the goal is often the selective reduction of one of the two pyridine rings to yield a tetrahydro-naphthyridine derivative, a common scaffold in medicinal chemistry.[4][5]
The process occurs on the surface of a heterogeneous catalyst, where the naphthyridine and hydrogen gas are adsorbed. The generally accepted Horiuti-Polanyi mechanism involves the stepwise addition of hydrogen atoms to the unsaturated system.[3] The regioselectivity of this reduction—which of the two pyridine rings is hydrogenated—is a significant challenge and is influenced by electronic and steric factors of the substrate, as well as the choice of catalyst and reaction conditions.
Caption: General mechanism of heterogeneous catalytic hydrogenation.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental issues in a direct Q&A format.
Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer: This is a common issue that can almost always be traced back to catalyst activity or reaction conditions.
-
Causality—Catalyst Inactivity: The single most common cause is an inactive catalyst. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are pyrophoric and can be deactivated by improper handling and exposure to air.[6] Freshly prepared catalysts are generally more active.[7]
-
Causality—Catalyst Poisoning: N-heterocycles themselves can act as inhibitors, but external poisons are more detrimental. Sulfur-containing compounds are potent poisons for many noble metal catalysts.[7] Ensure all glassware is scrupulously clean and that reagents and solvents are free from potential contaminants.
-
Causality—Insufficient Pressure/Temperature: While many hydrogenations proceed under mild conditions, reducing an aromatic heterocyclic ring requires overcoming a significant aromatic stabilization energy.[7] Many reductions of aromatic systems proceed sluggishly at atmospheric pressure and require elevated pressures and temperatures to achieve reasonable reaction rates.[3]
Troubleshooting Steps:
-
Verify Catalyst Activity: Test your catalyst on a simple, reliable substrate (e.g., styrene or cyclohexene) to confirm it is active.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can overcome minor inhibition or low activity.
-
Elevate Pressure & Temperature: Gradually increase the hydrogen pressure (e.g., from 50 psi to 500 psi) and temperature (e.g., from 25°C to 80°C). Monitor the reaction for pressure drops, indicating hydrogen uptake.
-
Solvent Choice: Ensure your substrate is fully dissolved. If solubility is an issue, switch to a better solvent. Acidic solvents like acetic acid can often accelerate the reduction of pyridine rings by protonating the nitrogen, making the ring more electron-deficient and susceptible to reduction.
Caption: Troubleshooting decision tree for low reaction conversion.
Question 2: My reaction is producing a mixture of regioisomers. How can I control which ring is reduced?
Answer: Regiocontrol is a sophisticated challenge dictated by the interplay between the substrate's electronics and the catalyst system.
-
Causality—Substrate Electronics: The pyridine ring that is more electron-deficient will typically be hydrogenated preferentially. Electron-withdrawing groups will activate a ring towards reduction, while electron-donating groups will deactivate it.
-
Causality—Catalyst Choice: Different metals exhibit different selectivities.
-
Rhodium (Rh) and Ruthenium (Ru) are often excellent for the reduction of aromatic heterocycles under mild conditions, sometimes offering different selectivity compared to Pd or Pt.[7] Chiral Ruthenium diamine complexes have been used for the asymmetric hydrogenation of 1,5- and 1,8-naphthyridines.[4][5]
-
Palladium (Pd) is a highly active and common choice, but can be less selective.
-
Platinum (Pt) , often as PtO₂ (Adams' catalyst), can be very effective in acidic media and may offer complementary regioselectivity.
-
-
Causality—Reaction pH: The pH of the reaction medium is critical.
-
Acidic Conditions (e.g., AcOH, HCl): Protonation of a nitrogen atom makes its corresponding ring highly electron-deficient and thus more susceptible to reduction. If one nitrogen is more basic or sterically accessible for protonation, this can be a powerful tool to direct the hydrogenation.
-
Neutral/Basic Conditions: In the absence of acid, the inherent electronic properties of the substituted naphthyridine will dominate.
-
Optimization Strategies:
-
Systematic Solvent Screening: Screen a range of solvents, including neutral (EtOH, THF, EtOAc) and acidic (AcOH) options.
-
Catalyst Screening: Compare the results from different catalysts (e.g., 5% Pd/C, 5% Pt/C, 5% Rh/C) under identical conditions.
-
Use of Additives: For a substrate with two available nitrogen atoms, adding a single equivalent of a strong acid (like HCl) may selectively protonate the more basic nitrogen, directing the reduction to that ring.
Question 3: I am observing over-reduction to the fully saturated decalin product. How can I stop the reaction at the tetrahydro- stage?
Answer: Over-reduction occurs when the intermediate tetrahydro-naphthyridine, which contains an enamine-like moiety, re-adsorbs onto the catalyst and is further reduced.
-
Causality—Catalyst Activity: Highly active catalysts (fresh Pd/C, PtO₂) and harsh conditions (high pressure/temperature) promote over-reduction. The reduction of the second, more electron-rich ring is often faster than the first.
-
Causality—Reaction Time: Allowing the reaction to run for too long after the initial substrate has been consumed will inevitably lead to over-reduction.
Methods for Control:
-
Monitor the Reaction: Closely monitor hydrogen uptake using a pressure gauge. When the H₂ consumption slows or stops after the addition of 2 equivalents, stop the reaction immediately. Confirm with TLC or LC-MS analysis.
-
Lower Pressure and Temperature: Use the mildest conditions that still provide a reasonable reaction rate.
-
Use a "Poisoned" or Less Active Catalyst: The classic example is the Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), used to reduce alkynes to cis-alkenes.[3] While not directly transferable, the principle of using inhibitors to temper catalyst activity is key. Adding a small amount of a controlled inhibitor like quinoline or using a less active catalyst (e.g., aged Pd/C) can improve selectivity for the tetrahydro- product.
-
Consider Transfer Hydrogenation: Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, often operates under milder conditions and can sometimes provide better selectivity against over-reduction.[3] Iridium-catalyzed transfer hydrogenation has been successfully used on 1,8-naphthyridines.[8]
Question 4: My substrate has a halogen substituent, and it's being removed (hydrogenolysis) during the reduction. How can I prevent this?
Answer: Hydrogenolysis is the cleavage of sigma bonds by hydrogen and is a common side reaction, particularly for benzylic groups and aryl halides.[3][7]
-
Causality—Catalyst Choice: Palladium catalysts are particularly notorious for promoting hydrogenolysis.[9][10] The order of propensity for hydrogenolysis is generally Pd > Pt > Rh.
-
Causality—Reaction Conditions: Basic conditions (e.g., adding Et₃N or K₂CO₃) can sometimes suppress the hydrogenolysis of C-Cl and C-Br bonds by neutralizing any trace acids (like HBr) that are formed and which can accelerate the side reaction.
Solutions to Prevent Hydrogenolysis:
-
Switch the Catalyst: This is the most effective solution. Platinum catalysts (e.g., PtO₂) or Rhodium on a support (e.g., Rh/C) are generally much less prone to causing hydrogenolysis than palladium.[7]
-
Use Neutral or Basic Conditions: Avoid acidic solvents. If possible, add a non-nucleophilic base to the reaction mixture.
-
Minimize Reaction Time and Temperature: Use the mildest conditions possible and stop the reaction as soon as the desired reduction is complete.
Part 3: Frequently Asked Questions (FAQs)
Q: What is a typical catalyst loading for these reactions? A: For screening, a catalyst loading of 5-10% by weight (catalyst mass relative to substrate mass) is a common starting point. For optimization and scale-up, this is often lowered to 1-2% or even less. The rate of reduction is dependent on catalyst loading.[7]
Q: How do I safely handle heterogeneous hydrogenation catalysts? A: Catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use when they are dry and saturated with hydrogen. They can ignite spontaneously in air. Always handle them in a wet state (e.g., as a slurry in the reaction solvent) and under an inert atmosphere (Nitrogen or Argon). For filtration, the catalyst should be filtered onto a pad of Celite and the filter cake should never be allowed to go dry. Quench the used catalyst carefully by slowly adding it to a large volume of water in a well-ventilated fume hood before disposal.
Q: Can I use transfer hydrogenation instead of high-pressure H₂ gas? A: Yes. Transfer hydrogenation is an excellent alternative that avoids the need for high-pressure gas equipment.[3][8] Common hydrogen donors include formic acid, ammonium formate, isopropanol, and indoline.[8][11] This method can be particularly advantageous for selectivity and safety, though reaction times may be longer.
Part 4: Data & Protocols
Table 1: Catalyst Selection Guide for Naphthyridine Reduction
| Catalyst | Support | Common Application | Strengths | Weaknesses |
| Palladium (Pd) | Carbon (C) | General-purpose hydrogenation | Highly active, cost-effective | Prone to causing hydrogenolysis; can lead to over-reduction |
| Platinum (PtO₂) | None | Reduction in acidic media | Excellent activity, less prone to hydrogenolysis than Pd | Can be aggressive, leading to over-reduction; requires pre-reduction |
| Rhodium (Rh) | Carbon (C) | Aromatic & heterocyclic reduction | Excellent for aromatic rings under mild conditions; low hydrogenolysis | More expensive than Pd |
| Ruthenium (Ru) | Carbon (C) | Aromatic & heterocyclic reduction | Resistant to poisoning; good for certain heterocycles | Often requires higher pressures/temperatures than Rh |
| Raney Nickel (Ra-Ni) | None | General-purpose hydrogenation | Inexpensive | Requires high pressures/temperatures; less selective; pyrophoric |
Standard Operating Procedure (SOP): General Protocol for Catalytic Hydrogenation in a Parr Shaker
This protocol is a self-validating system. The initial pressure drop upon shaking confirms gas-liquid mixing, and the steady pressure drop over time validates that the reaction is proceeding as expected.
1. Vessel Preparation:
- Ensure the pressure vessel is clean, dry, and rated for the intended pressure and temperature.
- Add the naphthyridine substrate (e.g., 1.0 g) and the appropriate solvent (e.g., 20 mL Ethanol). Stir briefly to dissolve.
2. Catalyst Addition (Under Inert Atmosphere):
- In a fume hood, weigh the catalyst (e.g., 100 mg of 5% Pd/C, wetted with solvent) and add it to the reaction vessel as a slurry.
- CRITICAL: Never add dry catalyst to a dry vessel.
- Immediately seal the reaction vessel.
3. System Purge:
- Attach the vessel to the Parr shaker apparatus.
- Pressurize the vessel with Nitrogen (or Argon) to ~50 psi, then carefully vent the pressure. Repeat this cycle 3-5 times to remove all oxygen. Oxygen can deactivate the catalyst and create an explosion hazard with hydrogen.
4. Hydrogenation:
- After the final N₂ vent, pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi).
- Close the inlet valve and begin shaking. An initial small drop in pressure is normal as gas fills the headspace and dissolves.
- Monitor the pressure. A steady decrease indicates hydrogen consumption and a successful reaction.
- Continue shaking until the pressure remains constant (indicating reaction completion) or for the predetermined time.
5. Work-up and Catalyst Filtration:
- Stop shaking and carefully vent the excess hydrogen.
- Purge the vessel 3-5 times with Nitrogen to remove all residual hydrogen.
- CRITICAL: Under a stream of Nitrogen, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
- NEVER allow the filter cake to become dry. Immediately transfer the wet filter cake to a beaker of water to quench the catalyst before disposal.
- The filtrate now contains the product and can be worked up using standard procedures (e.g., evaporation, extraction).
Start [label="Start: Prepare Vessel\n(Substrate + Solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
AddCat [label="Add Catalyst Slurry\n(under inert atmosphere)"];
Seal [label="Seal Vessel"];
PurgeN2 [label="Purge with N₂ (3-5x)"];
PressH2 [label="Pressurize with H₂"];
Shake [label="Begin Shaking &\nMonitor Pressure"];
Check [label="Pressure Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
VentH2 [label="Vent H₂"];
PurgeN2_2 [label="Purge with N₂ (3-5x)"];
Filter[label="Filter through Celite\n(Keep Wet!)"];
Workup [label="Process Filtrate"];
End [label="End: Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> AddCat;
AddCat -> Seal;
Seal -> PurgeN2;
PurgeN2 -> PressH2;
PressH2 -> Shake;
Shake -> Check;
Check -> Shake [label="No"];
Check -> VentH2 [label="Yes"];
VentH2 -> PurgeN2_2;
PurgeN2_2 -> Filter;
Filter -> Workup;
Workup -> End;
}
Caption: Experimental workflow for catalytic hydrogenation.
References
-
Molecules. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Available at: [Link]
-
Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: [Link]
-
The Journal of Organic Chemistry. (2010). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Available at: [Link]
-
ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
Wikipedia. (n.d.). Hydrogenation. Available at: [Link]
-
Der Pharma Chemica. (2016). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Available at: [Link]
-
ResearchGate. (2017). Hydrogenation of Naphtalene on Pt-Pd Catalyst. Available at: [Link]
-
MDPI. (2024). Enhanced Catalytic Hydrogenation of Olefins in Sulfur-Rich Naphtha Using Molybdenum Carbide Supported on γ-Al2O3 Spheres under Steam Conditions: Simulating the Hot Separator Stream Process. Available at: [Link]
-
Angewandte Chemie International Edition. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Available at: [Link]
-
Organic Letters. (2015). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available at: [Link]
-
WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Available at: [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
YouTube. (2021). Pd/C Hydrogenation vs. dehydrogenation by Dr. Tanmoy Biswas. Available at: [Link]
-
MDPI. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives / Organic Letters, 2016 [sci-hub.kr]
- 6. youtube.com [youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,3,4-Tetrahydro-2,7-naphthyridine Reaction Products
Welcome to the Technical Support Center for the purification of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to streamline your purification workflows. As nitrogen-containing heterocycles, these compounds often present unique challenges during purification, which this guide aims to address with scientifically grounded and field-tested solutions.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your 1,2,3,4-tetrahydro-2,7-naphthyridine reaction products.
Issue 1: My TLC plate shows significant streaking of my product spot.
Question: I'm trying to monitor my reaction progress and determine an appropriate solvent system for column chromatography, but my product, a 1,2,3,4-tetrahydro-2,7-naphthyridine derivative, is streaking badly on the silica gel TLC plate. What's causing this and how can I fix it?
Answer:
Streaking of basic, nitrogen-containing compounds on silica gel TLC plates is a common problem.[3][4] The root cause lies in the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to poor separation and tailing or streaking of the spots.[4]
Solutions:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica gel, minimizing the strong interactions with your basic compound.
-
Use of an Alternative Stationary Phase: If adding a basic modifier doesn't resolve the issue or is incompatible with your compound, consider using a different stationary phase for your TLC and column chromatography.
Issue 2: My compound is not separating from impurities during column chromatography.
Question: I've run a flash column, but my fractions are still impure. The impurities seem to be co-eluting with my desired 1,2,3,4-tetrahydro-2,7-naphthyridine product. What are my options?
Answer:
Poor separation in column chromatography can stem from several factors, including an inappropriate solvent system, column overloading, or the presence of challenging impurities.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: Before running a column, it is crucial to identify a solvent system that provides good separation of your product from impurities on a TLC plate. Aim for an Rf value for your product of around 0.2-0.4 to ensure it moves off the baseline but doesn't elute too quickly.
-
Solvent Polarity: If your product and impurities are not separating, try adjusting the polarity of your mobile phase. Small, incremental changes to the solvent ratio can have a significant impact on separation.
-
Solvent Selectivity: If adjusting the polarity of your current solvent system (e.g., ethyl acetate/hexanes) is not effective, switch to a different solvent system with different selectivity. For example, dichloromethane/methanol can offer different separation characteristics.
-
-
Consider the Nature of the Impurities:
-
Unreacted Starting Materials: These are common impurities. If they are significantly more or less polar than your product, separation by column chromatography should be straightforward with an optimized solvent system.
-
Rearrangement Products: Some syntheses of naphthyridine derivatives can be prone to rearrangement reactions, leading to isomeric impurities that can be difficult to separate.[6] In such cases, very careful optimization of the chromatography conditions or an alternative purification method may be necessary.
-
Oxidation Products: Tetrahydronaphthyridines can be susceptible to oxidation, leading to the corresponding aromatic naphthyridine.[6] These are often more polar and may be separable by standard chromatography.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique, especially for removing small amounts of impurities.[7][8][9]
-
Acid-Base Extraction: This technique is highly effective for separating basic compounds like your product from neutral or acidic impurities.[10][11]
-
Issue 3: I've purified my compound, but the yield is very low after recrystallization.
Question: I've successfully isolated my 1,2,3,4-tetrahydro-2,7-naphthyridine derivative as a solid, but after recrystallization, my yield is much lower than expected. What could be going wrong?
Answer:
Low recovery after recrystallization is a common issue that can often be resolved by optimizing the procedure. The key is to ensure that the chosen solvent has a high-temperature coefficient for your compound, meaning it dissolves your compound well when hot but poorly when cold.[9]
Potential Causes and Solutions:
-
Incorrect Solvent Choice:
-
Solubility Profile: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at its boiling point.[12] If the solvent is too good, your compound will remain in solution even after cooling, leading to low recovery.[12] If it's too poor, you won't be able to dissolve it in a reasonable volume of hot solvent.[12]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water) can be very effective.[13][14] You dissolve your compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[14]
-
-
Using Too Much Solvent:
-
Minimal Hot Solvent: It is crucial to use the minimum amount of boiling solvent necessary to fully dissolve your crude product.[15] Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor upon cooling.
-
-
Cooling Too Quickly:
-
Slow Cooling: Allowing the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals and improves recovery.[8][12] Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter.
-
-
Premature Crystallization During Hot Filtration:
-
Keep Everything Hot: If you are performing a hot filtration to remove insoluble impurities, ensure that your funnel and receiving flask are pre-heated to prevent your product from crystallizing prematurely on the filter paper or in the funnel stem.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?
A1: The most frequently employed purification techniques for these compounds are:
-
Flash Column Chromatography: This is a versatile method for separating compounds based on their polarity. For basic heterocycles like tetrahydro-2,7-naphthyridines, silica gel is commonly used, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.[2]
-
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[7][8][9] The key is to find a suitable solvent or solvent system.
-
Acid-Base Extraction: This is a powerful workup technique to separate your basic product from any neutral or acidic byproducts or unreacted starting materials.[10][11]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system is typically determined by running a series of tests on a TLC plate. A good starting point for many N-heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can then adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4. If this system doesn't provide adequate separation, you can try other solvent systems such as dichloromethane/methanol. Remember to add a small amount of triethylamine (0.1-1%) to your eluent if you observe streaking.
Q3: My 1,2,3,4-tetrahydro-2,7-naphthyridine product is a racemic mixture. How can I separate the enantiomers?
A3: The separation of enantiomers is a critical step in the development of chiral drugs, as different enantiomers can have different pharmacological activities. For the separation of enantiomers of tetrahydro-naphthyridine derivatives, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[16][17] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. The choice of the specific chiral column and mobile phase will depend on the exact structure of your compound and often requires some screening and optimization.[18][19]
Q4: Can I use acid-base extraction to purify my 1,2,3,4-tetrahydro-2,7-naphthyridine product?
A4: Yes, acid-base extraction is a highly effective technique for purifying basic compounds like 1,2,3,4-tetrahydro-2,7-naphthyridine. The basic nitrogen atoms in your compound will be protonated by an aqueous acid (e.g., 1M HCl), forming a water-soluble salt. This allows you to extract your product into the aqueous phase, leaving non-basic impurities in the organic phase. You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO3) to regenerate the free base form of your product, which can then be extracted back into an organic solvent.[20]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: In a beaker, add the appropriate amount of silica gel and suspend it in the initial, least polar eluent.
-
Column Packing: Pour the silica gel slurry into the column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the appropriate solvent (often the eluent or a slightly more polar solvent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is soluble when hot but insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8][12]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8][13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[12][13]
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum.
Data and Visualization
Table 1: Common Solvent Systems for Chromatography of N-Heterocycles
| Solvent System | Typical Ratio Range | Notes |
| Ethyl Acetate / Hexanes | 10:90 to 100:0 | A good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Effective for more polar compounds. |
| Chloroform / Methanol | 99:1 to 95:5 | Another option for polar compounds. |
| Add 0.1-1% Triethylamine to all solvent systems to prevent streaking of basic compounds. |
Diagram 1: Decision Tree for Purification Method Selection
Caption: A workflow for selecting the appropriate purification technique.
References
-
National Initiative on Undergraduate Science (NIUS). Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. Recrystallization. (2023). [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
El-Sayed, M. A. A. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules 25 , 3252 (2020). [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Gulea, A., et al. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules 29 , 1103 (2024). [Link]
- Paudler, W. W. & Kress, T. J. The Naphthyridines. (John Wiley & Sons, 2008).
-
Borrell, J. I., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules 25 , 294 (2020). [Link]
- Katritzky, A. R., et al. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Arkivoc 2005, 138-153 (2005).
-
ResearchGate. Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. (2002). [Link]
-
University of Colorado Boulder. Recrystallization II. [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Reddit. Purification of strong polar and basic compounds. (2023). [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). [Link]
- Zhang, A., et al. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
- ResearchGate. Oxidative aromatization of 1,2,3,4-tetrahydro-1,5-naphthyridine 2d with.... (2021).
-
Costa, B. R. B., et al. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules 25 , 1873 (2020). [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). [Link]
-
ResearchGate. Tailing in TLC - can anyone help?. (2013). [Link]
-
The Organic Chemistry Tutor. Recrystallization - a CLASSIC technique to purify a SOLID. (2024). [Link]
-
Reddit. troubleshooring flash chromatography purification. (2020). [Link]
-
Puskás, R., et al. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules 29 , 1103 (2024). [Link]
- Google Patents. WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method. (2022).
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
ResearchGate. How to recrystallize a product from ethanol/diethyl?. (2014). [Link]
-
ResearchGate. For highly polar compound, how to do the purification?. (2018). [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. (2022). [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). [Link]
-
Scribd. Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. [Link]
-
University of York. Issues - Chemistry Teaching Labs. [Link]
Sources
- 1. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembam.com [chembam.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. magritek.com [magritek.com]
Technical Support Center: Stabilizing 1,2,3,4-Tetrahydro-2,7-naphthyridine in Aqueous Solutions
Welcome to the technical support center for 1,2,3,4-Tetrahydro-2,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound in aqueous experimental settings. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of 1,2,3,4-Tetrahydro-2,7-naphthyridine.
Q1: My 1,2,3,4-Tetrahydro-2,7-naphthyridine solution is turning yellow/brown overnight. What is happening?
A1: A color change in your solution is a primary indicator of chemical degradation. The most probable cause is the oxidation of the tetrahydropyridine ring. This process, known as aromatization, converts the 1,2,3,4-Tetrahydro-2,7-naphthyridine into its fully aromatic 2,7-naphthyridine counterpart.[1][2] This new conjugated system absorbs visible light, resulting in the observed color. This reaction can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.
Q2: I've observed a significant loss of my compound's activity in my cell-based assay. Could this be a stability issue?
A2: Absolutely. Biological activity is intrinsically linked to the specific three-dimensional structure of a molecule. The conversion of the saturated, non-planar tetrahydropyridine ring to a flat, aromatic pyridine ring drastically alters the molecule's shape and electronic distribution. This structural change can abolish its ability to bind to its biological target, leading to a perceived loss of potency or efficacy in your experiments.
Q3: What is the most critical factor to control for maintaining the stability of 1,2,3,4-Tetrahydro-2,7-naphthyridine in an aqueous solution?
A3: Based on the chemistry of related heterocyclic amines, pH and protection from oxidation are the most critical factors. The secondary amine within the tetrahydro-ring system is susceptible to pH-dependent degradation pathways and is readily oxidized.[3][4] Extreme pH values (highly acidic or highly alkaline) can catalyze degradation, while dissolved oxygen can directly lead to aromatization.[1][2] Therefore, maintaining a buffered, near-neutral pH and minimizing oxygen exposure are paramount.
Q4: How should I prepare and store my aqueous stock solutions?
A4: To maximize stability, it is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent like DMSO, if compatible with your experimental system.[5] For aqueous working solutions, prepare them fresh for each experiment by diluting the DMSO stock into a deoxygenated, buffered solution. For short-term storage of aqueous solutions (e.g., a few hours), keep them on ice and protected from light. For longer-term storage, aliquoting and freezing at -80°C is advisable, but stability under these conditions must be validated for your specific buffer system.
Q5: Is it better to use the free base or a salt form of the compound?
A5: Using a salt form, such as a hydrochloride (HCl) salt, is highly recommended for enhanced stability.[6] The protonation of the basic nitrogen atoms in the molecule increases its water solubility and significantly improves its resistance to oxidative degradation. If you are using the free base, consider preparing solutions in a buffer with a pH that ensures the compound is predominantly in its protonated, more stable state.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section provides a systematic approach to identifying and mitigating degradation of 1,2,3,4-Tetrahydro-2,7-naphthyridine in your experiments.
Issue 1: Rapid Discoloration and/or Precipitate Formation
-
Potential Cause: Oxidative degradation (aromatization) is the most likely culprit. This process can be accelerated by contaminants, such as metal ions, which can catalyze oxidation. High pH can also increase the rate of oxidation.
-
Troubleshooting Workflow:
-
Step-by-Step Protocol: Preparing Deoxygenated Buffers
-
Prepare your desired buffer solution (e.g., phosphate-buffered saline, PBS) using high-purity, metal-free water.
-
Place the buffer in a suitable container (e.g., a glass bottle with a septum-sealed cap).
-
Sparge the solution with an inert gas, such as nitrogen (N₂) or argon (Ar), for at least 15-30 minutes. This is achieved by bubbling the gas through the liquid via a long needle or cannula while providing a vent for the displaced air.
-
Immediately after deoxygenation, seal the container and store it at 4°C.
-
Use this deoxygenated buffer to prepare your working solutions of 1,2,3,4-Tetrahydro-2,7-naphthyridine.
-
Issue 2: Inconsistent Results or Loss of Compound Efficacy Over Time
-
Potential Cause: This points to a slower degradation process occurring during the course of your experiment. The key variables to investigate are pH, temperature, and light exposure.
-
Troubleshooting Workflow:
Caption: Workflow for investigating loss of compound activity.
-
Data Summary: Recommended Buffer and Storage Conditions
| Parameter | Recommendation | Rationale |
| pH Range | 6.0 - 7.5 | Minimizes risk of acid- or base-catalyzed hydrolysis. Keeps the secondary amine partially protonated, enhancing stability. |
| Buffer Choice | Phosphate, MES | These buffers are generally inert and less likely to participate in degradation reactions compared to buffers with nucleophilic groups. |
| Temperature | 2-8°C (on ice) | Reduces the rate of all chemical degradation pathways. [7] |
| Light Exposure | Minimize (use amber vials) | Prevents potential photolytic degradation, a common pathway for nitrogen-containing heterocycles. [8] |
| Atmosphere | Inert (Nitrogen or Argon) | Directly prevents oxidative degradation by removing atmospheric oxygen. |
-
Step-by-Step Protocol: Stability-Indicating HPLC Analysis
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute potential degradation products.
-
Detection: UV detector, scan across a range (e.g., 220-400 nm) to identify the optimal wavelength for the parent compound and any new peaks that appear upon degradation.
-
-
Sample Analysis:
-
Prepare your 1,2,3,4-Tetrahydro-2,7-naphthyridine solution under the conditions you wish to test (e.g., in a specific buffer at a specific temperature).
-
Inject a sample immediately after preparation (T=0) to get a baseline chromatogram.
-
After the desired time point (e.g., 2, 4, 8, 24 hours), inject another sample.
-
-
Data Interpretation:
-
Compare the chromatograms. A decrease in the peak area of the parent compound indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products. The primary degradation product is likely to be the aromatic 2,7-naphthyridine, which will have a different retention time.
-
-
By systematically applying these troubleshooting guides and adhering to the recommended handling procedures, you can significantly improve the stability of 1,2,3,4-Tetrahydro-2,7-naphthyridine in your aqueous solutions, leading to more reliable and reproducible experimental outcomes.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Molecules, 16(12), 9843-9865.
- Díaz-Gavilán, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(13), 3052.
- Syguda, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(4), 3589.
-
Gao, Y., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[1][2]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858–8875.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Graham, D. G., et al. (2019). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate.
- Bak, A., et al. (2014). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 19(8), 12696-12713.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Nucleophilic Substitution on the Naphthyridine Ring
Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions on the naphthyridine ring. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. The naphthyridine core is a key component in numerous pharmacologically active compounds, and mastering its functionalization is crucial for advancing medicinal chemistry and materials science.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues.
Q1: My nucleophilic aromatic substitution (SNAr) reaction on a chloronaphthyridine is not proceeding. What are the initial troubleshooting steps?
A1: First, verify the reactivity of your specific naphthyridine isomer. The positions of the nitrogen atoms significantly influence the electrophilicity of the carbon atoms. Positions ortho or para to a ring nitrogen are generally more activated towards nucleophilic attack.[3] If your leaving group is not at an activated position, the reaction will be sluggish. Next, consider the nucleophile's strength and the reaction conditions. Stronger nucleophiles and higher temperatures are often necessary.[4] Finally, ensure your solvent is appropriate; polar aprotic solvents like DMF, DMAc, or DMSO are typically preferred as they can stabilize the charged intermediate (Meisenheimer complex).[5]
Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
A2: Regioselectivity in SNAr reactions on naphthyridines is primarily dictated by the electronic effects of the ring nitrogens. The most electron-deficient positions are the most reactive. If your naphthyridine has multiple potential reaction sites, consider the steric hindrance around each site. A bulky nucleophile may favor a less sterically hindered position. Additionally, the nature of the leaving group can play a role; fluoride is the most activating halogen for SNAr reactions due to its high electronegativity.[6] In some cases, protecting groups can be employed to block more reactive sites and direct the nucleophile to the desired position.
Q3: My reaction is giving a low yield. What are the key parameters to optimize?
A3: To improve a low yield, systematically optimize the following parameters:
-
Temperature: Gradually increase the reaction temperature. Many SNAr reactions require significant thermal energy to overcome the activation barrier.[4]
-
Base: The choice and stoichiometry of the base are critical, especially when using amine nucleophiles. A stronger base can deprotonate the amine, increasing its nucleophilicity. Common bases include K2CO3, Cs2CO3, or non-nucleophilic organic bases like DBU.
-
Solvent: While polar aprotic solvents are standard, sometimes a switch to a different solvent system can dramatically improve yields.[7]
-
Catalyst: For less reactive systems, consider palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which can be more efficient than traditional SNAr.[8][9]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed breakdown of common problems and their solutions.
Problem 1: Low or No Yield
| Potential Cause | Troubleshooting Strategy |
| Insufficiently activated naphthyridine ring | The inherent electron deficiency of the naphthyridine ring may not be enough to facilitate substitution. Consider if your isomer and the position of the leaving group are optimal. If not, you may need to introduce an electron-withdrawing group (EWG) at an ortho or para position to the leaving group to further activate the ring.[10][11] |
| Poor leaving group | The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[10][12] If you are using a less reactive leaving group like bromo or iodo, consider converting it to a more reactive one, such as a fluoro or tosylate group, if synthetically feasible. |
| Weak nucleophile | If your nucleophile is weak, you may need to increase its reactivity. For amines, using a strong base to generate the corresponding amide can significantly enhance nucleophilicity.[13] For alcohols, conversion to the alkoxide with a base like NaH is standard practice. |
| Inappropriate solvent | The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.[7] If your reaction is sluggish in a less polar solvent like THF, switching to a more polar aprotic solvent such as DMF, DMSO, or NMP can accelerate the reaction.[5] |
| Reaction temperature is too low | SNAr reactions often require elevated temperatures to proceed at a reasonable rate due to the energy required to disrupt the aromaticity of the ring.[4] Carefully increase the temperature in increments, monitoring for product formation and decomposition. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Strategy |
| Competitive reaction at other sites | If your naphthyridine has multiple leaving groups or activated positions, you may observe a mixture of products. To improve selectivity, consider using a bulkier nucleophile that will preferentially attack the less sterically hindered position. Alternatively, lowering the reaction temperature may favor the thermodynamically more stable product. |
| Decomposition of starting material or product | Naphthyridine rings can be sensitive to harsh reaction conditions. If you observe decomposition, try lowering the reaction temperature and using a milder base. Running the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidative side reactions. |
| Reaction with the solvent | Some solvents, particularly alcohols, can act as nucleophiles at high temperatures.[5] If you suspect this is occurring, switch to a non-nucleophilic solvent. |
| Hydrolysis of the leaving group | If there is residual water in your reaction mixture, you may observe the formation of hydroxynaphthyridines. Ensure all reagents and solvents are anhydrous. |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common nucleophilic substitution reactions on the naphthyridine ring.
Protocol 1: General Procedure for SNAr of a Chloronaphthyridine with an Amine
This protocol outlines a standard procedure for the reaction between a chloronaphthyridine and a primary or secondary amine.
Materials:
-
Chloronaphthyridine derivative (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 - 3.0 eq)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask or sealed tube, add the chloronaphthyridine derivative and the base.
-
Flush the vessel with an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine nucleophile.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Halonaphthyridine
This protocol is for a palladium-catalyzed cross-coupling reaction, which is often more efficient for less reactive substrates.[8]
Materials:
-
Halonaphthyridine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%)[14]
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., Cs2CO3, NaOt-Bu, 1.5-2.0 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (argon)
Procedure:
-
In a glovebox or under a stream of argon, add the halonaphthyridine, amine, base, palladium precatalyst, and ligand to a Schlenk tube or microwave vial.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Visualization of Key Concepts
Visual aids can help in understanding the underlying principles of these reactions.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Diagram 2: Troubleshooting Workflow for Low Yield in SNAr Reactions
Caption: A decision tree for troubleshooting low-yielding SNAr reactions.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
YouTube. (2020). SNAr reaction scope & limitations. [Link]
-
CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[C][10][15]Naphthyridines. [Link]
-
Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
-
National Institutes of Health. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. [Link]
-
National Institutes of Health. (n.d.). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]
-
ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
-
ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chichibabin reaction. (n.d.). [Link]
-
Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. [Link]
-
RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
-
PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]
-
ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
-
National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. [Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
-
YouTube. (2014). Using Nucleophilic Substitution in Synthesis. [Link]
-
ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. [Link]
-
Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. (n.d.). [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. [Link]
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereocontrol in the Aza-Diels-Alder Synthesis of Tetrahydronaphthyridines
Welcome to the technical support center for the stereoselective aza-Diels-Alder synthesis of tetrahydronaphthyridines. This powerful cycloaddition reaction is a cornerstone for building complex nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. However, achieving precise control over the stereochemical outcome can be a significant challenge.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the causal factors governing stereoselectivity and offers structured troubleshooting advice to overcome common experimental hurdles.
Part 1: Foundational Principles of Stereocontrol
The aza-Diels-Alder reaction, a variant of the classic Diels-Alder, involves an imine as the dienophile, leading to the formation of nitrogen-containing six-membered rings.[1][2] Achieving stereocontrol means dictating the three-dimensional arrangement of atoms at newly formed chiral centers. This is governed by two main factors: diastereoselectivity (endo/exo selectivity) and enantioselectivity.
-
Diastereoselectivity (Controlling the Endo/Exo Ratio): In a "normal demand" Diels-Alder reaction, the endo transition state is often favored due to secondary orbital interactions, a principle known as the Alder Endo Rule.[3] However, in aza-Diels-Alder reactions, particularly those catalyzed by strong Lewis acids, the mechanism can shift from a concerted pericyclic pathway to a stepwise Mannich-Michael pathway.[1] This shift can alter the diastereomeric outcome, with the exo product sometimes predominating.[1]
-
Enantioselectivity (Controlling the R/S Configuration): Achieving a high enantiomeric excess (ee) requires a chiral environment that favors the formation of one enantiomer over its mirror image. This is almost exclusively accomplished through the use of chiral catalysts (Lewis acids, Brønsted acids, or organocatalysts) or chiral auxiliaries attached to the reactants.[1] The catalyst or auxiliary creates a sterically and electronically biased pocket around the reacting molecules, forcing the diene to approach the imine from a specific face (re or si).
The choice of catalyst is paramount. Chiral Lewis acids, such as those based on copper, boron, or zirconium complexes, activate the imine dienophile by coordinating to the nitrogen atom, lowering its LUMO energy.[4][5] Chiral Brønsted acids, like BINOL-derived phosphoric acids, can protonate the imine, also activating it for the cycloaddition.[6]
Caption: General catalytic cycle for a chiral Lewis acid-catalyzed aza-Diels-Alder reaction.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Poor Diastereoselectivity (Low d.r.)
Question: My reaction produces a nearly 1:1 mixture of endo and exo diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Answer: Low diastereoselectivity is typically a result of insufficient energy difference between the endo and exo transition states. Several factors can be tuned to address this:
-
Causality: The geometry of the transition state dictates the diastereomeric outcome. Lowering the reaction temperature often enhances selectivity because the reaction is under kinetic control, and the small energy difference between the two transition states becomes more significant relative to the available thermal energy (kT). Bulky catalysts or substrates can also create a stronger steric bias, favoring one approach over the other.[7]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most common and effective first step. If your reaction is running at room temperature, try 0 °C, -20 °C, or even -78 °C. Be aware that lower temperatures will decrease the reaction rate, requiring longer reaction times.[8]
-
Screen Different Catalysts: The steric and electronic properties of the catalyst are critical.
-
Lewis Acids: Switch to a Lewis acid with a more sterically demanding ligand. For example, if a simple Cu(OTf)₂/BOX catalyst gives poor results, try a bulkier BOX ligand or a different metal complex entirely, such as those based on Zr or Nb.[9]
-
Brønsted Acids: The counterion of a chiral phosphoric acid can influence the steric environment. Experiment with catalysts bearing bulky groups (e.g., 2,4,6-triisopropylphenyl) on the BINOL backbone.
-
-
Vary the Solvent: The solvent can influence transition state stabilization. Less polar solvents may enhance secondary orbital interactions, potentially favoring the endo product. Screen solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF).[10]
-
Modify the Substrates: If possible, increasing the steric bulk of either the diene or the imine can create a more defined transition state. An electron-withdrawing group on the imine nitrogen generally increases reactivity and can influence selectivity.[1]
-
Data Summary: Effect of Temperature on Selectivity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
|---|---|---|---|
| 25 | 4 | 95 | 60:40 |
| 0 | 12 | 92 | 85:15 |
| -20 | 24 | 90 | 92:8 |
| -78 | 72 | 85 | >98:2 |
(Note: Data is illustrative, based on general observations reported in the literature.[8])
Issue 2: Low Enantioselectivity (Low ee)
Question: The reaction works, but the enantiomeric excess (ee) of my product is below the desired >90%. What are the likely causes and solutions?
Answer: Poor enantioselectivity points to an ineffective transfer of chirality from the catalyst to the product. This can happen for several reasons:
-
Causality: The catalyst is meant to create a distinct chiral environment. If this environment is not well-defined, or if a competing, non-selective reaction pathway exists, the result will be a racemate or a product with low ee. The most common competing pathway is the uncatalyzed "background" reaction, which is typically non-selective.
Caption: A chiral catalyst blocks one face of the imine, favoring diene approach from the other.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: A low catalyst loading might not be sufficient to outcompete the background reaction. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%).
-
Ensure Anhydrous Conditions: Water can deactivate many Lewis acid catalysts. Ensure all glassware is oven- or flame-dried, use freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). Molecular sieves can be added to the reaction mixture.
-
Screen Chiral Ligands: The "lock and key" fit between the catalyst and substrate is crucial. A ligand that is highly effective for one substrate may not be for another.[5] It is essential to screen a panel of ligands with different steric and electronic properties (e.g., for Cu catalysis, screen various BOX, PyBOX, or phosphino-oxazoline ligands).
-
Re-evaluate the Solvent: The solvent can affect the conformation and catalytic activity of the chiral catalyst. In some cases, coordinating solvents like THF can compete for the Lewis acid, reducing its effectiveness. Non-coordinating solvents like toluene or DCM are often preferred. Chiral ionic liquids have also been used as both the solvent and a chiral inductor.[4]
-
Check Reagent Purity: Impurities in the imine or diene can sometimes interfere with the catalyst. Ensure reagents are freshly prepared or purified immediately before use. Imines, in particular, can be prone to hydrolysis or oligomerization.
-
Issue 3: Low or No Product Yield
Question: My reaction is not proceeding, or the yield is very low, even after extended reaction times. What should I check?
Answer: A lack of reactivity points to a fundamental issue with the reagents, catalyst activity, or reaction conditions.
-
Causality: For the reaction to occur, the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene must be close enough to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the imine). Catalysts are used to lower the imine's LUMO. If the catalyst is inactive or the electronic mismatch between reactants is too large, the activation barrier will be too high for the reaction to proceed.
-
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Pre-formation: Is the active catalyst being formed correctly? Some catalysts, like Cu(I)/BINAP, require in-situ formation from a precursor.[5] Ensure the correct procedure is followed.
-
Activation: Some Lewis acids require an activator (e.g., a silver salt to abstract a halide and generate a cationic, more Lewis-acidic species).
-
Source: If using a commercial catalyst, verify its age and storage conditions. Consider synthesizing the catalyst fresh.
-
-
Assess Substrate Reactivity:
-
Electronics: An electron-rich diene (e.g., Danishefsky's diene) reacts best with an electron-poor imine.[4] Ensure your imine has a suitable electron-withdrawing group (e.g., tosyl, nosyl, or ester group) on the nitrogen or carbon framework.
-
In-situ Generation: Imines can be unstable. Generating the imine in situ from the corresponding aldehyde/ketone and amine immediately before or during the reaction can sometimes improve yields.[1]
-
-
Increase Temperature: While lower temperatures are better for selectivity, a complete lack of reaction may indicate the need for more thermal energy. Try running the reaction at room temperature or even with gentle heating (e.g., 40 °C) to see if any product forms.[10] If it does, you can then begin to optimize for selectivity by gradually lowering the temperature.
-
Concentration: Ensure the reaction concentration is appropriate. Bimolecular reactions are often favored at higher concentrations.
-
Part 3: Exemplary Experimental Protocol
This protocol is an example of a chiral Brønsted acid-catalyzed aza-Diels-Alder reaction for the synthesis of a tetrahydropyridine derivative, a common core related to tetrahydronaphthyridines.
Reaction: Asymmetric aza-Diels-Alder of an ethyl glyoxylate imine with a silyloxy-butadiene.
-
Reagent Preparation:
-
The chiral phosphoric acid catalyst (R)-TRIP (5 mol%) is added to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
The flask is evacuated and backfilled with dry argon three times.
-
Anhydrous toluene (0.2 M) is added via syringe.
-
-
Reaction Setup:
-
The catalyst solution is cooled to -20 °C in a cryocooler.
-
The N-PMP protected ethyl glyoxylate imine (1.0 equiv.) is added as a solution in toluene.
-
The aryl-substituted 2-silyloxy-1,3-butadiene (1.2 equiv.) is added dropwise over 5 minutes.
-
-
Monitoring and Workup:
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
-
Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (determined by ¹H NMR analysis of the crude product), and enantiomeric excess (determined by chiral HPLC) are recorded.
-
Self-Validation: This protocol is self-validating by including clear checkpoints. The ¹H NMR of the crude mixture provides the diastereomeric ratio, confirming the stereochemical outcome before purification. Chiral HPLC analysis of the final product validates the enantioselectivity and confirms the success of the asymmetric catalysis.
References
-
Aza-Diels–Alder reaction. Wikipedia.[Link]
-
Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. ACS Publications.[Link]
-
Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.[Link]
-
Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Royal Society of Chemistry.[Link]
-
Enantioselective (Formal) Aza-Diels−Alder Reactions with Non-Danishefsky-Type Dienes. Journal of the American Chemical Society.[Link]
-
Domino Aza-Michael- ih -Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. ResearchGate.[Link]
-
The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes. Royal Society of Chemistry.[Link]
-
Mechanism, Stereoselectivity, and Role of O2 in Aza-Diels–Alder Reactions Catalyzed by Dinuclear Molybdenum Complexes: A Theoretical Study. Inorganic Chemistry.[Link]
-
Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry.[Link]
-
Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction. Sci-Hub.[Link]
-
Catalytic enantioselective aza-Diels-Alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids. PubMed.[Link]
-
Asymmetric Synthesis of Tetrahydropyridines via a Brønsted Acid Catalyzed Aza-Diels–Alder Reaction. Sci-Hub.[Link]
-
Highly Enantioselective Azadiene Diels−Alder Reactions Catalyzed by Chiral N-Heterocyclic Carbenes. Journal of the American Chemical Society.[Link]
-
Diels Alder Reaction Mechanism. BYJU'S.[Link]
-
Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. PNAS.[Link]
-
Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated from α‑Halogeno Hydrazones. ChemRxiv.[Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Royal Society of Chemistry.[Link]
-
Diels–Alder Based Approach to Prenyleudesmane Diterpenoids. Thieme Chemistry.[Link]
-
Asymmetric Synthesis of Tetrahydropyridines via Diels-Alder Reaction. Sci-Hub.[Link]
-
Asymmetric aza-Diels-Alder reaction: enantio- and diastereoselective reaction of imine mediated by Chiral Lewis acid. Sci-Hub.[Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. ResearchGate.[Link]
-
Aza-Diels—Alder Reaction in Fluorinated Alcohols. A One-Pot Synthesis of Tetrahydroquinolines. ResearchGate.[Link]
-
Diels–Alder reaction. Wikipedia.[Link]
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps.[Link]
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Royal Society of Chemistry.[Link]
Sources
- 1. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
- 5. Catalytic enantioselective aza-Diels-alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of Tetrahydronaphthyridine Compounds
Welcome to the technical support center for the analytical purity assessment of tetrahydronaphthyridine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis. The information herein is structured to offer not just procedural steps but also the scientific reasoning behind them, ensuring robust and reliable results.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of tetrahydronaphthyridine compounds due to its high resolution, sensitivity, and versatility.[1][2][3] However, the unique chemical properties of these nitrogen-containing heterocyclic compounds can present specific challenges.
Frequently Asked Questions (HPLC)
Q1: I'm observing poor peak shape (fronting or tailing) for my main tetrahydronaphthyridine peak. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common issue that can compromise resolution and accurate quantification. The basic nature of the nitrogen atoms in the tetrahydronaphthyridine core is often the primary culprit.
-
Causality: The lone pair of electrons on the nitrogen atoms can interact strongly with residual acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction, in addition to the primary reversed-phase interaction, leads to peak tailing. Peak fronting is often an indication of column overload.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competitive Base: Introduce a small amount of a competitive base, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%). These amines will preferentially interact with the active silanol sites, masking them from your analyte.
-
Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of your compound to maintain a consistent ionization state. For basic compounds like tetrahydronaphthyridines, a lower pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid) will protonate the nitrogens, improving peak shape.
-
-
Column Selection:
-
End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process that covers most of the residual silanol groups.
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, which can offer alternative selectivities and reduce silanol interactions.
-
-
Sample Overload Check:
-
Dilute the Sample: Inject a 10-fold dilution of your sample. If the peak shape improves, you were likely overloading the column. Determine the optimal sample concentration that balances sensitivity and peak shape.
-
-
Troubleshooting Guide: HPLC Method Development
This workflow outlines a systematic approach to developing a robust HPLC method for tetrahydronaphthyridine purity analysis.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Q2: My retention times are drifting between injections. What should I investigate?
A2: Retention time drift can be caused by several factors, often related to the stability of the HPLC system or the column itself.[4]
-
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before the first injection and between gradient runs. For nitrogen-containing compounds, this can sometimes take longer.
-
Mobile Phase Composition: Inaccurate mobile phase preparation is a common cause. Remake the mobile phase, ensuring precise measurements. If using a gradient, check that the pump is mixing the solvents correctly.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. A simple check is to collect the mobile phase from the detector outlet for a set time and measure the volume.
-
| Potential Cause | Corrective Action |
| Inadequate Column Equilibration | Increase equilibration time before first injection and between runs. |
| Inconsistent Mobile Phase | Prepare fresh mobile phase, ensuring accurate measurements. |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature. |
| Pump Malfunction or Leaks | Inspect pump for leaks and verify flow rate accuracy. |
Section 2: Mass Spectrometry (MS) for Impurity Identification
Pairing HPLC with Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[5][6][7] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions.[7]
Frequently Asked Questions (MS)
Q3: I've detected a low-level impurity with LC-MS, but the fragmentation pattern is weak. How can I get better structural information?
A3: Obtaining good fragmentation data for low-level impurities can be challenging.
-
Strategies for Enhanced Fragmentation:
-
Increase Collision Energy: In your MS/MS settings, systematically increase the collision energy to induce more fragmentation.
-
Use Different Ionization Techniques: If you are using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), as it can sometimes produce different fragmentation patterns.
-
Isolate and Concentrate: If possible, use semi-preparative HPLC to isolate the impurity.[8][9] This will provide a more concentrated sample for direct infusion into the mass spectrometer, allowing for more detailed MS^n experiments.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of tetrahydronaphthyridine compounds and their impurities.[1][10][11] It is also a powerful quantitative method (qNMR).
Frequently Asked Questions (NMR)
Q4: I have an impurity that co-elutes with my main compound in the HPLC. Can I still use NMR to identify and quantify it?
A4: Yes, NMR can often resolve signals from co-eluting compounds.
-
NMR Approach for Co-eluting Species:
-
High-Field NMR: Use the highest field strength NMR spectrometer available to maximize signal dispersion.
-
2D NMR: Acquire a suite of 2D NMR experiments (COSY, HSQC, HMBC). These experiments can help to identify the spin systems of the individual components, even if their 1D signals overlap.
-
Quantitative NMR (qNMR): Once you have identified unique, non-overlapping signals for both your main compound and the impurity, you can use qNMR to determine their relative concentrations. This is done by integrating the signals and comparing them to a certified internal standard.
-
Workflow for Impurity Identification and Quantification
This diagram illustrates a comprehensive workflow for the purity assessment of tetrahydronaphthyridine compounds, integrating multiple analytical techniques.
Caption: Integrated workflow for purity assessment.
Section 4: Method Validation
All analytical methods used for purity assessment must be validated to ensure they are suitable for their intended purpose.[12][13][14] The validation should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12] This is often demonstrated by performing forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
This technical support guide provides a foundational understanding of the common challenges and solutions in the purity analysis of tetrahydronaphthyridine compounds. For more complex issues, consulting with an analytical chemistry expert is always recommended.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). NIH. [Link]
-
Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. (2020). Theranostics. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability. (2024). ACS Publications. [Link]
-
1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. (n.d.). PMC. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA). [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5). (2014). Journal of Medicinal Chemistry. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]
-
Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. (2020). MDPI. [Link]
- WO2016032921A1 - TETRAHYDRONAPHTHYRIDINE DERIVATIVES AS mGluR2-NEGATIVE ALLOSTERIC MODULATORS, COMPOSITIONS, AND THEIR USE. (n.d.).
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Angewandte Chemie International Edition. [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]
- WO2009121812A1 - Tetrahydronaphthyridines and aza derivatives thereof as histamine h3 receptor antagonists. (n.d.).
-
Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2023). MDPI. [Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 [thno.org]
- 9. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
Technical Support Center: Improving Yield in Multi-Step Synthesis of Complex Naphthyridine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyridines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials.[1][2][3][4] Their synthesis, however, often involves multi-step sequences that can be fraught with challenges, leading to diminished overall yields.[5] Traditional synthetic routes can be labor-intensive and time-consuming, frequently resulting in moderate to low yields.[5] This guide provides in-depth troubleshooting advice and optimized protocols to address common issues encountered during the synthesis of complex naphthyridine derivatives, empowering researchers to enhance efficiency and achieve higher yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the multi-step synthesis of naphthyridines.
Q1: My overall yield after a 5-step synthesis is less than 5%. Where do I even begin to troubleshoot?
A1: A low overall yield in a multi-step synthesis is a common and frustrating problem. The key is a systematic, step-by-step analysis.
-
Yield & Purity Audit: Re-examine the yield and purity (via LC-MS and ¹H NMR) at each individual step. A single problematic step with a 40% yield can devastate the overall output. Identify the lowest-yielding transformation as your primary target for optimization.
-
Stability of Intermediates: Naphthyridine intermediates can be unstable. Are you storing them correctly (e.g., under inert gas, protected from light, at low temperatures)? Some intermediates may need to be used immediately in the next step without full purification.
-
Mechanical Losses: Be mindful of losses during workup and purification. The highly polar nature of many naphthyridine derivatives can lead to issues. Are they partially soluble in the aqueous layer during extraction? Are they streaking on silica gel columns? Consider using specialized purification techniques (see Troubleshooting Guide on Purification).
Q2: I'm struggling with inconsistent results, even when I follow the same procedure. What could be the cause?
A2: Inconsistency often points to hidden variables in your reaction setup.
-
Reagent Quality: The purity of starting materials and reagents is paramount. Are your solvents anhydrous? Is your base freshly opened or has it been exposed to air? For sensitive reactions like palladium-catalyzed cross-couplings, even trace impurities can inhibit the catalyst.
-
Atmosphere Control: Many reactions in naphthyridine synthesis, particularly those involving organometallics or palladium catalysts, are highly sensitive to oxygen and moisture. Ensure your inert gas (Argon or Nitrogen) technique is rigorous. This includes proper degassing of solvents (e.g., via sparging or freeze-pump-thaw cycles) and using well-sealed reaction vessels.
-
Temperature Control: Is your heating method consistent? An oil bath with a thermocouple provides much more accurate temperature control than a heating mantle with a rheostat. Some reactions have a very narrow optimal temperature window.[6]
Q3: How do I manage the purification of polar, nitrogen-containing intermediates that are difficult to handle?
A3: The basicity of the pyridine rings in naphthyridines often causes issues during silica gel chromatography, such as tailing and irreversible adsorption.[7]
-
Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface. Common choices include triethylamine (0.1-1% v/v) or a 7N ammonia solution in methanol (1-2%).[7]
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) as an alternative to silica gel for purifying basic compounds.[7] Amine-deactivated silica is also a highly effective option.[7]
-
Reverse-Phase Chromatography: For less polar derivatives, reverse-phase chromatography (C18) can be an excellent alternative. Using mobile phase modifiers like formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the basic nitrogens.[7]
Part 2: Troubleshooting Guides by Reaction Type
This section provides detailed, step-by-step troubleshooting for common reactions used in naphthyridine synthesis.
Guide 1: The Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction for constructing the naphthyridine core, typically by condensing an o-aminopyridine carboxaldehyde or ketone with a compound containing an α-methylene group.[8][9] Low yields are a frequent challenge.[10]
Problem: Low or No Product Formation
| Potential Cause | Underlying Rationale & Solution |
| Harsh Reaction Conditions | Traditional methods using high temperatures and strong acids/bases can degrade starting materials and products.[10] Solution: Opt for milder conditions. Modern catalytic systems, such as ionic liquids ([Bmmim][Im]) or choline hydroxide in water, have been shown to produce excellent yields at lower temperatures (e.g., 50-80°C).[8][10] |
| Suboptimal Catalyst | The catalyst is crucial for promoting the initial aldol condensation and subsequent cyclization/dehydration. An inappropriate choice leads to low conversion.[10] Solution: Screen a variety of catalysts. While KOH or L-proline are common, consider alternatives like molecular iodine or CeCl₃·7H₂O, which have proven effective under mild conditions.[6] |
| Side Reactions | The primary competing reaction is the self-condensation of the ketone or aldehyde starting material (an aldol reaction).[10] Solution: Control the stoichiometry and addition rate. Slowly adding the ketone to the reaction mixture containing the aminopyridine and catalyst can favor the desired intermolecular reaction over self-condensation.[6][11] |
| Incorrect Solvent | The solvent influences reactant solubility and the reaction pathway.[6] Solution: While high-boiling polar aprotic solvents (DMF, DMSO) are common, green chemistry approaches using water or ionic liquids can surprisingly lead to higher yields and easier workups.[6][8] |
Workflow: Troubleshooting Low Yield in Friedländer Synthesis
Caption: Decision tree for troubleshooting Friedländer reactions.
Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed reactions are indispensable for functionalizing the naphthyridine core, but they are notoriously sensitive.[1][12][13][14]
Problem: Incomplete Conversion or Catalyst Decomposition
| Potential Cause | Underlying Rationale & Solution |
| Catalyst Inhibition/Poisoning | The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a primary cause of failure in cross-coupling reactions with nitrogen heterocycles. Solution: Choose the right ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, XantPhos) can shield the metal center, promote the desired catalytic cycle, and prevent inhibition.[12] |
| Poorly Soluble Base | Many common bases (e.g., K₂CO₃, K₃PO₄) have low solubility in organic solvents, leading to slow and irreproducible reactions. Solution: Use a soluble base like Cs₂CO₃ or grind solid bases like K₃PO₄ into a very fine powder to maximize surface area.[15] For anhydrous Suzuki couplings with K₃PO₄, adding a few equivalents of water can actually be beneficial.[15] |
| Incorrect Pd Source/Precatalyst | The choice of palladium source and its oxidation state (Pd(0) vs. Pd(II)) is critical. Some reactions require a specific precatalyst for efficient oxidative addition. Solution: Use modern palladium precatalysts (e.g., G3 or G4 palladacycles) which are air-stable and form the active Pd(0) species reliably in solution. |
| Degassing Failure | Residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of black palladium precipitate and stalled reactions. Solution: Rigorous degassing is non-negotiable. Use at least three freeze-pump-thaw cycles for your solvent and reaction mixture or sparge with argon for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling on a Chloro-Naphthyridine
-
Setup: To a flame-dried Schlenk flask, add the chloro-naphthyridine (1.0 eq), boronic acid or ester (1.2-1.5 eq), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2.2-11 mol%).
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Proceed with standard aqueous workup.
Part 3: Advanced Strategies & Visualizations
Multi-Component Reactions (MCRs)
To circumvent the yield losses associated with multi-step synthesis, consider redesigning your route to incorporate a multi-component reaction (MCR). MCRs combine three or more starting materials in a single pot to form a complex product, offering significant advantages in atom economy, operational simplicity, and waste reduction.[2][5]
Workflow: Comparison of Synthetic Approaches
Caption: Linear vs. MCR approach to complex molecules.
References
- Synthetic Strategies, Reactivity and Applic
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Applic
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- Troubleshooting low yield in Friedländer synthesis of quinolines.Benchchem.
- overcoming challenges in the multi-step synthesis of substituted naphthyridines.Benchchem.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Overcoming challenges in the purification of piperidine-containing compounds.Benchchem.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- Synthetic Strategies, Reactivity and Applic
- 1,8-Naphthyridine synthesis.Organic Chemistry Portal.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.Organic & Biomolecular Chemistry (RSC Publishing).
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applic
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.PubMed.
- 17.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing the Reactivity of the N1 Nitrogen in Tetrahydronaphthyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydronaphthyridine scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the management of the N1 nitrogen's reactivity. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the success of your synthetic campaigns.
Troubleshooting Guide
This section addresses specific issues you may encounter during the functionalization of the N1 nitrogen in tetrahydronaphthyridines. Each problem is followed by potential causes and detailed, field-proven solutions.
Problem 1: Low or No Conversion in N1-Alkylation or N1-Arylation Reactions
You've set up an N-alkylation or N-arylation reaction targeting the N1 position, but analysis of the crude reaction mixture shows a large amount of unreacted starting material.
-
Possible Cause 1.1: Steric Hindrance at the N1 Position
The substitution pattern on your tetrahydronaphthyridine core or the bulk of your electrophile may be sterically hindering the approach to the N1 nitrogen.
Solutions:
-
For N-alkylation: Switch to a less sterically demanding alkylating agent. For example, if using a secondary alkyl halide, consider its primary counterpart if the synthetic route allows.
-
For N-arylation: The choice of ligand in palladium-catalyzed cross-coupling reactions is critical.[1] Bulky biaryl phosphine ligands can create a more open coordination sphere around the metal center, facilitating the coupling of hindered substrates. Consider screening a panel of ligands.
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time can sometimes overcome steric barriers. However, monitor for potential decomposition.
-
-
Possible Cause 1.2: Unfavorable Electronic Properties
Electron-withdrawing groups on the tetrahydronaphthyridine ring system can decrease the nucleophilicity of the N1 nitrogen, making it less reactive towards electrophiles.
Solutions:
-
Stronger Electrophiles: Employ more reactive alkylating agents, such as triflates or tosylates, instead of halides.[2] For arylations, consider using electron-poor aryl halides or arylboronic acids with activating groups.
-
Base Selection: The choice of base is crucial for deprotonating the N1 nitrogen to enhance its nucleophilicity. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required. However, be mindful of their compatibility with other functional groups in your molecule.
-
-
Possible Cause 1.3: Poor Solubility
The tetrahydronaphthyridine starting material or the reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.
Solutions:
-
Solvent Screening: Experiment with a range of solvents. Dipolar aprotic solvents like DMF, DMSO, or NMP are often effective for N-alkylation and N-arylation reactions.[2] For some palladium-catalyzed couplings, ethereal solvents like dioxane or THF are preferred.
-
Temperature: Gently heating the reaction mixture can improve solubility.
-
Phase-Transfer Catalysis: For reactions with immiscible phases, a phase-transfer catalyst can facilitate the reaction between the nucleophile and the electrophile.
-
Problem 2: Lack of Regioselectivity – Reaction Occurring at the Other Nitrogen Atom
Your functionalization reaction is proceeding, but you are observing a mixture of isomers, with modification occurring at both nitrogen atoms of the tetrahydronaphthyridine core.
-
Possible Cause 2.1: Similar Reactivity of the Nitrogen Atoms
The electronic and steric environments of the two nitrogen atoms in your specific tetrahydronaphthyridine isomer may be very similar, leading to a lack of selectivity in the reaction.
Solutions:
-
Protecting Group Strategy: This is the most robust solution for achieving regioselectivity. The more nucleophilic or sterically accessible nitrogen can be temporarily protected, directing the functionalization to the desired N1 position. The choice of protecting group is critical and should be orthogonal to the planned reaction conditions.[3][4]
Table 1: Common Nitrogen Protecting Groups and Their Cleavage Conditions
-
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |
| Tosyl | Ts | Tosyl chloride (TsCl) | Strong reducing agents or strong acid |
-
Reaction Condition Optimization: In some cases, regioselectivity can be influenced by the reaction conditions.
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, which could be the desired N1-functionalized isomer.
-
Solvent: The polarity of the solvent can influence the relative nucleophilicity of the two nitrogen atoms.
-
Problem 3: Product Decomposition or Side-Product Formation
The desired N1-functionalized product is forming but is either unstable under the reaction conditions or is accompanied by significant side products.
-
Possible Cause 3.1: Harsh Reaction Conditions
High temperatures or the use of strong bases or acids can lead to the decomposition of the starting material or the desired product, especially if they contain sensitive functional groups.
Solutions:
-
Milder Conditions: Explore milder bases (e.g., K₂CO₃, Cs₂CO₃) and lower reaction temperatures.
-
Catalyst Choice: For palladium-catalyzed reactions, some catalysts are active at room temperature, which can minimize thermal degradation.
-
-
Possible Cause 3.2: Competing Reactions
Besides N-functionalization, other reactive sites in the molecule might be undergoing undesired transformations.
Solutions:
-
Protecting Groups: Protect other reactive functional groups in the molecule (e.g., hydroxyl, amino groups) before attempting the N1-functionalization.
-
Chemoselective Reagents: Utilize reagents known for their high chemoselectivity.
-
-
Possible Cause 3.3: Oxidation of the Tetrahydronaphthyridine Ring
The tetrahydropyridine portion of the scaffold can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the reactivity of the N1 nitrogen in a tetrahydronaphthyridine?
A1: The reactivity of the N1 nitrogen is a function of several factors:
-
Hybridization and Aromaticity: The N1 nitrogen is part of a saturated piperidine ring, making it sp³-hybridized and generally more nucleophilic than the sp²-hybridized nitrogen in the aromatic pyridine ring.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on either ring can modulate the electron density at the N1 position, thereby affecting its nucleophilicity.
-
Steric Hindrance: Substituents near the N1 nitrogen can sterically shield it from attack by electrophiles.
Q2: How do I choose the most suitable protecting group for the N1 nitrogen to achieve regioselective functionalization at the other nitrogen?
A2: The selection of a protecting group should be guided by the overall synthetic strategy, particularly the conditions of the subsequent reaction steps and the final deprotection.
Decision-Making Workflow for N1-Protecting Group Selection
Caption: Workflow for selecting an N1-protecting group.
Q3: Can you provide a general experimental protocol for a typical N1-alkylation reaction?
A3: The following is a general, representative protocol. The specific reagents, stoichiometry, and conditions should be optimized for your particular substrate.
Experimental Protocol: N1-Alkylation of a Tetrahydronaphthyridine
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the tetrahydronaphthyridine starting material (1.0 equiv.).
-
Solvent and Base: Add anhydrous DMF (or another suitable solvent) to dissolve the starting material. Add a base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to an hour to allow for complete deprotonation of the N1 nitrogen.
-
Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS). Gentle heating may be required.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for N1-alkylation.
Q4: How can I definitively determine the regiochemistry of my N-functionalized product?
A4: Unambiguous determination of the site of functionalization is crucial. While 1D ¹H and ¹³C NMR can provide initial clues, 2D NMR techniques are often necessary for definitive proof.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can show through-space correlations between protons. If you have a proton on your newly introduced group (e.g., a benzylic proton), a NOESY experiment can reveal its proximity to protons on the tetrahydronaphthyridine core, allowing you to pinpoint its location.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[5] Correlations between protons on the new substituent and carbons in the tetrahydronaphthyridine ring can confirm the point of attachment.
References
-
Cresswell, A. J., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]
-
de la Cuesta, E., et al. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. [Link]
-
Dumbrava, A., & Legrand, B. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
-
Le Borgne, M., et al. (2005). Regioselective N-functionalization of tetraazacycloalkanes. The Journal of Organic Chemistry. [Link]
-
Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link]
-
de la Cuesta, E., et al. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. [Link]
-
Collins, J. C., et al. (2014). Late-stage functionalization of drug analogs. ResearchGate. [Link]
-
O'Brien, C. J., et al. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. European Journal of Organic Chemistry. [Link]
-
Zhang, X., et al. (2019). Influence of the N‐protecting group. ResearchGate. [Link]
-
Shaabani, A., et al. (2013). Regioselective synthesis of functionalized[6][7]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Li, Z., & He, C. (2006). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
-
Anisimov, A. V., et al. (2019). Regioselective Synthesis of Novel Functionalized Dihydro-1,4-thiaselenin-2-ylsufanyl Derivatives under Phase Transfer Catalysis. Molecules. [Link]
-
Kumar, S., et al. (2024). Site‐Selective S‐Arylation of 1‐Thiosugars with Aryl Thianthrenium Salts through Copper(I)‐Mediated, Photoredox‐ Catalyzed Reactions. Chemistry – A European Journal. [Link]
-
Welsch, M. E., et al. (2010). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters. [Link]
-
Wipf, P. (n.d.). WIPF GROUP RESEARCH OVERVIEW. University of Pittsburgh. [Link]
-
O'Hara, F., et al. (2022). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research. [Link]
-
Wang, H., et al. (2019). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers. [Link]
-
Li, J., et al. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry. [Link]
-
Sharma, S., & Singh, R. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. [Link]
-
Bergeron, R. J., et al. (1998). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ACS Green Chemistry Institute. (2017). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
-
Ravazzi, S., & Protti, S. (2022). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Chemistry – A European Journal. [Link]
-
Pearson Education. (2023). Nomenclature of Heterocycles. [Link]
-
Zhang, W., et al. (2021). Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. [Link]
-
Ingleson, M. J., & Pulis, A. P. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
Soderberg, T. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. North Carolina State University Libraries. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors for Researchers and Drug Development Professionals
In the landscape of oncology and metabolic disease research, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, its inhibition offers a compelling strategy to disrupt the metabolic processes that fuel rapidly proliferating cancer cells. This guide provides an in-depth, objective comparison of key NAMPT inhibitors, offering supporting experimental data and insights for researchers, scientists, and drug development professionals.
A thorough review of current scientific literature and patent databases did not yield specific public-domain information on 1,2,3,4-Tetrahydro-2,7-naphthyridine as a characterized NAMPT inhibitor. Therefore, this guide will focus on a comparative analysis of well-documented and clinically relevant NAMPT inhibitors, providing a robust framework for understanding the state-of-the-art in this therapeutic area.
The Central Role of NAMPT in Cellular Metabolism and Disease
NAMPT is a pivotal enzyme in cellular bioenergetics, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+. NAD+ is an essential cofactor for a multitude of cellular processes, including ATP production, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). Cancer cells, with their high metabolic demands and rapid proliferation, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway.[1][2] This dependency creates a therapeutic window for NAMPT inhibitors, which can selectively induce metabolic stress and apoptosis in malignant cells.
The NAMPT Signaling Pathway and Point of Inhibition
The NAMPT-mediated NAD+ salvage pathway is a fundamental cellular process. The diagram below illustrates this pathway and highlights the point of intervention for NAMPT inhibitors.
Caption: The NAMPT-mediated NAD+ salvage pathway and the mechanism of action of NAMPT inhibitors.
Comparative Analysis of Leading NAMPT Inhibitors
Several small molecule inhibitors of NAMPT have been developed and investigated for their therapeutic potential. This section provides a comparative overview of some of the most prominent examples.
| Inhibitor | Chemical Class | IC50 (Enzymatic) | Key Characteristics & Development Stage |
| FK866 (APO866) | Pyridine derivative | ~0.09 nM[3] | One of the first and most extensively studied NAMPT inhibitors. Highly potent but clinical development has been hampered by dose-limiting toxicities.[4][5] |
| CHS-828 (GMX1778) | Guanidino-containing compound | < 25 nM[6] | Another early NAMPT inhibitor that entered clinical trials. Shows potent anticancer activity by depleting cellular NAD+.[7][8] |
| LSN3154567 | Tetrahydroisoquinoline derivative | 3.1 nM[] | A highly selective and potent inhibitor with a broad spectrum of anticancer activity. Co-administration with nicotinic acid has been shown to mitigate retinal toxicity in preclinical models.[] |
| OT-82 | Novel heterocyclic | Average IC50s: 13.03 nM (non-HP cancer cells), 2.89 nM (HP cancer cells)[3] | A novel, potent inhibitor with a favorable toxicity profile, showing promise in preclinical models of hematological malignancies and Ewing sarcoma.[10][11] |
| KPT-9274 (Padnarsertib) | Pyridine derivative | ~120 nM[6] | An orally bioavailable dual inhibitor of PAK4 and NAMPT. Has been evaluated in Phase 1 clinical trials for solid tumors and non-Hodgkin's lymphoma.[12][13] |
In-Depth Profile of Key NAMPT Inhibitors
FK866 (APO866)
FK866 is a highly specific, non-competitive inhibitor of NAMPT.[14] Its potent inhibition of NAMPT leads to a gradual depletion of intracellular NAD+, ultimately triggering apoptosis in cancer cells.[4] While demonstrating significant anti-tumor activity in preclinical models, its clinical utility has been limited by on-target toxicities, including thrombocytopenia.[]
CHS-828 (GMX1778)
CHS-828 is a competitive inhibitor of NAMPT that also exhibits potent cytotoxic effects by reducing cellular NAD+ levels.[6] Similar to FK866, it has been investigated in early-phase clinical trials for solid tumors.[7]
LSN3154567
Developed by Eli Lilly, LSN3154567 is a highly selective and potent NAMPT inhibitor.[] Preclinical studies have demonstrated its robust efficacy in multiple tumor models. A key finding with this inhibitor is that co-administration of nicotinic acid (NA) can rescue normal cells from its cytotoxic effects, but not cancer cells deficient in the enzyme NAPRT1, which is required to convert NA to NAD+. This suggests a potential strategy to improve the therapeutic index of NAMPT inhibitors.[]
OT-82
OT-82 is a novel and potent NAMPT inhibitor that has shown promising preclinical activity, particularly in hematological malignancies.[3][10] It induces cell death in a NAD+-dependent manner and has a favorable toxicity profile in preclinical studies.[11] OT-82 is currently being evaluated in clinical trials for relapsed or refractory lymphoma.
KPT-9274 (Padnarsertib)
KPT-9274 is a unique, orally bioavailable small molecule that dually inhibits p21-activated kinase 4 (PAK4) and NAMPT.[6][12] This dual mechanism of action is intended to provide a broader anti-cancer effect. KPT-9274 has been investigated in a Phase 1 clinical trial for patients with advanced solid malignancies and non-Hodgkin's lymphoma.[8]
Experimental Protocols for Evaluating NAMPT Inhibitors
The evaluation of novel NAMPT inhibitors requires a series of robust in vitro and cell-based assays. The following are representative protocols that form the foundation of such an evaluation.
In Vitro NAMPT Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NAMPT.
Caption: Workflow for an in vitro NAMPT enzyme inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction buffer containing purified recombinant human NAMPT enzyme, nicotinamide, and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Compound Addition: Add the test inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., FK866).
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of NMN produced. This is often done using a coupled enzyme assay where NMN is converted to NAD+, which then participates in a reaction that generates a detectable signal (colorimetric, fluorescent, or luminescent).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cell-Based NAD+ Depletion Assay
This assay assesses the effect of a NAMPT inhibitor on intracellular NAD+ levels in cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Lyse the cells to release intracellular metabolites.
-
NAD+ Quantification: Measure the intracellular NAD+ concentration using a commercially available NAD/NADH assay kit. These kits typically use an enzyme cycling reaction to generate a colorimetric or fluorescent signal proportional to the amount of NAD+.
-
Data Normalization: Normalize the NAD+ levels to the total protein concentration in each well.
-
Analysis: Determine the concentration of the inhibitor required to reduce intracellular NAD+ levels by 50% (EC50).
Conclusion and Future Directions
The inhibition of NAMPT remains a promising therapeutic strategy, particularly in oncology. While early inhibitors like FK866 and CHS-828 demonstrated the potential of this approach, their clinical development has been challenging due to toxicity. Newer inhibitors such as LSN3154567 and OT-82, along with dual-targeting agents like KPT-9274, represent the next generation of NAMPT-targeted therapies with potentially improved therapeutic windows.
The future of NAMPT inhibitor development will likely focus on several key areas:
-
Improving Selectivity and Reducing Toxicity: Designing inhibitors with greater selectivity for tumor cells over healthy tissues and developing strategies to mitigate on-target toxicities, such as the co-administration of nicotinic acid.
-
Combination Therapies: Exploring the synergistic effects of NAMPT inhibitors with other anticancer agents, including chemotherapy, targeted therapies, and immunotherapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to NAMPT inhibition.
As our understanding of the intricate roles of NAMPT in health and disease continues to grow, so too will the opportunities for developing novel and effective therapies targeting this critical metabolic enzyme.
References
-
Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677–2688. [Link]
-
von Heideman, A., et al. (2010). Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data. Cancer Chemotherapy and Pharmacology, 65(6), 1165–1172. [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a new inhibitor of NAD biosynthesis, induces apoptosis in human tumor cells. Cancer Research, 63(21), 7436–7442. [Link]
-
Hollebecque, A., et al. (2015). A Phase I study of CHS-828, a guanidino-containing compound, administered orally as a single dose every 3 weeks in solid tumours: an ECSG/EORTC study. European Journal of Cancer, 41(5), 702-707. [Link]
-
Galli, U., et al. (2013). Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Journal of Medicinal Chemistry, 56(16), 6279–6296. [Link]
-
Karyopharm Therapeutics. (2021). KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT. [Link]
-
Cea, M., et al. (2012). Targeting NAD+ salvage pathway in cancer: opportunities and new perspectives. Current Pharmaceutical Design, 18(37), 6145-6152. [Link]
-
Shrestha, R., et al. (2020). Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer. European Journal of Medicinal Chemistry, 208, 112781. [Link]
-
Karyopharm Therapeutics. (2021). Karyopharm's KPT-9274 chances to next stage of development plunge. [Link]
-
ClinicalTrials.gov. (2021). A Phase 1 Open-Label Study of the Safety, Tolerability and Efficacy of KPT-9274, a Dual Inhibitor of PAK4 and NAMPT, in Patients With Advanced Solid Malignancies or Non-Hodgkin's Lymphoma. [Link]
-
Heske, C. M., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma. Oncogene, 39(40), 6325–6338. [Link]
-
Muruganandham, M., et al. (2016). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 7, 345. [Link]
-
Wosikowski, K., et al. (2002). Identification of a novel-orally active small-molecule NAD-synthesis inhibitor that exhibits potent anti-tumor activity in vivo. Molecular Cancer Therapeutics, 1(7), 535-544. [Link]
-
Sampath, D., et al. (2015). The NAMPT inhibitor GMX1778 enhances the efficacy of 177Lu-DOTATATE treatment of neuroendocrine tumors. Journal of Nuclear Medicine, 56(2), 257-262. [Link]
-
Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
-
ClinicalTrials.gov. (2022). Safety and Efficacy of OT-82 in Participants With Relapsed or Refractory Lymphoma. [Link]
-
Li, J., et al. (2018). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 39(2), 313–320. [Link]
-
Karyopharm Therapeutics. (2016). Karyopharm Initiates Phase 1 Clinical Trial with KPT-9274. [Link]
-
National Cancer Institute. (2022). NCI Drug Dictionary: KPT-9274. [Link]
-
National Cancer Institute. (2022). Clinical Trials Using NAMPT Inhibitor OT-82. [Link]
-
Patsnap. (2023). LSN-3154567. [Link]
-
Tan, B., et al. (2013). Pharmacokinetics, metabolism, and excretion of the novel p21-activated kinase 4 and nicotinamide phosphoribosyltransferase inhibitor KPT-9274 in rats. Drug Metabolism and Disposition, 41(11), 1956–1966. [Link]
-
Espacenet. (2022). Review of various NAMPT inhibitors for the treatment of cancer. [Link]
Sources
- 1. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. WO2025109097A2 - Novel nicotinamide phosphoribosyltransferase inhibitors and uses thereof - Google Patents [patents.google.com]
- 12. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold: A Comparative Guide to Structure-Activity Relationships
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that has proven amenable to the development of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,2,3,4-tetrahydro-2,7-naphthyridine analogs, with a primary focus on their activity as kinase inhibitors, and also touching upon their potential as modulators of other important protein targets. We will delve into the causality behind experimental choices in analog design, provide detailed experimental methodologies, and present a clear visualization of the key SAR trends.
The 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold: A Foundation for Diverse Biological Activity
The 1,2,3,4-tetrahydro-2,7-naphthyridine framework, a bicyclic heteroaromatic system, provides a rigid yet versatile template for drug design. Its distinct arrangement of nitrogen atoms and the saturated piperidine ring allow for precise spatial orientation of substituents, enabling targeted interactions with the binding sites of proteins. This has led to the exploration of this scaffold against a range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[1][2]
Comparative Analysis: 1,2,3,4-Tetrahydro-2,7-naphthyridine Analogs as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
A notable application of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold has been in the development of inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers. The following table summarizes the structure-activity relationship for a series of these analogs, highlighting the impact of substitutions on their inhibitory potency.
| Compound ID | R1 | R2 | R3 | FGFR4 IC50 (nM) |
| 1a | H | 2,6-difluoro-3,5-dimethoxyphenyl | H | >1000 |
| 1b | Ethyl carboxylate | 2,6-difluoro-3,5-dimethoxyphenyl | H | 500 |
| 1c | H | 2,6-difluoro-3,5-dimethoxyphenyl | 6-chloro | 85 |
| 1d | Ethyl carboxylate | 2,6-difluoro-3,5-dimethoxyphenyl | 6-chloro | 25 |
Data sourced from US Patent 9,890,156 B2. [3]
-
Substitution at the N-2 position: The introduction of an ethyl carboxylate group at the N-2 position (compound 1b vs. 1a ) leads to a moderate increase in potency. This suggests that this position can be modified to tune the compound's properties.
-
Substitution on the naphthyridine core: The most significant enhancement in activity is observed with the introduction of a chlorine atom at the 6-position of the naphthyridine ring (compound 1c vs. 1a ). This highlights the importance of substitution on the aromatic portion of the scaffold for potent FGFR4 inhibition.
-
Synergistic effects: The combination of substitutions at both the N-2 and 6-positions (compound 1d ) results in the most potent analog in this series, demonstrating a synergistic effect between these modifications.
Other Kinase Targets
The versatility of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold extends to other kinase families. For instance, derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in oncology.[2] Furthermore, the related 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione scaffold has been explored for the development of MEK inhibitors, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[4]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols are crucial. The following sections provide representative methodologies for the synthesis and biological evaluation of 1,2,3,4-tetrahydro-2,7-naphthyridine analogs.
Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine Analogs
The synthesis of the 1,2,3,4-tetrahydro-2,7-naphthyridine core can be achieved through various synthetic routes. One common approach involves a multi-step sequence starting from readily available pyridine derivatives.
General Synthetic Scheme:
Sources
- 1. US20240067637A1 - NAPHTHYRIDINE AND PYRIDO[3,4-c]PYRIDAZINE DERIVATIVES AS GABAA ALPHA 5 RECEPTOR MODULATORS - Google Patents [patents.google.com]
- 2. EP2937349A1 - Fused tricyclic dual inhibitors of cdk 4/6 and flt3 - Google Patents [patents.google.com]
- 3. US9890156B2 - Bicyclic heterocycles as FGFR4 inhibitors - Google Patents [patents.google.com]
- 4. WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors - Google Patents [patents.google.com]
Validating Cellular Target Engagement of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Comparative Guide
In the landscape of contemporary drug discovery, the confirmation of a small molecule's interaction with its intended cellular target is a critical milestone. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of novel chemical entities, using the hypothetical kinase inhibitor, 1,2,3,4-Tetrahydro-2,7-naphthyridine, as a central case study. We will delve into the mechanistic underpinnings, practical execution, and data interpretation of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET, and Kinobeads-based chemical proteomics. Our focus will be on not just the "how," but the "why," empowering researchers to make informed decisions for their specific research questions.
The Imperative of Target Engagement Validation
Demonstrating that a compound binds to its intended target within the complex milieu of a living cell is fundamental to building a robust pharmacological case. It bridges the gap between in vitro biochemical activity and cellular or phenotypic responses, mitigating the risk of off-target effects driving the observed biology. For our compound of interest, 1,2,3,4-Tetrahydro-2,7-naphthyridine, which we hypothesize to be a kinase inhibitor, confirming its engagement with a specific kinase is paramount to its development as a potential therapeutic.
A Comparative Overview of Key Methodologies
Here, we compare three distinct yet complementary approaches to assess the cellular target engagement of our hypothetical kinase inhibitor.
| Methodology | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable to endogenous proteins, reflects intracellular binding. | Requires a specific antibody for detection, lower throughput for Western blot-based readout. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound. | High-throughput, quantitative (IC50 determination), real-time measurements in live cells. | Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer. |
| Kinobeads Chemical Proteomics | Competitive binding of a compound against a broad-spectrum kinase inhibitor matrix ("kinobeads") followed by mass spectrometry-based quantification. | Unbiased, proteome-wide selectivity profiling, identifies on- and off-targets simultaneously. | Primarily applicable to cell lysates, may not fully recapitulate the intracellular environment. |
In-Depth Analysis of Target Engagement Methodologies
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Validation
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a cellular environment.[1][2] The fundamental principle is that the binding of a ligand, such as our 1,2,3,4-Tetrahydro-2,7-naphthyridine, stabilizes the target kinase against thermal denaturation.[1]
The experimental workflow for CETSA involves treating intact cells with the compound of interest, followed by heating the cell lysate to a range of temperatures. The aggregated proteins are then separated from the soluble fraction, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting. A positive target engagement is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.[3]
Figure 1: CETSA Experimental Workflow.
An isothermal dose-response (ITDR) experiment can also be performed where cells are treated with varying concentrations of the compound and heated at a single, fixed temperature. This allows for the determination of an apparent cellular EC50 value.[3]
| Parameter | Description | Interpretation for Target Engagement |
| Tagg (Aggregation Temperature) | The temperature at which 50% of the protein has aggregated. | An increase in Tagg in the presence of the compound indicates stabilization and therefore binding. |
| ΔTagg | The difference in Tagg between treated and untreated samples. | A larger ΔTagg generally suggests stronger binding or higher compound concentration. |
| ITDR EC50 | The concentration of the compound that gives 50% of the maximal thermal stabilization at a fixed temperature. | Provides a quantitative measure of target engagement in the cellular context. |
NanoBRET™ Target Engagement Assay: A High-Throughput Approach for Live-Cell Analysis
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive and quantitative method for measuring compound binding to a target protein in living cells.[4] It relies on the energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer molecule that binds to the same target (the acceptor).[4]
In this system, the target kinase is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound to the NanoLuc®-kinase fusion, the proximity allows for BRET to occur upon addition of the NanoLuc® substrate. Our test compound, 1,2,3,4-Tetrahydro-2,7-naphthyridine, will compete with the tracer for binding to the kinase. This competition displaces the tracer, leading to a decrease in the BRET signal, which can be measured in a plate reader.[4][5]
Figure 3: Kinobeads Chemical Proteomics Workflow.
| Parameter | Description | Interpretation for Target Engagement |
| Dose-Response Curve | A plot of the relative abundance of a kinase captured by the beads versus the concentration of the free inhibitor. | A sigmoidal curve with a decreasing signal indicates competitive binding and target engagement. |
| Apparent Kd | The concentration of the free inhibitor at which 50% of the kinase is displaced from the beads. | Provides an estimate of the binding affinity of the inhibitor for the kinase in the lysate. |
| Selectivity Profile | A comprehensive list of all kinases that show dose-dependent displacement by the inhibitor. | Reveals both the intended on-targets and unintended off-targets of the compound. |
Experimental Protocols
CETSA Protocol
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 80-90% confluency. Treat cells with 1,2,3,4-Tetrahydro-2,7-naphthyridine or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Lysis: Harvest and wash cells with PBS. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities and plot the relative amount of soluble protein as a function of temperature to generate melting curves.
NanoBRET™ Target Engagement Protocol
-
Cell Transfection: Co-transfect HEK293T cells with a vector encoding the NanoLuc®-kinase fusion protein and a vector for a transfection control.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and a serial dilution of 1,2,3,4-Tetrahydro-2,7-naphthyridine to the cells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value. [6]
Kinobeads Chemical Proteomics Protocol
-
Cell Lysis: Lyse cultured cells in a non-denaturing lysis buffer.
-
Competitive Binding: Incubate the cell lysate with a serial dilution of 1,2,3,4-Tetrahydro-2,7-naphthyridine for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the kinobeads slurry to the lysate and incubate for 1 hour at 4°C with rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the captured kinases. Plot the relative abundance of each kinase as a function of the inhibitor concentration to generate dose-response curves and determine apparent Kd values.
Conclusion: An Integrated Approach to Target Validation
The validation of cellular target engagement is a non-negotiable step in the progression of any small molecule inhibitor. As we have seen with our hypothetical kinase inhibitor, 1,2,3,4-Tetrahydro-2,7-naphthyridine, a suite of powerful technologies is available to the modern drug discovery scientist.
CETSA provides a label-free confirmation of intracellular binding to the endogenous target. NanoBRET™ offers a high-throughput, quantitative measure of target engagement in live cells, ideal for structure-activity relationship studies. Finally, kinobeads-based chemical proteomics delivers an unbiased, proteome-wide view of a compound's selectivity, a critical aspect for predicting potential off-target toxicities.
The most robust validation strategy often involves the judicious application of multiple, orthogonal methods. By combining the strengths of these techniques, researchers can build a compelling and data-rich narrative of their compound's mechanism of action, significantly de-risking its onward journey through the drug development pipeline.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Bantscheff, M., et al. (2011). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 10(1), M110.002838. [Link]
-
Klaeger, S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(1), 1574-1586. [Link]
-
van den Berg, A. J., et al. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 143(41), 17094-17104. [Link]
-
Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Medard, G., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2011, 187-210. [Link]
-
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 227-235. [Link]
-
Lim, S. M., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(9), 2953. [Link]
-
Reinecke, M., et al. (2021). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control. Scientific Reports, 11(1), 1-12. [Link]
-
Seashore-Ludlow, B., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 899692. [Link]
-
Khairnar, S. D., et al. (2023). Selected NanoBRET Follow-Up IC 50 values (nM) a. Drug Development Research, 84(2), 356-373. [Link]
-
Zhang, Y., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(9), 2953. [Link]
-
Du, X., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4071. [Link]
-
Lategahn, J., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16046-16068. [Link]
-
Promega Corporation. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]
-
Seashore-Ludlow, B., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 899692. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology, 17(2), 258-266. [Link]
-
Wiśniewska, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3323. [Link]
-
Wang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 48-61. [Link]
-
Oh, S., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. [Link]
-
White, K. A., et al. (2015). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology, 10(7), 1632-1640. [Link]
-
Seashore-Ludlow, B., et al. (2022). Ways to represent the data from different CETSA formats. (A) Melt.... ResearchGate. [Link]
-
Stephenson, E., & Higgins, J. M. G. (2023). Binding assays to profile target engagement by kinase inhibitors in.... ResearchGate. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Howell, S., et al. (2024). Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. bioRxiv. [Link]
-
Abdel-Aziz, A. A. M., et al. (2019). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 13(1), 1-17. [Link]
-
Parrow, V. (n.d.). CETSA. Karolinska Institutet. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]
-
Di Pietro, O., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h]n[3][7]aphthyridines as a New Family of Potent Peripheral-To-Midgorge-Site Inhibitors of Acetylcholinesterase: Synthesis, Pharmacological Evaluation and Mechanistic Studies. European Journal of Medicinal Chemistry, 73, 141-152. [Link]
-
El-Sayed, N. N. E., et al. (2020). Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors. Bioorganic Chemistry, 94, 103403. [Link]
-
Huang, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(10), 7173-7187. [Link]
-
Ghorab, M. M., et al. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery, 17(1), 58-69. [Link]
-
Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 939-940. [Link]
-
Quiroga, J., & Trilleras, J. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 6. eubopen.org [eubopen.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative NMR Analysis of Tetrahydronaphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Tetrahydronaphthyridines and the Indispensable Role of NMR
Tetrahydronaphthyridines, a class of bicyclic heteroaromatic compounds, represent a privileged scaffold in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure and the presence of multiple nitrogen atoms provide a versatile framework for designing molecules with specific biological activities.[1] The precise arrangement of these nitrogen atoms across the eight possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, 2,7-, and the less common 1,3-, 1,4-naphthyridines) significantly influences their physicochemical properties and their interactions with biological targets.[1] Consequently, the unambiguous structural characterization of these derivatives is paramount for establishing structure-activity relationships (SAR) and guiding drug design efforts.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insights into the connectivity, stereochemistry, and electronic environment of atoms within a molecule.[2] For tetrahydronaphthyridine derivatives, ¹H and ¹³C NMR are indispensable for confirming the isomeric identity, determining the position of substituents, and understanding the conformational dynamics of the saturated ring. This guide provides a comparative analysis of the NMR spectra of different tetrahydronaphthyridine derivatives, offering a practical framework for researchers to interpret their own spectral data.
The Foundational Principles: How Isomerism and Substitution Sculpt the NMR Landscape
The chemical shifts (δ) and coupling constants (J) in the NMR spectra of tetrahydronaphthyridine derivatives are exquisitely sensitive to the electronic and steric environment of the nuclei. The key factors influencing the spectral data include:
-
Position of the Nitrogen Atoms: The location of the nitrogen atoms in the aromatic ring significantly alters the electron density distribution across the entire scaffold. Nitrogen atoms, being more electronegative than carbon, generally deshield adjacent protons and carbons, leading to downfield chemical shifts. The precise isomer (e.g., 1,5- vs. 1,8-naphthyridine) will, therefore, present a unique fingerprint in both the ¹H and ¹³C NMR spectra.
-
Substituent Effects: The nature and position of substituents on either the aromatic or the saturated ring introduce further electronic and steric perturbations. Electron-donating groups (EDGs) like alkoxy or amino groups tend to increase electron density, causing upfield shifts (shielding) of nearby protons and carbons. Conversely, electron-withdrawing groups (EWGs) such as nitro or carbonyl groups decrease electron density, resulting in downfield shifts (deshielding).[1]
-
Stereochemistry of the Saturated Ring: The tetrahydropyridine ring can adopt various conformations, and the axial or equatorial orientation of substituents will influence the chemical shifts and, most notably, the proton-proton coupling constants. Vicinal coupling constants (³JHH) are particularly informative for determining dihedral angles and thus the relative stereochemistry of substituents.
Comparative ¹H and ¹³C NMR Data of Naphthyridine and Tetrahydronaphthyridine Derivatives
The following tables summarize representative ¹H and ¹³C NMR data for various naphthyridine and tetrahydronaphthyridine derivatives, compiled from the literature. These tables serve as a reference for understanding the characteristic chemical shifts associated with different isomers and substitution patterns.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Naphthyridine Derivatives
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Solvent |
| 1,5-Naphthyridine | 8.99 | 7.64 | 8.41 | 8.99 | 7.64 | 8.41 | - | CDCl₃ |
| 1,6-Naphthyridine | 9.10 | 7.52 | 8.28 | 8.76 | - | 7.93 | 9.28 | CDCl₃ |
| 2,7-Naphthyridine | - | 9.20 | 7.70 | 7.70 | 9.20 | - | 8.50 | CDCl₃ |
Note: Data for 1,5- and 1,6-Naphthyridine are from ChemicalBook.[3] Data for 2,7-Naphthyridine is illustrative based on general principles.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Naphthyridine Derivatives
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| 1,5-Naphthyridine | 151.1 | 124.3 | 144.0 | 137.4 | 151.1 | 124.3 | 144.0 | - | 137.4 | CDCl₃ |
| 1,6-Naphthyridine | 152.9 | 121.5 | 137.0 | 142.1 | - | 149.8 | 120.9 | 155.6 | 124.0 | CDCl₃ |
| 2,7-Naphthyridine | - | 152.9 | 147.1 | 119.1 | 119.1 | 147.1 | - | 152.9 | 123.9 | - |
Note: Data for 1,5- and 1,6-Naphthyridine are from ChemicalBook.[3] Data for 2,7-Naphthyridine is from a study on its spectral characteristics.[4]
Table 3: Representative ¹H and ¹³C NMR Data for Substituted 1,2,3,4-Tetrahydronaphthyridine Derivatives
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-Acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][5][6]naphthyridine-8-carbonitrile[7] | Aromatic Protons | 7.0 - 8.5 | Aromatic Carbons: 100 - 160 |
| Aliphatic Protons | 2.0 - 4.5 | Aliphatic Carbons: 20 - 60 | |
| 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines[6] | Aromatic Protons | 6.5 - 7.5 | Aromatic Carbons: 110 - 160 |
| Aliphatic Protons | 1.5 - 3.5 | Aliphatic Carbons: 20 - 50 |
Note: Specific peak assignments are highly dependent on the full substitution pattern and are detailed in the cited literature.
In-Depth Analysis: Interpreting the Spectral Nuances
The Aromatic Region: A Window into Isomerism and Electronic Effects
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-9.0 ppm) provides a clear fingerprint for the specific naphthyridine isomer. Protons adjacent to a nitrogen atom are significantly deshielded and appear at the downfield end of this region. For instance, in 1,6-naphthyridine, H-2 and H-8 are found at δ 9.10 and 9.28 ppm, respectively, due to their proximity to a nitrogen atom. The coupling patterns (splitting) between the aromatic protons are also diagnostic, revealing the connectivity and substitution pattern of the aromatic ring.
Substituents dramatically modulate these chemical shifts. An electron-donating group on the aromatic ring will cause an upfield shift of the remaining aromatic protons, particularly those in the ortho and para positions. Conversely, an electron-withdrawing group will lead to a downfield shift.
The Aliphatic Region: Unraveling the Conformation of the Saturated Ring
The ¹H NMR signals for the protons of the tetrahydropyridine ring typically appear in the upfield region (δ 1.5-4.5 ppm). The chemical shifts and multiplicities of these signals are rich with conformational information.
-
Protons on C-2, C-3, and C-4: These protons typically exhibit complex splitting patterns due to geminal and vicinal coupling. The magnitude of the vicinal coupling constants (³JHH) can be used to estimate the dihedral angles between adjacent protons via the Karplus equation, providing insights into the chair, boat, or twist-boat conformation of the ring.
-
Protons on Nitrogen-bearing Carbons: Protons on carbons adjacent to a nitrogen atom (e.g., C-2 and C-4 in 1,2,3,4-tetrahydronaphthyridines) are generally deshielded compared to those on C-3.
-
N-H Proton: The chemical shift of the N-H proton can be highly variable and is often solvent-dependent. It may appear as a broad singlet and its presence can be confirmed by D₂O exchange.
Experimental Protocol: Acquiring High-Quality NMR Spectra
Obtaining high-resolution and interpretable NMR spectra is crucial for accurate structural analysis. The following protocol outlines the key steps for preparing and analyzing samples of tetrahydronaphthyridine derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified tetrahydronaphthyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Given the lower natural abundance of ¹³C, more scans are required.
-
Spectral width: ~200-220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 128-1024 or more, depending on the sample concentration.
-
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, which is essential for tracing out the spin systems in the aliphatic ring and identifying adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons (¹H-¹³C one-bond correlations). This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is invaluable for connecting different spin systems and for assigning quaternary carbons.
-
Visualizing the Workflow: From Sample to Structure
The following diagram illustrates the typical workflow for the NMR analysis of a novel tetrahydronaphthyridine derivative.
Caption: Workflow for NMR-based structural elucidation of tetrahydronaphthyridine derivatives.
Conclusion: Leveraging NMR for Confident Structural Assignment
The nuanced yet predictable effects of isomerism and substitution on the NMR spectra of tetrahydronaphthyridine derivatives make NMR an exceptionally powerful tool for their structural characterization. By systematically analyzing the chemical shifts and coupling constants in both the aromatic and aliphatic regions of ¹H and ¹³C NMR spectra, researchers can confidently determine the isomeric scaffold, the position and nature of substituents, and the conformational preferences of the saturated ring. The use of two-dimensional NMR techniques like COSY, HSQC, and HMBC is often essential for the complete and unambiguous assignment of all proton and carbon signals, particularly for novel or complex derivatives. This guide provides a foundational understanding and a practical framework to empower researchers in their use of NMR spectroscopy for the advancement of drug discovery programs centered on the versatile tetrahydronaphthyridine core.
References
-
Stoyanov, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4937. [Link]
-
Gholipour, S., et al. (2024). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as an organometallic catalyst. Chemical Review and Letters, 7(1), 1-10. [Link]
-
Al-Tel, T. H., et al. (2015). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 20(11), 20906–20917. [Link]
-
Ion, R. M., et al. (2001). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 6(11), 956-963. [Link]
-
Cresswell, A. J., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 6(1), 215. [Link]
-
Jones, C., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1756-1763. [Link]
-
Girreser, U., et al. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]
-
Ciupă, R., & Găină, L. (2022). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
-
Blanco, M. M., et al. (1993). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 31(7), 661-664. [Link]
-
Gencer, H. K., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(24), 8963. [Link]
-
Patel, K., et al. (2022). One-pot three-component synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives using morpholine as a catalyst in aqueous condition under ultrasonic irradiation. Heterocyclic Letters, 12(3), 677-686. [Link]
-
Zhu, W., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][5][6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
-
Zhu, W., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][5][6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed Central. [Link]
Sources
- 1. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 6. biosynth.com [biosynth.com]
- 7. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Target Selectivity Profile of a Novel 1,2,3,4-Tetrahydro-2,7-naphthyridine Kinase Inhibitor: A Comparative Guide
For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive assessment of a compound's target selectivity. This guide provides an in-depth technical framework for characterizing the selectivity profile of a novel kinase inhibitor based on the 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold. We will explore the rationale behind experimental choices, present detailed protocols, and compare the expected performance of our hypothetical compound, which we'll refer to as "THN-7", with established kinase inhibitors.
The naphthyridine core is a versatile pharmacophore, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2][3] The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold, a partially saturated version of the aromatic 2,7-naphthyridine, offers a three-dimensional structure that can be exploited for achieving high potency and selectivity. While various naphthyridine isomers have been explored as inhibitors of targets like MET kinase and PIP4K2A, the specific selectivity profile of a 2,7-isomer requires thorough investigation.[4][5]
The Imperative of Selectivity Profiling
A kinase inhibitor's value is not solely defined by its on-target potency but also by its off-target profile. A highly selective inhibitor minimizes the risk of toxicity and other adverse effects by avoiding interactions with unintended kinases and other proteins. Conversely, a multi-targeted inhibitor can be advantageous in certain therapeutic contexts, such as oncology, where hitting multiple nodes in a signaling pathway can lead to enhanced efficacy. The key is to have a precise understanding of a compound's interactions across the kinome.
Our investigation into THN-7 will be guided by a tiered approach, starting with broad screening and progressively narrowing down to detailed cellular characterization. This ensures a cost-effective and scientifically robust evaluation.
Tier 1: Broad Kinome Scanning
The initial step is to understand the landscape of kinases that THN-7 interacts with. This is best achieved through a comprehensive in vitro kinase screen.
Experimental Protocol: In Vitro Kinase Panel Screen
Objective: To identify the primary kinase target(s) of THN-7 and assess its selectivity across a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of THN-7 in 100% DMSO. From this, create a working solution at a concentration 100-fold higher than the final assay concentration.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that offers a panel of at least 400 human kinases.
-
Assay Principle: A common method is a competition binding assay, such as the KINOMEscan™ platform, which measures the ability of the test compound to displace a ligand from the active site of the kinase.
-
Execution:
-
THN-7 is tested at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
The results are typically reported as "Percent of Control" (%Ctrl) or "Percent Inhibition" (%Inhibition). A lower %Ctrl value indicates stronger binding.
-
-
Data Analysis:
-
Primary hits are identified as kinases showing significant inhibition (e.g., >90% inhibition).
-
The selectivity score (S-score) is often calculated, which represents the number of inhibited kinases divided by the total number of kinases tested at a given concentration threshold. A lower S-score indicates higher selectivity.
-
Expected Outcome & Comparison
A desirable profile for a selective inhibitor would be the potent inhibition of a single kinase or a small number of related kinases. For instance, if THN-7 is designed to target a specific oncogenic kinase like EGFR, we would hope to see >95% inhibition of EGFR while most other kinases show <50% inhibition. In contrast, a multi-targeted inhibitor like Sunitinib would show potent inhibition of multiple kinases such as VEGFRs, PDGFRs, and c-KIT.
Table 1: Illustrative Kinome Scan Data for THN-7 vs. a Non-Selective Inhibitor
| Kinase Target | THN-7 (% Inhibition @ 1µM) | Non-Selective Inhibitor (% Inhibition @ 1µM) |
| Primary Target (e.g., EGFR) | 98% | 99% |
| Kinase A | 15% | 92% |
| Kinase B | 5% | 88% |
| Kinase C | 22% | 95% |
| ... (400+ other kinases) | <10% | >50% for many |
Tier 2: Potency Determination for Primary Targets and Key Off-Targets
Once primary targets and significant off-targets are identified, the next step is to quantify the potency of THN-7 against these kinases.
Experimental Protocol: IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of THN-7 for the primary target(s) and key off-targets identified in the kinome scan.
Methodology:
-
Assay Setup: Utilize a biochemical assay specific for each kinase of interest. These can be based on various detection methods, such as radiometric assays (e.g., ³²P-ATP incorporation), fluorescence polarization, or luminescence (e.g., ADP-Glo™).
-
Compound Titration: Prepare a serial dilution of THN-7, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 10 µM).
-
Assay Execution:
-
Incubate the kinase, its specific substrate, and ATP with the different concentrations of THN-7.
-
Measure the kinase activity at each concentration.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices
Using a biochemical assay allows for a direct measure of the inhibitor's effect on the enzyme's catalytic activity. The choice of ATP concentration is crucial; performing the assay at the ATP Kₘ for each kinase provides a standardized measure of potency.
Tier 3: Cellular Target Engagement and Selectivity
A compound's biochemical potency does not always translate directly to cellular activity. Therefore, it is essential to confirm target engagement and assess selectivity in a more physiologically relevant context.
Experimental Protocol: Cellular Target Engagement Assay
Objective: To confirm that THN-7 can bind to its intended target within a cellular environment and to assess its cellular potency.
Methodology:
-
Cell Line Selection: Choose a cell line that expresses the target kinase. For example, for an EGFR inhibitor, a non-small cell lung cancer cell line like NCI-H1975 could be used.[6]
-
Assay Principle: A variety of methods can be used, including:
-
Western Blotting: Treat cells with THN-7 and then stimulate the relevant signaling pathway. Measure the phosphorylation of the target kinase or its downstream substrates. A reduction in phosphorylation indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target kinase in the presence of THN-7 confirms binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer to quantify compound binding to a specific protein target.
-
-
Execution (Western Blot Example):
-
Plate cells and allow them to adhere.
-
Starve the cells to reduce basal signaling.
-
Treat with a dose-response of THN-7 for a specified time (e.g., 2 hours).
-
Stimulate with a growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes).
-
Lyse the cells and perform a Western blot to detect the phosphorylated and total levels of the target kinase and a downstream effector (e.g., p-ERK and total ERK).
-
-
Data Analysis: Quantify the band intensities to determine the IC50 for the inhibition of phosphorylation.
Visualizing the Workflow
Caption: Tiered workflow for assessing kinase inhibitor selectivity.
Comparative Analysis with Alternative Scaffolds
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold of THN-7 should be benchmarked against other well-known kinase inhibitor scaffolds.
Table 2: Comparison of Kinase Inhibitor Scaffolds
| Scaffold | Example Drug | Common Targets | Key Structural Features | Selectivity Profile |
| Quinazoline | Gefitinib | EGFR | Fused pyrimidine and benzene rings. | Generally selective for specific kinase families. |
| Indole Carboxamide | Sunitinib | VEGFR, PDGFR, KIT | Bicyclic structure with an amide linker. | Multi-targeted, often hitting several unrelated kinases. |
| Aminopyrimidine | Imatinib | ABL, KIT, PDGFR | Flexible scaffold allowing for various substitutions. | Highly selective for a few key targets. |
| 1,2,3,4-Tetrahydro-2,7-naphthyridine | THN-7 (Hypothetical) | To be determined (e.g., EGFR) | Partially saturated, non-planar bicyclic core. | Potentially high selectivity due to rigid 3D conformation. |
The non-planar, more rigid structure of the tetrahydronaphthyridine core, compared to a flat aromatic system like quinazoline, can lead to more specific interactions within the ATP-binding pocket of a kinase, thereby potentially improving selectivity.
Visualizing the Signaling Pathway Context
Understanding where a kinase inhibitor acts is crucial. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) pathway that THN-7 might inhibit.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Substituted 1,2,3,4-Tetrahydro-2,7-naphthyridines
Introduction: The Significance of the Tetrahydro-2,7-naphthyridine Scaffold
The 1,2,3,4-tetrahydro-2,7-naphthyridine framework is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules and clinical drug candidates. Its rigid, three-dimensional structure and the precise orientation of its nitrogen atoms make it an ideal template for interacting with a variety of biological targets. As such, the development of efficient and versatile synthetic routes to access diversely substituted analogs of this core is a paramount objective for researchers in medicinal chemistry and drug development.
This guide provides a comparative analysis of prominent synthetic strategies for constructing substituted 1,2,3,4-tetrahydro-2,7-naphthyridines. We will delve into the mechanistic underpinnings, scope, and limitations of each approach, offering field-proven insights to aid researchers in selecting the optimal route for their specific synthetic goals. The discussion is grounded in authoritative literature, with detailed experimental protocols and quantitative data to ensure scientific integrity and practical applicability.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the tetrahydro-2,7-naphthyridine ring system can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability requirements.
Pictet-Spengler and Related Cyclization Reactions
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound followed by an acid-catalyzed cyclization.[1][2] However, the classical approach is often challenging for electron-deficient systems like pyridines.
A. The Challenge of Electron Deficiency
The key step in the Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient, which disfavors this type of reaction. Consequently, direct application of classical Pictet-Spengler conditions to β-(pyridin-4-yl)ethylamines often results in low or no yield of the desired tetrahydronaphthyridine product.[3]
B. The Radical Pictet-Spengler Variant: A Modern Solution
To overcome the limitations of the classical method, a radical-based approach has been developed. This strategy circumvents the need for electrophilic aromatic substitution by employing a radical cyclization mechanism.
Mechanism: The synthesis involves treating a specially prepared precursor, a HARP (Hydrogen Atom Transfer Radical Precursor) reagent, with an aldehyde in the presence of a radical initiator (e.g., AIBN) and a hydrogen atom donor like (TMS)₃SiH.[3] This generates an iminyl radical which undergoes cyclization onto the pyridine ring to form the tetrahydro-2,7-naphthyridine core. This method demonstrates good functional group tolerance, even for halogens which can be sensitive under other radical conditions.[3]
Causality Behind Experimental Choices: The use of a silane ((TMS)₃SiH) as a hydrogen atom donor is critical for propagating the radical chain reaction efficiently. Polymer-supported triphenylphosphine is often used to simplify the purification process by sequestering byproducts. The choice of AIBN as an initiator is due to its predictable decomposition rate at the typical reaction temperatures (80-100 °C).
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient route to complex molecules by combining three or more starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste.[4]
A. Aza-Diels-Alder (Povarov) Reaction
The Povarov reaction, a type of aza-Diels-Alder cycloaddition, can be employed to construct the tetrahydronaphthyridine skeleton.[5][6] This reaction typically involves the Lewis acid-catalyzed reaction of an aniline (or aminopyridine), an aldehyde, and an alkene. When applied to aminopyridines, it can generate the fused ring system in a regio- and stereoselective manner.[5] Mechanochemical methods, such as ball milling, have been shown to promote these reactions efficiently, often without the need for a solvent.[6]
Causality Behind Experimental Choices: Lewis acids (e.g., Yb(OTf)₃) are used to activate the in-situ formed imine towards nucleophilic attack by the dienophile. The choice of dienophile is crucial for controlling the substitution pattern on the newly formed saturated ring.
Transition-Metal-Catalyzed Strategies
Modern organometallic chemistry provides powerful tools for the construction of heterocyclic systems. These methods often feature high efficiency, functional group tolerance, and the ability to forge bonds that are difficult to create using classical methods.[7]
A. Heck-Type Vinylation and Reductive Cyclization
An elegant asymmetric synthesis has been developed featuring a sequence of a Heck-type vinylation followed by an enantioselective transfer hydrogenation.[8]
-
Heck-Type Vinylation: A substituted chloropyridine is coupled with ethylene gas in an atom-economical process to install a vinyl group.[8] This step is crucial for setting up the subsequent cyclization.
-
Dihydronaphthyridine Formation: The resulting 2-vinyl-3-acylpyridine undergoes a novel cyclization mediated by ammonia to form a dihydronaphthyridine intermediate.[8]
-
Asymmetric Transfer Hydrogenation: The key chiral center is introduced via a ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine. This step provides excellent enantioselectivity and avoids the need for chiral resolution, a significant drawback of many classical routes.[8]
Causality Behind Experimental Choices: The use of a specific ruthenium catalyst with a chiral ligand is essential for achieving high enantioselectivity in the transfer hydrogenation step. Formic acid or isopropanol often serve as the hydrogen source in these reactions, offering a safer alternative to high-pressure hydrogen gas.[9]
Reduction of Aromatic 2,7-Naphthyridines
A straightforward approach to the tetrahydro-scaffold is the partial reduction of a fully aromatic, pre-functionalized 2,7-naphthyridine.
A. Catalytic Hydrogenation
Selective hydrogenation of one of the pyridine rings in 2,7-naphthyridine can be achieved using heterogeneous catalysts like Platinum(IV) oxide (PtO₂) or specific cobalt or nickel-based catalysts.[5][10]
Causality Behind Experimental Choices: The choice of solvent and catalyst is critical for achieving selective reduction. Protic solvents like acetic acid can enhance catalyst activity.[10] The reaction conditions (pressure, temperature) must be carefully controlled to prevent over-reduction to the decahydronaphthyridine. The electronic nature of the substituents on the aromatic ring can also influence the regioselectivity of the hydrogenation.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the discussed synthetic strategies, providing a basis for objective comparison.
| Synthetic Route | Key Reaction Type | Typical Yields (%) | Step Economy | Substrate Scope | Stereocontrol | Advantages | Disadvantages |
| Radical Pictet-Spengler | Radical Cyclization | 60-85%[3] | Moderate | Good; tolerates halogens[3] | Generally forms racemates | Overcomes electron deficiency of pyridine ring | Requires multi-step precursor synthesis; uses stoichiometric radical reagents |
| Povarov Reaction | [4+2] Cycloaddition | 50-90%[5][6] | High (MCR) | Moderate to Good | Diastereoselective; enantioselective variants exist | High convergence and atom economy; rapid complexity generation | Can be sensitive to steric hindrance; requires activated dienophiles |
| Heck / Transfer Hydrogenation | Cross-Coupling / Reduction | Good (multi-step)[8] | Low to Moderate | Good | Excellent enantioselectivity possible[8] | Access to highly enantioenriched products; scalable | Multi-step sequence; requires transition metal catalysts |
| Catalytic Hydrogenation | Heterogeneous Reduction | 70-95%[5][10] | High (single step) | Dependent on precursor synthesis | Achiral, unless substrate is chiral | Simple, clean transformation | Potential for over-reduction; regioselectivity can be an issue |
| Smiles Rearrangement Route | Nucleophilic Substitution / Rearrangement | High (for rearrangement step)[11][12] | Low to Moderate | Specific to certain substitution patterns | Not applicable | Novel route to oxo-substituted derivatives | Multi-step; limited to specific functionalities |
Detailed Experimental Protocols
To provide a practical context, detailed procedures for two distinct and effective methods are described below.
Protocol 1: Radical Pictet-Spengler Synthesis of a Tetrahydro-2,7-naphthyridine
This protocol is adapted from the procedure described by Jackl, M. K., et al. (2016).[3]
Materials:
-
3-(Azidomethyl)-4-bromopyridine (HARP reagent precursor, 1.0 equiv)
-
Aryl or alkyl aldehyde (1.2 equiv)
-
Polymer-supported triphenylphosphine (PS-PPh₃, 1.5 equiv)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH, 1.5 equiv)
-
Azobisisobutyronitrile (AIBN, 0.2 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 3-(azidomethyl)-4-bromopyridine precursor, the aldehyde, and PS-PPh₃.
-
Add anhydrous toluene to dissolve the reagents. Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine via Staudinger ligation.
-
Add (TMS)₃SiH followed by AIBN to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the polymer-supported phosphine oxide byproduct. Wash the resin with toluene or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydro-2,7-naphthyridine derivative.
Protocol 2: Catalytic Transfer Hydrogenation for Tetrahydronaphthyridine Synthesis
This protocol is a generalized representation based on principles of iridium-catalyzed transfer hydrogenation.[13]
Materials:
-
Substituted 2,7-Naphthyridine (1.0 equiv)
-
[Cp*IrCl₂]₂ (Iridium catalyst, 0.01-0.02 equiv)
-
Formic acid (HCOOH) or Isopropanol (Hydrogen source and solvent)
-
Sodium formate (NaOOCH) or a mild base (if required as an additive)
Procedure:
-
In a sealable reaction vessel, combine the substituted 2,7-naphthyridine, the iridium catalyst, and any additives.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add the hydrogen source (e.g., a formic acid/triethylamine mixture or isopropanol).
-
Seal the vessel tightly and heat the reaction to the required temperature (typically 80-130 °C).[13]
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated solution of NaHCO₃ (if formic acid was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).[14]
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to yield the pure 1,2,3,4-tetrahydro-2,7-naphthyridine.
Conclusion and Future Outlook
The synthesis of substituted 1,2,3,4-tetrahydro-2,7-naphthyridines is a dynamic field with a growing arsenal of synthetic methodologies. Classical approaches have been supplanted by more robust and versatile strategies that address the inherent challenges of this electron-deficient heterocycle.
-
For rapid access to diverse analogs with moderate complexity , multicomponent reactions like the Povarov reaction offer an excellent starting point due to their high efficiency and convergence.
-
When enantiopurity is paramount , multi-step sequences involving asymmetric transition-metal catalysis, such as the Heck/transfer hydrogenation route, are the methods of choice, despite their lower overall step economy.[8]
-
To overcome the electronic deactivation of the pyridine ring in cyclizations , the Radical Pictet-Spengler reaction provides a powerful and reliable alternative.[3]
-
For late-stage functionalization or when a substituted aromatic precursor is readily available , catalytic hydrogenation offers a clean and direct path to the target scaffold.
Future developments will likely focus on expanding the scope of enantioselective MCRs, developing novel C-H activation/functionalization routes to build the ring system, and employing photoredox catalysis to enable new bond formations under mild conditions. The continuous innovation in synthetic methodology ensures that the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold will remain an accessible and vital component in the quest for new therapeutic agents.
References
-
Buta, E., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences. Available at: [Link]
-
Nara, S., et al. (2018). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Letters. Available at: [Link]
-
Paudyal, M. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Snyder, S. A., et al. (2008). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Jackl, M. K., et al. (2016). Tetrahydronaphthyridines by a Radical Pictet–Spengler Reaction. Organic Letters. Available at: [Link]
-
Various Authors. (n.d.). Sequential multicomponent synthesis of 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,5-naphthyridines under ball milling. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ikekawa, N., & Okuta, Y. (1958). Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Various Authors. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at: [Link]
-
Various Authors. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. ChemistrySelect. Available at: [Link]
-
Various Authors. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. Available at: [Link]
-
Various Authors. (n.d.). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Beilstein Journals. Available at: [Link]
-
Buta, E., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences. Available at: [Link]
-
Various Authors. (n.d.). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. Angewandte Chemie. Available at: [Link]
-
Various Authors. (n.d.). Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. University of Liverpool. Available at: [Link]
-
Various Authors. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available at: [Link]
-
Luo, W., et al. (2023). Synthesis of functionalized tetrahydrodibenzo[b,g][11][15]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Various Authors. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts. Available at: [Link]
-
Various Authors. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Arkivoc. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
Various Authors. (n.d.). Advances in Transition Metal Catalysis—Preface to the Special Issue. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies. RSC Publishing. Available at: [Link]
-
Various Authors. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]
-
Various Authors. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
Various Authors. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.gov. Available at: [Link]
Sources
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. Sci-Hub: are you are robot? [sci-hub.box]
A Comparative Pharmacokinetic Guide: Tetrahydronaphthyridine versus its Parent Naphthyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the structural modification of heterocyclic scaffolds is a cornerstone of drug discovery, aimed at optimizing pharmacokinetic and pharmacodynamic properties. The transition from an aromatic system to its saturated or partially saturated counterpart can induce profound changes in a molecule's behavior within a biological system. This guide provides a detailed comparison of the pharmacokinetic profiles of tetrahydronaphthyridine and its aromatic parent, naphthyridine. Through a synthesis of existing literature and established experimental protocols, we will explore the causal relationships between their structural differences and their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Introduction: The Structural and Electronic Dichotomy
Naphthyridines are bicyclic aromatic N-heterocycles that have garnered significant attention for their broad range of biological activities.[1][2] They are considered aza-bioisosteres of naphthalene, where carbon atoms are replaced by nitrogen, influencing the molecule's electronic properties and potential for hydrogen bonding.[3] The fully aromatic nature of the naphthyridine core imparts rigidity and planarity.
In contrast, tetrahydronaphthyridine, as its name suggests, possesses one fully saturated pyridine ring. This saturation breaks the planarity of the bicyclic system, introducing conformational flexibility and a three-dimensional character. This fundamental structural divergence is the primary driver of the differing pharmacokinetic profiles we will explore.
The Pharmacokinetic Landscape: A Comparative Analysis
The journey of a drug through the body is dictated by its ADME properties.[4] Here, we dissect the anticipated and observed differences between tetrahydronaphthyridine and naphthyridine at each stage of this process.
Absorption and Bioavailability
The oral bioavailability of a compound is a critical parameter in drug development, representing the fraction of an orally administered dose that reaches systemic circulation.[5]
-
Naphthyridine Derivatives: The aromatic and often rigid nature of naphthyridines can lead to poor aqueous solubility, potentially limiting their oral absorption. However, specific substitutions can significantly modulate this property. For instance, some derivatives have shown improved oral exposure through strategic modifications.[6]
-
Tetrahydronaphthyridine Derivatives: The introduction of sp3-hybridized carbon atoms in the tetrahydronaphthyridine scaffold generally increases its three-dimensionality and can improve solubility. This, in turn, can lead to enhanced oral bioavailability. For example, a derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine was reported to have a notable oral bioavailability of 27% in mice.[7][8] This improvement is often attributed to a more favorable balance between lipophilicity and solubility.
Causality: The increased conformational flexibility of the tetrahydro- derivative can disrupt crystal lattice packing, leading to lower melting points and improved solubility. Furthermore, the less planar structure can reduce interactions with efflux transporters in the gut, such as P-glycoprotein, which can otherwise limit absorption.[4]
Distribution
Following absorption, a drug is distributed throughout the body. Key factors influencing distribution include plasma protein binding and the ability to cross biological membranes.
-
Naphthyridine Derivatives: The planar and lipophilic nature of the aromatic naphthyridine core can lead to significant binding to plasma proteins like albumin. This extensive binding can limit the concentration of the free, pharmacologically active drug.
-
Tetrahydronaphthyridine Derivatives: The more polar and three-dimensional structure of tetrahydronaphthyridines can result in lower plasma protein binding compared to their aromatic counterparts. This leads to a higher fraction of unbound drug available to interact with its target and to be cleared from the body.
Metabolism
Metabolism is the biochemical modification of drug molecules, primarily by enzymes in the liver, to facilitate their elimination.[9]
-
Naphthyridine Derivatives: The aromatic rings of naphthyridines are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] The specific sites of metabolism are influenced by the positions of the nitrogen atoms and the substituents. For example, the metabolism of nalidixic acid, a 1,8-naphthyridine derivative, involves oxidation of a methyl substituent to a hydroxymethyl and then a carboxylic acid group.[10]
-
Tetrahydronaphthyridine Derivatives: The saturation of one of the rings in tetrahydronaphthyridine introduces aliphatic C-H bonds that are also susceptible to CYP-mediated oxidation. However, the saturation can also protect the molecule from certain metabolic pathways that are specific to aromatic systems. Notably, the 5,6,7,8-tetrahydro-1,6-naphthyridine series has been shown to greatly reduce the inhibition of the CYP2D6 enzyme compared to related tetrahydroisoquinoline structures.[7] Furthermore, some 2-oxo-tetrahydro-1,8-naphthyridine derivatives have been reported to be more metabolically stable than tetrahydroquinoline.[11]
Causality: The alteration in the electronic landscape and the introduction of new potential sites for metabolism in tetrahydronaphthyridine can lead to different metabolic profiles. The reduced aromaticity can decrease the likelihood of forming reactive epoxide intermediates, which can be a source of toxicity.
Excretion
The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, typically via the kidneys or in the feces.
-
Naphthyridine and Tetrahydronaphthyridine Derivatives: The route and rate of excretion are highly dependent on the physicochemical properties of the parent drug and its metabolites. More polar compounds and metabolites are generally excreted more efficiently by the kidneys. Given that the metabolic products of both scaffolds are often more polar than the parent compounds, renal clearance is a significant route of elimination. For instance, renal excretion accounted for 36-55% of a dose of 3,4,5,6-tetrahydrouridine, a related saturated heterocyclic compound.[12]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters discussed, drawing from available literature on derivatives of these scaffolds. It is important to note that these are representative examples and the specific values will vary significantly based on the full molecular structure.
| Pharmacokinetic Parameter | Naphthyridine Derivatives | Tetrahydronaphthyridine Derivatives | Rationale for Difference |
| Oral Bioavailability (%F) | Variable, can be low | Generally improved | Increased solubility and 3D structure may reduce efflux.[7][8] |
| CYP Enzyme Inhibition | Potential for inhibition | Can be significantly reduced (e.g., CYP2D6) | Altered shape and electronic properties reduce binding to CYP active sites.[7] |
| Metabolic Stability | Susceptible to aromatic oxidation | Can exhibit enhanced stability | Saturation of one ring alters metabolic pathways.[11] |
Experimental Protocols for Pharmacokinetic Profiling
To empirically determine and compare the pharmacokinetic profiles of a specific tetrahydronaphthyridine and its parent naphthyridine, a series of standardized in vitro and in vivo assays are essential.
In Vitro ADME Assays
Protocol 1: Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance of the compounds by liver enzymes.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (naphthyridine or tetrahydronaphthyridine) in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from a relevant animal species), a NADPH-generating system (to initiate the enzymatic reaction), and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation: Add the test compound to the incubation mixture to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the compounds across an artificial membrane, predicting their absorption potential.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Compartment: The test compound is added to the donor wells of the plate (typically at a pH of 7.4).
-
Acceptor Compartment: The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the artificial membrane.
-
Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) to allow for passive diffusion.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.
In Vivo Pharmacokinetic Study
Protocol 3: Murine Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of the compounds in a living organism.
Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., C57BL/6).
-
Dosing: Administer the test compound via two routes in separate groups of animals:
-
Intravenous (IV) bolus: To determine clearance, volume of distribution, and elimination half-life.
-
Oral gavage (PO): To determine oral bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (%F), calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizing the Concepts
Diagram 1: ADME Pathway Comparison
Caption: Comparative ADME pathways of naphthyridine and tetrahydronaphthyridine.
Diagram 2: Experimental Workflow for In Vivo PK Study
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion and Future Directions
The strategic saturation of one ring in the naphthyridine scaffold to yield tetrahydronaphthyridine presents a powerful approach to modulate pharmacokinetic properties. The transition from a planar, aromatic system to a more flexible, three-dimensional structure can lead to significant improvements in solubility, oral bioavailability, and metabolic stability, while potentially reducing off-target effects like CYP enzyme inhibition.
While this guide provides a framework based on existing knowledge, it is crucial for researchers to conduct head-to-head comparative studies on their specific parent and saturated analogs to fully elucidate the pharmacokinetic differences. The experimental protocols outlined herein offer a robust starting point for such investigations. As drug discovery continues to evolve, a deep understanding of the structure-pharmacokinetic relationships of these important heterocyclic scaffolds will be invaluable in the design of safer and more effective medicines.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available at: [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - Journal of Medicinal Chemistry - ACS Figshare. Available at: [Link]
-
Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PubMed. Available at: [Link]
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - MDPI. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. Available at: [Link]
-
Microbiological Metabolism of Naphthyridines - PMC - NIH. Available at: [Link]
-
ADME Properties - Cambridge MedChem Consulting. Available at: [Link]
-
Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC - NIH. Available at: [Link]
-
Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons - PMC - NIH. Available at: [Link]
-
Document: Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (CHEMBL5046278) - ChEMBL - EMBL-EBI. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. Available at: [Link]
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Saccharin Aza Bioisosteres – Synthesis and Preclinical Property Comparisons | Request PDF - ResearchGate. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]
-
Pharmacokinetics | Drug Metabolism Ninja Nerd - YouTube. Available at: [Link]
-
1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Bioavailability as related to Therapeutic Drug monitoring; proportion that reaches circulation. Available at: [Link]
-
ADME – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. Available at: [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. Available at: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. Available at: [Link]
-
1,8-Naphthyridines v. novel N-substituted 5-amino-N,N-diethyl-9-isopropyl[6][11][13]triazolo[4,3-a][2][6]naphthyridine-6-carboxamides, as potent anti-inflammatory and/or analgesic agents completely devoid of acute gastrolesivity - PubMed. Available at: [Link]
-
Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice - PubMed. Available at: [Link]
-
Antitumor potential of aza-bioisosterism in anthracenedione-based drugs - PubMed. Available at: [Link]
-
The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives - PubMed. Available at: [Link]
-
Comparative steady-state bioavailability of sustained-release theophylline preparations: Theo-Dur, Uni-Dur and Xanthium - PubMed. Available at: [Link]
-
In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PubMed Central. Available at: [Link]
-
Pharmacokinetics & Pharmacodynamics of Therapeutic Proteins Part 3 of 5 - NIH VideoCast. Available at: [Link]
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor potential of aza-bioisosterism in anthracenedione-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. youtube.com [youtube.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Microbiological Metabolism of Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. While a compound's on-target efficacy is the primary goal, its unintended interactions—or off-target effects—are often the leading cause of clinical toxicities and project attrition. The compound 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride serves as a critical building block in medicinal chemistry, notably in the synthesis of potent inhibitors for nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis and a promising oncology target.[1]
However, the very features that make the naphthyridine scaffold a "privileged structure" in drug design also endow it with the potential for promiscuous binding across the proteome.[2] Naphthyridine derivatives have been shown to possess a wide array of biological activities, from antimicrobial to anticancer, underscoring the scaffold's ability to interact with diverse biological targets.[2][3][4] Therefore, a rigorous and multi-faceted evaluation of off-target effects is not merely a regulatory hurdle but a scientific necessity for any program involving this chemical series.
This guide provides a comprehensive framework for de-risking compounds derived from the 1,2,3,4-Tetrahydro-2,7-naphthyridine core. We will move beyond a simple checklist of assays, instead explaining the causal logic behind a tiered screening strategy that integrates in vitro biochemical methods with cell-based functional readouts. Our objective is to build a self-validating experimental cascade that provides a holistic and actionable understanding of a compound's selectivity profile.
Section 1: The Rationale for a Tiered Off-Target Evaluation Strategy
A robust off-target profiling strategy does not rely on a single experiment. Instead, it employs a hierarchical approach that begins with broad, high-throughput methods to cast a wide net, followed by more focused, hypothesis-driven assays to validate and characterize initial findings. This tiered approach is both resource-efficient and scientifically rigorous, ensuring that potential liabilities are identified early and investigated with appropriate depth.
The causality behind this strategy is simple: broad biochemical screens identify potential interactions, while cell-based assays confirm if these interactions are functionally relevant in a physiological context. An interaction that requires a high concentration in a biochemical assay and produces no corresponding cellular phenotype is likely of low concern. Conversely, a potent biochemical hit that translates to a distinct cellular phenotype warrants immediate and thorough investigation.
Below is a logical workflow illustrating this tiered strategy.
Caption: A tiered workflow for systematic off-target evaluation.
Section 2: In Vitro Biochemical Profiling: Identifying Direct Interactions
The first tier of any off-target assessment involves biochemical assays that directly measure the interaction between the test compound and a large panel of purified proteins.[5] This approach provides the cleanest initial data, free from the complexities of cellular uptake, metabolism, or indirect pathway effects.
2.1. The Case for Kinase Profiling
Given that the primary target, NAMPT, binds NAD+ (an adenosine-containing dinucleotide), compounds designed to interact with its active site often possess structural motifs that can inadvertently bind to the ATP-binding pocket of protein kinases. The human kinome contains over 500 members, making kinases one of the largest and most frequently implicated families in off-target drug effects. Therefore, comprehensive kinase profiling is a mandatory first step.
2.2. Comparison of Leading Kinase Profiling Platforms
Several technologies are available for large-scale kinase screening, each with distinct advantages. The choice of platform depends on the specific question being asked—are we looking for any potential binder, or only those that functionally inhibit the kinase?
| Feature | Radiometric Activity Assay (e.g., HotSpot™) | Competitive Binding Assay (e.g., KINOMEscan™) |
| Principle | Measures the transfer of radioactive ³³P-ATP to a substrate peptide, directly quantifying enzyme inhibition. | Measures the displacement of an active-site directed ligand from the kinase by the test compound via quantitative PCR (qPCR).[6] |
| ATP Condition | Can be performed at physiological ATP concentrations (e.g., 1 mM) or at the Kₘ for ATP.[7] | ATP-free. This identifies any compound that can bind to the ATP pocket, regardless of its competitive nature.[6] |
| Throughput | High | Very High |
| Key Insights | Directly measures functional inhibition. Physiologically relevant ATP levels can better predict cellular activity.[7] | Highly sensitive for detecting binders. Excellent for identifying non-ATP competitive or allosteric inhibitors.[6] |
| Causality Check | A positive "hit" directly implies functional modulation of the kinase. | A positive "hit" indicates binding, which must be confirmed for functional inhibition in a secondary activity assay. |
2.3. Experimental Protocol: Competitive Displacement Binding Assay
This protocol outlines the general steps for a competitive binding assay, a common method for initial, broad off-target screening.
-
Immobilization: A library of human kinases is individually immobilized on a solid support (e.g., beads).
-
Compound Treatment: The test compound (e.g., 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative) is added at a fixed concentration (typically 1-10 µM for a single-point screen) to the immobilized kinases.
-
Probe Addition: A proprietary, tagged, broad-spectrum kinase inhibitor (the "probe") is added. This probe will bind to any kinase whose active site is not already occupied by the test compound.[8]
-
Washing: Unbound probe and test compound are washed away.
-
Quantification: The amount of probe remaining bound to each kinase is quantified. This is often done using qPCR if the probe is DNA-tagged.
-
Data Analysis: The amount of bound probe is compared to a DMSO vehicle control. A significant reduction in probe signal indicates that the test compound has successfully competed for binding to that specific kinase. Results are typically expressed as "% Inhibition" or "% of Control".
Section 3: Cell-Based Assays: Assessing Functional Consequences
While biochemical assays identify potential interactions, cell-based assays are essential to determine if these interactions translate into a biological effect within a living system.[9] They implicitly account for cell permeability, efflux, and metabolic stability, providing a more physiologically relevant assessment of a compound's off-target liabilities.
3.1. Unbiased Phenotypic Screening with High-Content Analysis
Phenotypic screening is a powerful, unbiased approach to flag any unexpected cellular activity.[10] Instead of pre-supposing an off-target, this method exposes cells to the compound and uses automated microscopy and image analysis to detect a wide range of changes in cellular morphology, health, and function.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
A Researcher's Guide to Unlocking the Anticancer Potential of 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives
Introduction: The Untapped Therapeutic Promise of the Naphthyridine Scaffold
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the naphthyridine core has emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Certain derivatives have even progressed into clinical trials, underscoring their therapeutic relevance.[2][3] The anticancer effects of various naphthyridine isomers are often attributed to mechanisms such as the inhibition of topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells, and the disruption of microtubule dynamics.[1][2][3]
While isomers like 1,8-naphthyridine have been the subject of numerous studies, the 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold represents a largely unexplored chemical space. This guide posits that this particular scaffold holds significant, yet untapped, potential for the development of a new generation of cytotoxic agents. By providing a comprehensive framework for the systematic evaluation of these novel derivatives, we aim to empower researchers to pioneer this promising frontier in cancer drug discovery. This document will detail the essential experimental protocols, data interpretation strategies, and the underlying scientific principles necessary to compare the cytotoxic profiles of novel 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives against various cancer cell lines.
Comparative Cytotoxicity Analysis: A Proposed Experimental Framework
To systematically evaluate the anticancer potential of novel 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives, a robust and reproducible cytotoxicity screening is paramount. The following table structure is proposed for the clear and concise presentation of experimental data, allowing for at-a-glance comparison of the cytotoxic potency (IC50 values) of a hypothetical series of compounds across a panel of representative cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of Hypothetical 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives
| Compound ID | Core Structure | R1-Substituent | R2-Substituent | MCF-7 (Breast) | HeLa (Cervical) | HL-60 (Leukemia) | PC-3 (Prostate) |
| THN-001 | Tetrahydro-2,7-naphthyridine | H | H | Data | Data | Data | Data |
| THN-002 | Tetrahydro-2,7-naphthyridine | Cl | H | Data | Data | Data | Data |
| THN-003 | Tetrahydro-2,7-naphthyridine | OCH3 | H | Data | Data | Data | Data |
| THN-004 | Tetrahydro-2,7-naphthyridine | H | Phenyl | Data | Data | Data | Data |
| THN-005 | Tetrahydro-2,7-naphthyridine | Cl | Phenyl | Data | Data | Data | Data |
| Doxorubicin | (Reference) | - | - | Data | Data | Data | Data |
Note: This table is a template for organizing experimental results. The selection of R-group substituents should be guided by a rational drug design approach to explore structure-activity relationships.
Experimental Protocol: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[5] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which results in the formation of purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.[5]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HeLa, HL-60, PC-3) under standard conditions (37°C, 5% CO2) in appropriate growth media.
-
Trypsinize and count the cells. Seed the cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of each 1,2,3,4-Tetrahydro-2,7-naphthyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of desired test concentrations.
-
Remove the old media from the wells and add 100 µL of fresh media containing the various concentrations of the test compounds. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[6]
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the media containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The absorbance values are directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.
-
Workflow Visualization
Caption: A hypothetical signaling pathway for the induction of apoptosis by a topoisomerase II inhibitor.
Conclusion and Future Directions
The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold presents a promising, yet underexplored, avenue for the discovery of novel anticancer agents. This guide provides a comprehensive and scientifically grounded framework for the initial stages of this research, from systematic cytotoxicity screening using the MTT assay to the foundational principles of SAR analysis. By adhering to these robust methodologies, researchers can generate high-quality, comparable data that will be crucial in identifying lead compounds. Future work should focus on elucidating the precise mechanism of action of the most potent derivatives and evaluating their efficacy and safety in preclinical in vivo models. The insights gained from such studies will be invaluable in advancing this new class of compounds towards potential clinical applications.
References
-
Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. Available from: [Link]
-
Asati, V., & Jawade, T. (2020). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Future Medicinal Chemistry, 12(14), 1295-1307. Available from: [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. Available from: [Link]
-
Choi, E. J., Kim, Y., Lee, S., & Kim, J. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5291-5298. Available from: [Link]
-
Choi, E. J., Kim, Y., Lee, S., & Kim, J. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed, 33(12), 5291-8. Available from: [Link]
-
El-Maghraby, M. A., & Al-Omar, M. A. (2010). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences, 7(9), 1242-1247. Available from: [Link]
-
Gholivand, K., & Sharafi-kolkeshvandi, P. (2018). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Pharmaceutical and Biomedical Research, 4(4), 31-38. Available from: [Link]
-
Kamal, A., & Hussaini, S. M. A. (2015). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 20(8), 13611-13626. Available from: [Link]
-
Kwiecińska, A., & Piosik, J. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6649. Available from: [Link]
-
Lesyk, R., & Zimenkovsky, B. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(15), 4983. Available from: [Link]
-
MTT assay protocol. (2023). protocols.io. Available from: [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Wang, H., Chen, Y., Lu, Y., & Li, T. (2022). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 27(19), 6571. Available from: [Link]
-
Wesołowska, O., Wiśniewski, J., & Michalak, K. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
-
Zhang, Y., & Chen, Y. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(16), 4911. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Navigating the Disposal of 1,2,3,4-Tetrahydro-2,7-naphthyridine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of these compounds is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, step-by-step protocol for the disposal of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride, ensuring the safety of personnel and compliance with environmental regulations. Our focus is to provide not just a set of instructions, but a framework of understanding, empowering you to make informed decisions for a variety of laboratory scenarios.
Understanding the Hazard Profile: Why Special Disposal is Necessary
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The presence of a chlorinated heterocyclic structure also raises concerns about the potential formation of hazardous byproducts if not disposed of correctly. Improper disposal, such as incineration at low temperatures, can lead to the formation of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, a controlled and compliant disposal route is paramount.
The Golden Rule: Treat as Hazardous Waste
Given the known hazards and the potential for the formation of harmful decomposition products, all waste containing 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste . This is in line with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which govern the management of hazardous waste from "cradle to grave".
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is not merely a suggestion but a critical safety measure to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. | To prevent inhalation of the irritant compound. |
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride typically found in a research and development setting.
Waste Segregation and Collection
Causality: Proper segregation at the point of generation is the most critical step in a compliant waste management program. It prevents accidental mixing of incompatible chemicals and ensures that the waste is directed to the correct disposal stream.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all waste containing 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Irritant")
-
-
Solid Waste: Collect un-used or contaminated solid 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride in the designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol), and the rinsate collected as hazardous liquid waste.
Storage
Causality: Safe and compliant storage of hazardous waste is crucial to prevent spills, leaks, and exposure to personnel.
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and away from general traffic areas.
-
Ensure the container is kept closed at all times, except when adding waste.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills (a few grams or milliliters), trained laboratory personnel can proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Containment:
-
For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust.
-
For liquid spills: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to prevent it from spreading.
-
-
Cleanup:
-
Carefully scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a detergent and water solution.
-
Collect all cleanup materials (e.g., paper towels, absorbent pads) and place them in the hazardous waste container.
-
-
Decontamination: Wipe down any contaminated surfaces or equipment with a suitable solvent and collect the waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, even if it is a small spill that you have cleaned up yourself.
Final Disposal Pathway: The Role of Licensed Professionals
Under no circumstances should 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride or its waste be disposed of down the drain or in the regular trash. The only acceptable method of disposal is through a licensed hazardous waste disposal company.
Why Incineration is the Preferred Method:
High-temperature incineration is the most effective method for the complete destruction of chlorinated and nitrogen-containing organic compounds. The high temperatures and controlled conditions ensure that the compound is broken down into its basic components, primarily carbon dioxide, water, hydrogen chloride, and nitrogen oxides. The resulting flue gases are then treated in a scrubber to neutralize the acidic gases before being released into the atmosphere. This process minimizes the environmental impact and ensures complete destruction of the hazardous waste.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride.
Caption: Disposal Decision Workflow for 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride.
References
- 1,2,3,4-Tetrahydronaphthalene Safety D
Navigating the Safe Handling of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride, a heterocyclic compound with potential applications in pharmaceutical research, requires careful handling to mitigate risks and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Disclaimer: This guide is intended for informational purposes and is based on available data for similar chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive safety and handling instructions for 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride.
Understanding the Hazard Profile
While a specific Safety Data Sheet for 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride was not publicly available at the time of this writing, information on the closely related 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride indicates that this class of compounds should be handled as an irritant. The primary hazards are associated with:
-
Skin Irritation: Direct contact may cause redness and discomfort.
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Given its nature as a dihydrochloride salt, it is a solid material, likely a powder or crystalline solid. This physical state requires specific precautions to prevent the generation of dust.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling potentially hazardous chemicals.[1][2] The goal is to create a complete barrier between the researcher and the compound.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a significant risk of splashing. | Protects against airborne particles and accidental splashes, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact and subsequent irritation. |
| Respiratory Protection | A NIOSH-approved respirator may be required, especially when handling larger quantities or if the ventilation is inadequate. | Minimizes the inhalation of airborne particles, protecting the respiratory system from irritation. |
| Footwear | Closed-toe shoes. | Provides protection from accidental spills. |
Experimental Protocol: Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat/Apron: Remove by unbuttoning and rolling it inside out to contain any contaminants.
-
Eye Protection: Remove by handling the earpieces or strap.
-
Respirator (if required): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Diagram: Safe Handling Workflow
The following diagram illustrates the key stages of safely handling 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride in a laboratory setting.
Caption: Workflow for the safe handling of 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride.
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All handling of the solid compound should be done in a designated area, such as a chemical fume hood, to minimize exposure to others in the lab.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to control dust.
-
Transfers: Use spatulas and other appropriate tools to transfer the solid, avoiding actions that could generate dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
PPE: Ensure you are wearing the appropriate PPE before attempting to clean up the spill.
-
Containment: For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, use an appropriate absorbent material.
-
Cleanup: Carefully scoop the contained material into a labeled waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan:
All waste containing 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[3]
Conclusion
A thorough understanding of the potential hazards and the implementation of robust safety protocols are the cornerstones of safe laboratory practice. While 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride may present manageable risks, a cavalier attitude towards its handling is unacceptable. By adhering to the principles of proactive risk assessment, proper PPE utilization, and diligent operational and disposal planning, researchers can confidently and safely advance their scientific endeavors. Always prioritize obtaining and reviewing the supplier-specific Safety Data Sheet before commencing any work with a new chemical.
References
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
DuraLabel. (2026). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]
-
TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
SBLCore. (2023). 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. Retrieved from [Link]
-
Boston University. (n.d.). Chemical Waste Management Guide | Environmental Health & Safety. Retrieved from [Link]
-
Duke Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydronaphthalene. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
